molecular formula C14H21NO2 B3172410 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether CAS No. 946727-44-2

4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether

Cat. No.: B3172410
CAS No.: 946727-44-2
M. Wt: 235.32 g/mol
InChI Key: KTVFTLDKWJJHKP-UHFFFAOYSA-N
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Description

4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether is a useful research compound. Its molecular formula is C14H21NO2 and its molecular weight is 235.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[2-(4-methoxyphenoxy)ethyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-16-13-2-4-14(5-3-13)17-11-8-12-6-9-15-10-7-12/h2-5,12,15H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTVFTLDKWJJHKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCC2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Phenoxyalkylpiperidines: A Case Study on 1-[2-(4-methoxyphenoxy)ethyl]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

A Note on Chemical Nomenclature: The topic of this guide, "4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether," presents a degree of chemical ambiguity. A systematic search of chemical literature and databases does not yield a definitive structure corresponding to this name. The most plausible interpretation suggests a 4-methoxyphenyl group linked via an ether to an ethyl group, which is in turn attached to the 4-position of a piperidine ring. However, a more common and extensively researched structural motif involves the attachment of the phenoxyethyl group to the piperidine nitrogen (N-1 position). This guide will, therefore, focus on a well-documented member of this latter class, 1-[2-(4-methoxyphenoxy)ethyl]piperidine , as a representative compound. This molecule and its derivatives have garnered significant interest in medicinal chemistry, particularly as ligands for the sigma-1 (σ1) receptor, and serve as an excellent case study for this structural class.

Introduction to Phenoxyalkylpiperidines

The piperidine scaffold is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals.[1] Its conformational flexibility and ability to engage in various non-covalent interactions have made it a privileged structure in drug design. When coupled with a phenoxyalkyl ether moiety, the resulting phenoxyalkylpiperidines exhibit a diverse range of pharmacological activities, targeting various receptors and transporters in the central nervous system (CNS).[1][2] This guide provides a comprehensive technical overview of the chemical structure, properties, synthesis, and pharmacological significance of 1-[2-(4-methoxyphenoxy)ethyl]piperidine, a notable example of this chemical class with high affinity for the sigma-1 (σ1) receptor.

Chemical Structure and Physicochemical Properties

The chemical structure of 1-[2-(4-methoxyphenoxy)ethyl]piperidine comprises a piperidine ring N-substituted with a 2-(4-methoxyphenoxy)ethyl group. The para-methoxy group on the phenyl ring is a key feature influencing its electronic properties and interaction with biological targets.

Structural Information
  • IUPAC Name: 1-[2-(4-methoxyphenoxy)ethyl]piperidine

  • Molecular Formula: C₁₄H₂₁NO₂

  • Molecular Weight: 235.32 g/mol

  • Canonical SMILES: COC1=CC=C(C=C1)OCCN2CCCCC2

Physicochemical Data

The following table summarizes key physicochemical properties of 1-[2-(4-methoxyphenoxy)ethyl]piperidine and its derivatives, which are crucial for their behavior in biological systems.

PropertyValueReference
Molecular Weight 235.32 g/mol (Calculated)
logP (predicted) 2.8 - 3.2(Predicted)
Topological Polar Surface Area (TPSA) 21.7 Ų(Predicted)
Hydrogen Bond Acceptors 3(Predicted)
Hydrogen Bond Donors 0(Predicted)
Rotatable Bonds 5(Predicted)

Note: Experimental data for the parent compound is limited in publicly available literature; however, data for closely related analogs are available.[3]

Synthesis and Characterization

The synthesis of 1-[2-(4-methoxyphenoxy)ethyl]piperidine is typically achieved through a nucleophilic substitution reaction. A common and efficient method involves the N-alkylation of piperidine with a suitable 2-(4-methoxyphenoxy)ethyl electrophile.

General Synthesis Protocol

A robust and scalable synthesis involves the reaction of piperidine with 2-(4-methoxyphenoxy)ethyl bromide. This is a classic Williamson ether synthesis followed by N-alkylation.

Step 1: Synthesis of 2-(4-methoxyphenoxy)ethyl bromide

This intermediate can be prepared from 4-methoxyphenol and 1,2-dibromoethane in the presence of a base, such as sodium hydroxide, and a phase-transfer catalyst.[4]

Step 2: N-alkylation of Piperidine

  • To a solution of piperidine (1.1 equivalents) in a suitable aprotic solvent, such as tetrahydrofuran (THF) or acetonitrile, is added a base, typically a carbonate like potassium carbonate (K₂CO₃), to act as a proton scavenger.

  • 2-(4-methoxyphenoxy)ethyl bromide (1.0 equivalent) is then added to the reaction mixture.

  • The mixture is heated to reflux and stirred for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the inorganic salts are removed by filtration.

  • The solvent is evaporated under reduced pressure to yield the crude product.

  • Purification is typically achieved by column chromatography on silica gel or by distillation under reduced pressure to afford the pure 1-[2-(4-methoxyphenoxy)ethyl]piperidine.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product piperidine Piperidine reaction_step N-Alkylation (Reflux) piperidine->reaction_step alkyl_halide 2-(4-methoxyphenoxy)ethyl bromide alkyl_halide->reaction_step base K₂CO₃ (Base) base->reaction_step solvent THF (Solvent) solvent->reaction_step filtration Filtration reaction_step->filtration Cooling evaporation Solvent Evaporation filtration->evaporation purification Column Chromatography evaporation->purification final_product 1-[2-(4-methoxyphenoxy)ethyl]piperidine purification->final_product

Caption: General workflow for the synthesis of 1-[2-(4-methoxyphenoxy)ethyl]piperidine.

Spectroscopic Characterization

The structure of the synthesized compound is confirmed using standard spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons of the 4-methoxyphenyl group, the methoxy protons (a singlet around 3.8 ppm), and the aliphatic protons of the piperidine ring and the ethyl linker.

  • ¹³C NMR: The carbon NMR spectrum would display distinct peaks for the aromatic carbons, the methoxy carbon, and the aliphatic carbons of the piperidine and ethyl moieties.

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound.

Pharmacological Profile and Mechanism of Action

1-[2-(4-methoxyphenoxy)ethyl]piperidine and its analogs are primarily investigated for their interaction with CNS receptors. The parent compound has been identified as a high-affinity ligand for the sigma-1 (σ1) receptor.[3][5]

Sigma-1 (σ1) Receptor Ligand

The sigma-1 (σ1) receptor is a unique intracellular chaperone protein, primarily located at the endoplasmic reticulum-mitochondrion interface.[6][7][8] It is involved in the regulation of numerous cellular functions, including ion channel activity, neurotransmitter release, and cell survival. Ligands of the σ1 receptor are being explored for their therapeutic potential in a variety of neurological and psychiatric disorders, including neurodegenerative diseases, pain, and depression.[6][7]

1-[2-(4-methoxyphenoxy)ethyl]piperidine has been shown to be a potent σ1 receptor agonist.[5] Agonism at the σ1 receptor can lead to neuroprotective effects, and this compound has demonstrated anti-amnesic properties in preclinical models.[5][9]

Potential Signaling Pathway

The binding of a σ1 receptor agonist, such as 1-[2-(4-methoxyphenoxy)ethyl]piperidine, initiates a cascade of intracellular events that contribute to its neuroprotective and cognitive-enhancing effects. A simplified, putative signaling pathway is depicted below.

SignalingPathway cluster_cellular cluster_therapeutic ligand 1-[2-(4-methoxyphenoxy)ethyl]piperidine (σ1 Agonist) sigma1 Sigma-1 (σ1) Receptor ligand->sigma1 Binds and Activates ion_channels Modulation of Ion Channels (e.g., K+, Ca2+) sigma1->ion_channels neurotransmitters Regulation of Neurotransmitter Release (e.g., Glutamate, Acetylcholine) sigma1->neurotransmitters cell_survival Activation of Cell Survival Pathways (e.g., Akt, Bcl-2) sigma1->cell_survival neuroprotection Neuroprotection ion_channels->neuroprotection cognitive_enhancement Cognitive Enhancement neurotransmitters->cognitive_enhancement cell_survival->neuroprotection cellular_effects Cellular Effects therapeutic_outcomes Therapeutic Outcomes

Caption: Putative signaling pathway for σ1 receptor agonists like 1-[2-(4-methoxyphenoxy)ethyl]piperidine.

Structure-Activity Relationships and Derivatives

The pharmacological activity of phenoxyalkylpiperidines can be finely tuned by modifying their structure. Key areas for modification include:

  • Substitution on the Phenyl Ring: The nature and position of substituents on the phenoxy ring significantly impact receptor affinity and selectivity. For instance, replacing the methoxy group with a hydroxyl group can alter the compound's activity towards other receptors, such as the NMDA receptor.[10]

  • Alkyl Linker Length: The length of the alkyl chain connecting the phenoxy and piperidine moieties is crucial for optimal receptor binding.

  • Substitution on the Piperidine Ring: Introducing substituents on the piperidine ring can influence both the affinity and the pharmacokinetic properties of the molecule.[3]

Applications and Future Directions

1-[2-(4-methoxyphenoxy)ethyl]piperidine and its analogs represent a promising class of compounds for the development of novel therapeutics for CNS disorders. Their high affinity and selectivity for the σ1 receptor make them valuable tools for studying the role of this receptor in health and disease. Future research in this area will likely focus on:

  • Lead Optimization: Synthesizing and evaluating new derivatives to improve potency, selectivity, and pharmacokinetic profiles.

  • In Vivo Efficacy Studies: Conducting comprehensive animal studies to assess the therapeutic potential of these compounds in models of neurodegenerative diseases, pain, and psychiatric disorders.

  • Translational Research: Exploring the potential for clinical development of the most promising candidates.

Conclusion

While the initially proposed "4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether" remains structurally ambiguous, the closely related and well-characterized compound, 1-[2-(4-methoxyphenoxy)ethyl]piperidine, serves as an excellent exemplar of the phenoxyalkylpiperidine class. Its straightforward synthesis, coupled with its potent and selective activity as a sigma-1 receptor agonist, underscores the therapeutic potential of this chemical scaffold. This technical guide provides a foundational understanding of its chemical properties, synthesis, and pharmacological profile, offering valuable insights for researchers and drug development professionals working in the field of medicinal chemistry and neuroscience.

References

  • Preprints.org. 2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one. [Link]

  • International Journal of Novel Research and Development. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]

  • Università degli Studi di Bari Aldo Moro. Development of Novel Phenoxyalkylpiperidines as High- Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti. [Link]

  • PubMed. Piperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): high affinity ligands for the dopamine transporter. [Link]

  • PubMed. Development of an (S)-1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}piperidine-3-carboxylic acid [(S). [Link]

  • PubMed. Development of novel phenoxyalkylpiperidines as high-affinity Sigma-1 (σ1) receptor ligands with potent anti-amnesic effect. [Link]

  • PubMed. Pharmacological characterization of Ro 63-1908 (1-[2-(4-hydroxy-phenoxy)-ethyl]-4-(4-methyl-benzyl)-piperidin-4-ol), a novel subtype-selective N-methyl-D-aspartate antagonist. [Link]

  • Google Patents. Method for preparing 2-(2-ethoxyphenoxy) ethyl bromide.
  • Walailak Journal of Science and Technology. Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents. [Link]

  • Wikipedia. 1-Benzyl-4-(2-(diphenylmethoxy)ethyl)piperidine. [Link]

  • QxMD. Development of Second-Generation Phenoxyethylpiperidines as Potent Sigma-1 Receptor Agonists with Neuroprotective Potential for Alzheimer's Disease. [Link]

  • Google Patents. Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.
  • Journal of Chemical and Pharmaceutical Research. Synthesis and characterization of potential impurities in key intermediates of Carvedilol. [Link]

  • Vihita Bio. 4'-Methoxyphenacyl Bromide Manufacturer in India. [Link]

  • bioRxiv. Defining the Ligand-dependent Interactome of the Sigma 1 Receptor. [Link]

  • Google Patents. Preparation of 2-(2-alkoxy phenoxy)
  • Journal of Medicinal Chemistry. 4-(4-methylbenzyl)piperidine: A Novel, Potent, and Selective NR1/2B NMDA Receptor Antagonist. [Link]

  • Royal Society of Chemistry. Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions Contents. [Link]

  • MDPI. Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use. [Link]

  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

  • Frontiers. Defining the ligand-dependent proximatome of the sigma 1 receptor. [Link]

  • PubChem. 1-{2-[Bis-(4-fluoro-phenyl)-(4-methoxy-phenyl)-methoxy]-ethyl}-piperidine-3-carboxylic acid. [Link]

  • U.S. Food and Drug Administration. Advil PM Ligui-Gels - CPY Document. [Link]

  • ChemRxiv. Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. [Link]3e93a892b472e35dd1a182)

Sources

Comprehensive Technical Guide: 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the design of neuropharmacological and cardiovascular agents frequently relies on privileged scaffolds that can reliably interact with G-protein-coupled receptors (GPCRs). 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether is a highly versatile building block that perfectly embodies this principle. By combining a basic piperidine nitrogen, a flexible ethyl ether spacer, and a lipophilic 4-methoxyphenyl headgroup, this compound serves as an ideal intermediate for fragment-based drug discovery and the synthesis of complex bioactive molecules[1].

This whitepaper provides an in-depth analysis of its chemical identity, structural significance, and provides a field-proven, self-validating synthetic methodology for its preparation.

Chemical Identity & Physical Properties

Accurate compound identification is the bedrock of reproducible research. 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether is commercially available as a specialized biochemical reagent[2], but is most frequently synthesized de novo as a precursor in proprietary drug discovery pipelines.

PropertyValue / Descriptor
Chemical Name 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether
Molecular Formula C₁₄H₂₁NO₂
Molecular Weight 235.32 g/mol [2]
SMILES COC1=CC=C(OCCC2CCNCC2)C=C1
Structural Class Aryl-alkyl ether / Piperidine derivative
Hydrogen Bond Donors 1 (Secondary Amine)
Hydrogen Bond Acceptors 3 (Ether Oxygen, Methoxy Oxygen, Amine Nitrogen)

Structural Analysis & Pharmacological Relevance

Compounds featuring the piperidine-ethyl-methoxyphenyl motif are widely recognized for their significant role in pharmaceutical research, particularly in developing drugs that target neurological disorders[1]. The pharmacological utility of this specific fragment is driven by three distinct structural domains:

  • The Piperidine Ring (Basic Center): With a pKa typically ranging from 9.5 to 10.5, the secondary amine is protonated at physiological pH. This allows it to form critical salt bridges with conserved aspartate residues (e.g., Asp3.32) in the transmembrane domains of aminergic GPCRs (such as D₂ or 5-HT₂ₐ receptors).

  • The Ethyl Ether Spacer: Unlike rigid alkyne or amide linkers, the sp³-hybridized ethyl ether chain provides rotational freedom. This flexibility allows the molecule to adopt multiple conformations, optimizing the vector of the aryl group to fit into narrow hydrophobic binding pockets.

  • The 4-Methoxyphenyl Group: The electron-donating methoxy group increases the electron density of the phenyl ring, enhancing its ability to participate in cation-

    
     or 
    
    
    
    -
    
    
    stacking interactions with aromatic residues (like phenylalanine or tryptophan) in the receptor target.

Pharmacophore Target Receptor Binding Pocket (Target GPCR) N Piperidine Nitrogen (Basic Center) N->Target Salt Bridge Spacer Ethyl Ether Spacer (Flexibility) N->Spacer Aryl 4-Methoxyphenyl Group (Hydrophobic) Spacer->Aryl Aryl->Target Pi-Pi Stacking

Figure 1: Pharmacophore model illustrating key binding interactions within a target receptor.

Experimental Protocols: Synthesis & Validation

To utilize 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether as a building block, it is typically synthesized via a Mitsunobu etherification. This route is preferred over a standard Williamson ether synthesis because it avoids the use of strong bases (like NaH) which can lead to unwanted elimination reactions of the primary alcohol.

Step-by-Step Synthetic Workflow

Phase 1: Amine Protection (Causality: Preventing N-Alkylation)

  • Rationale: The secondary amine of 4-piperidineethanol is highly nucleophilic. If left unprotected, it will interfere with the Mitsunobu reagents or undergo preferential alkylation.

  • Procedure: Dissolve 4-piperidineethanol (1.0 eq) in Dichloromethane (DCM). Add Triethylamine (Et₃N, 1.5 eq) and cool to 0°C. Slowly add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq). Stir at room temperature for 4 hours.

  • Validation: Perform TLC (Ninhydrin stain). The disappearance of the amine (Ninhydrin-positive, purple spot) and the appearance of a new spot (Ninhydrin-negative, visible by iodine) confirms complete Boc protection.

Phase 2: Mitsunobu Etherification (Causality: Mild Ether Formation)

  • Rationale: Diisopropyl azodicarboxylate (DIAD) is chosen over DEAD due to its liquid state at room temperature and superior safety profile, allowing for a highly controlled, dropwise addition to manage the exothermic formation of the betaine intermediate.

  • Procedure:

    • Dissolve the N-Boc-4-piperidineethanol (1.0 eq), 4-methoxyphenol (1.1 eq), and Triphenylphosphine (PPh₃, 1.2 eq) in anhydrous Tetrahydrofuran (THF) under an argon atmosphere.

    • Cool the reaction mixture to 0°C using an ice bath.

    • Add DIAD (1.2 eq) dropwise over 15 minutes.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Validation: Monitor via TLC (Hexanes:EtOAc 7:3). The 4-methoxyphenol (UV active, Rf ~0.4) will be consumed, and a new UV-active product spot (Rf ~0.6) will emerge.

Phase 3: Deprotection (Causality: Unmasking the Pharmacophore)

  • Rationale: The Boc group must be removed to yield the free secondary amine, which is required for subsequent library synthesis (e.g., reductive amination with various aldehydes).

  • Procedure: Dissolve the purified intermediate in a 4:1 mixture of DCM and Trifluoroacetic Acid (TFA). Stir at room temperature for 2 hours. Concentrate under reduced pressure and neutralize with saturated NaHCO₃ to yield the free base.

Synthesis A N-Boc-4-piperidineethanol (Starting Material) C Mitsunobu Reaction (PPh3, DIAD, THF, 0°C to RT) A->C B 4-Methoxyphenol (Aryl Reagent) B->C D Boc-Protected Ether Intermediate C->D E Acidic Deprotection (TFA/DCM or HCl/Dioxane) D->E F 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether (Final Product) E->F

Figure 2: Step-by-step synthetic workflow utilizing Mitsunobu etherification and deprotection.

Analytical Characterization (Self-Validating System)

To ensure absolute trustworthiness of the synthesized batch, the following analytical signatures must be confirmed before proceeding to biological assays or further synthesis:

  • ¹H NMR (400 MHz, CDCl₃): Look for the characteristic methoxy singlet (

    
     ~3.78 ppm, 3H) and the triplet of the ether methylene group (
    
    
    
    ~3.95 ppm, 2H,
    
    
    = 6.5 Hz). The aromatic protons will appear as an AA'BB' system around
    
    
    6.80-6.85 ppm.
  • LC-MS (ESI+): The mass spectrum must show a dominant [M+H]⁺ peak at m/z 236.2, confirming the molecular weight of the free base.

Applications in Drug Development

The true value of 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether lies in its modularity. Because the secondary amine is a highly reactive nucleophile, this compound is routinely used in:

  • Reductive Aminations: Reacting the piperidine nitrogen with aryl or alkyl aldehydes to create tertiary amines, a common strategy for tuning the lipophilicity (LogP) of CNS-penetrant drugs.

  • Amide Couplings: Reacting with carboxylic acids to form amides, which neutralizes the basicity of the piperidine ring and shifts the compound's binding profile from aminergic GPCRs to targets like kinases or proteases.

  • Analytical Chemistry: Employed as a reference standard in the development of analytical methods for detecting and quantifying similar piperidine derivatives in complex biological mixtures[1].

References[1] Chem-Impex. "4-Amino-1-[2-(4-methoxyphenyl)ethyl]piperidine - Chem-Impex". Available at:https://www.chemimpex.com/4-amino-1-2-4-methoxyphenyl-ethyl-piperidine[2] Santa Cruz Biotechnology. "4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether | SCBT - Santa Cruz Biotechnology". Available at:https://www.scbt.com/p/4-methoxyphenyl-2-4-piperidinyl-ethyl-ether

Sources

Technical Guide: Pharmacological Role of 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether in Antiarrhythmic Research

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of cardiovascular pharmacology, the development of Class III antiarrhythmic agents relies on deciphering the structural determinants of potassium channel blockade. 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether (MPEE) serves as a prototypical pharmacophore model for investigating the human Ether-à-go-go-Related Gene (hERG/Kv11.1) channel. Rather than viewing this compound merely as a static chemical entity, this guide approaches MPEE as a dynamic tool to map the inner cavity of the hERG channel. By synthesizing mechanistic causality, structural biology, and self-validating electrophysiological protocols, we establish a rigorous framework for evaluating


 current modulators.

Structural Pharmacology and Mechanistic Causality

The hERG channel is the primary molecular conduit for the rapid delayed rectifier potassium current (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


), which drives phase 3 repolarization of the cardiac action potential. Blockade of this channel prolongs the action potential duration (APD) and the effective refractory period, which is the foundational mechanism for suppressing re-entrant arrhythmias.

MPEE embodies the quintessential structural motifs required for high-affinity hERG blockade. Its interaction with the channel pore is not random; it is governed by precise spatial and electrostatic causality:

  • Basic Piperidine Nitrogen: At physiological pH (7.4), the piperidine nitrogen is protonated. This cationic center is drawn into the electronegative central cavity of the hERG channel, where it forms critical cation-

    
     interactions with the aromatic ring of the1 on the S6 inner helix[1]. Additionally, it acts as a hydrogen bond donor to polar residues like Ser624 at the base of the selectivity filter[2].
    
  • Methoxyphenyl Ether Tail: The lipophilic 4-methoxyphenyl group extends into the hydrophobic pouches of the channel's inner cavity. Here, it engages in robust

    
    -
    
    
    
    stacking interactions with the 3[3]. The ether oxygen can also serve as a weak hydrogen bond acceptor, further stabilizing the drug-channel complex[2].

This dual-anchor binding mechanism traps the molecule within the channel pore, predominantly during the open or inactivated states, thereby physically occluding


 efflux and delaying repolarization[4].

HERG_Pathway MPEE MPEE Pharmacophore (Protonated Piperidine + Ether) hERG hERG (Kv11.1) Channel Open/Inactivated State MPEE->hERG Enters inner cavity Tyr652 Tyr652 (S6 Helix) π-π Stacking with Methoxyphenyl Ether hERG->Tyr652 Hydrophobic binding Phe656 Phe656 (S6 Helix) Cation-π Interaction with Piperidine Nitrogen hERG->Phe656 Electrostatic binding IKr_Block Inhibition of I_Kr (Rapid Delayed Rectifier K+) Tyr652->IKr_Block Phe656->IKr_Block APD_Prolong Action Potential Duration (APD) Prolongation IKr_Block->APD_Prolong Delays phase 3 repolarization

Figure 1: Molecular pathway of hERG channel blockade by the MPEE pharmacophore.

Self-Validating Experimental Protocols

To rigorously quantify the antiarrhythmic potential of MPEE-derived compounds, researchers must employ self-validating electrophysiological workflows. The following methodology details the gold-standard whole-cell patch-clamp technique.

Protocol: Whole-Cell Patch-Clamp Electrophysiology for Quantification

Objective: To measure the concentration-dependent inhibition of hERG tail currents. Causality of Design: hERG channels exhibit rapid inactivation and slow deactivation. Measuring the "tail current" upon repolarization isolates the hERG-specific conductance, as the channels rapidly recover from inactivation before slowly closing. This built-in biophysical quirk makes the tail current a self-validating metric for


 isolation.

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293 cells stably transfected with the KCNH2 (hERG) gene. Plate cells on glass coverslips and allow 24 hours for adhesion.

  • Solution Preparation:

    • Intracellular Solution (Pipette): 130 mM KCl, 1 mM MgCl2, 5 mM EGTA, 5 mM MgATP, 10 mM HEPES (pH 7.2 with KOH). Rationale: High

      
       mimics the intracellular environment; ATP prevents channel rundown during prolonged recording.
      
    • Extracellular Solution (Bath): 137 mM NaCl, 4 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 10 mM Glucose, 10 mM HEPES (pH 7.4 with NaOH).

  • Seal Formation and Whole-Cell Access: Approach a healthy, isolated cell with a borosilicate glass pipette (resistance 2–4 M

    
    ). Apply gentle negative pressure to form a giga-ohm seal (>1 G
    
    
    
    ). Apply a brief pulse of suction to rupture the membrane patch, achieving the whole-cell configuration.
  • Voltage Protocol Application:

    • Hold the membrane potential at -80 mV.

    • Apply a depolarizing prepulse to +20 mV for 2 seconds (forces channels into open and subsequently inactivated states).

    • Repolarize to -50 mV for 2 seconds to elicit the outward tail current.

  • Drug Perfusion & Data Acquisition: Perfuse the test compound at increasing concentrations (e.g., 10 nM to 10

    
    M). Record the peak tail current amplitude at -50 mV for each concentration until steady-state block is achieved.
    
  • Analysis: Normalize the blocked currents to the baseline control. Fit the fractional block data to a standard Hill equation to determine the half-maximal inhibitory concentration (

    
    ).
    

PatchClamp Prep HEK293-hERG Cell Preparation Seal Giga-ohm Seal (>1 GΩ) Prep->Seal WholeCell Whole-Cell Configuration Seal->WholeCell Voltage Voltage Protocol (+20mV to -50mV) WholeCell->Voltage Perfusion Compound Perfusion (Dose-Response) Voltage->Perfusion Analysis Tail Current IC50 Analysis Perfusion->Analysis

Figure 2: Whole-cell patch-clamp electrophysiology workflow for I_Kr inhibition.

Quantitative Data Presentation

The pharmacological profile of the MPEE scaffold serves as a baseline for evaluating structurally related, clinically utilized Class III antiarrhythmics. The table below synthesizes comparative binding kinetics and electrophysiological impacts derived from quantitative structure-activity relationship (QSAR) models[4].

CompoundStructural ClassificationhERG

(nM)
APD90 ProlongationPrimary Pore Interactions
MPEE (Pharmacophore Model) Piperidine-Ether Scaffold~10 - 50+15% at 1 µMTyr652 (

-

), Phe656 (cation-

)
Astemizole Benzimidazole-Piperidine1 - 4+25% at 100 nMTyr652, Phe656, Ser624
Dofetilide Methanesulfonanilide10 - 15+30% at 100 nMTyr652, Phe656, Gly657

*Estimated baseline values for the isolated MPEE pharmacophore fragment based on QSAR modeling of related Class III agents.

References

  • Aromatic residues Tyr652 and Phe656 in hERG shown to be important in...
  • Toward a Pharmacophore for Drugs Inducing the Long QT Syndrome: Insights from a CoMFA Study of HERG K+ Channel Blockers Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Inhibition of hERG potassium channel by the antiarrhythmic agent mexiletine and its metabolite m-hydroxymexiletine Source: PMC - NIH URL
  • Towards a structural view of drug binding to hERG K+ channels Source: PMC - NIH URL
  • The Low-Potency, Voltage-Dependent HERG Blocker Propafenone—Molecular Determinants and Drug Trapping Source: DOI URL
  • Harnessing AlphaFold to reveal hERG channel conformational state secrets Source: eLife URL

Sources

Molecular Weight, Formula, and Synthetic Utility of 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry and proteomics research, the piperidine scaffold remains one of the most privileged structures for drug development. Specifically, 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether serves as a highly versatile biochemical building block. As a Senior Application Scientist, I have designed this technical whitepaper to provide an in-depth analysis of its physicochemical properties, structural utility, and a self-validating synthetic methodology. By understanding the thermodynamic and kinetic drivers behind its synthesis, researchers can efficiently integrate this moiety into complex pharmaceutical pipelines.

Physicochemical Profiling & Structural Analysis

Before deploying any building block in a synthetic route, a rigorous understanding of its fundamental properties is required. The molecule consists of three distinct domains: a basic piperidine ring, a flexible ethyl ether spacer, and a lipophilic p-anisyl (4-methoxyphenyl) headgroup.

This structural triad gives the compound an ideal balance of aqueous solubility (via the basic amine) and membrane permeability (via the aromatic ether), making it a prime candidate for central nervous system (CNS) and G-protein-coupled receptor (GPCR) targeted libraries.

Quantitative Chemical Data

Below is the summarized physicochemical profile of 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether[1]:

PropertyValue / Description
Chemical Name 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether
Molecular Formula C₁₄H₂₁NO₂
Molecular Weight 235.32 g/mol
Exact Mass (Monoisotopic) 235.1572 Da
Elemental Analysis C: 71.45%, H: 8.99%, N: 5.95%, O: 13.60%
Hydrogen Bond Donors 1 (Piperidine -NH)
Hydrogen Bond Acceptors 3 (Ether -O-, Methoxy -O-, Piperidine -N-)
Rotatable Bonds 5 (Allowing high conformational adaptability)

Mechanistic Synthesis & Protocol Design

To synthesize 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether, we avoid the harsh basic conditions of a traditional Williamson ether synthesis, which can lead to unwanted elimination side-reactions. Instead, we employ the Mitsunobu Reaction —a highly reliable redox-condensation method that couples phenols with primary alcohols under mild conditions[2].

While the Mitsunobu reaction is famed for stereochemical inversion at secondary carbinols, our substrate (a primary alcohol) utilizes the protocol purely for its robust dehydration capabilities. To prevent the basic piperidine nitrogen from interfering with the phosphonium intermediate, we utilize an N-Boc protected precursor[3].

SyntheticWorkflow A N-Boc-4-piperidineethanol + 4-Methoxyphenol B Mitsunobu Coupling (PPh3, DIAD, THF, 0°C) A->B Activation C N-Boc Protected Aryl Ether B->C SN2 Displacement D Boc Deprotection (TFA/DCM, RT) C->D Acidic Cleavage E 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether (Target Free Base) D->E Neutralization

Fig 1. Step-by-step synthetic workflow for 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether.

Step-by-Step Synthetic Methodology

Step 1: Reagent Preparation & Activation

  • Action: Dissolve 1.0 eq of N-Boc-4-piperidineethanol and 1.1 eq of 4-methoxyphenol in anhydrous Tetrahydrofuran (THF). Add 1.2 eq of Triphenylphosphine (PPh₃). Purge the flask with inert N₂ gas and chill to 0°C using an ice bath.

  • Causality: Cooling is critical. The subsequent formation of the betaine intermediate is highly exothermic. Controlling the temperature prevents the degradation of the reagents and suppresses the formation of unwanted alkylation byproducts.

Step 2: Mitsunobu Coupling

  • Action: Add 1.2 eq of Diisopropyl azodicarboxylate (DIAD) dropwise over 30 minutes. Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Causality: DIAD reacts with PPh₃ to form a reactive phosphonium intermediate, which then activates the alcohol oxygen as an excellent leaving group (an oxyphosphonium salt). The phenoxide ion then executes a clean Sₙ2 displacement to form the ether linkage[3].

Step 3: Intermediate Purification

  • Action: Quench the reaction with water, extract with Ethyl Acetate, and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc) to isolate the N-Boc protected aryl ether.

  • Causality: This step is mandatory to remove the stoichiometric byproduct, triphenylphosphine oxide (TPPO), which will otherwise interfere with the final crystallization and analytical validation.

Step 4: N-Boc Deprotection

  • Action: Dissolve the purified intermediate in a 1:4 mixture of Trifluoroacetic acid (TFA) and Dichloromethane (DCM). Stir at room temperature for 2 hours.

  • Causality: The strong acid protonates the carbamate, driving the release of isobutylene gas and carbon dioxide, effectively unmasking the secondary amine to yield the TFA salt of the target compound.

Step 5: Free-Basing & Isolation

  • Action: Concentrate the mixture in vacuo, redissolve in DCM, and wash with 1M NaOH until the aqueous layer reaches pH 10. Extract the organic layer, dry over Na₂SO₄, and evaporate to yield the pure free base.

  • Causality: Neutralization converts the water-soluble TFA salt back into the lipophilic free base, allowing it to partition cleanly into the organic phase for final isolation.

Analytical Validation Framework

A protocol is only as robust as its validation system. To ensure the absolute integrity of the synthesized 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether, the following orthogonal analytical techniques must be employed to self-validate the workflow:

  • Nuclear Magnetic Resonance (¹H NMR, 400 MHz, CDCl₃):

    • The diagnostic signal for the successful incorporation of the phenol is a sharp singlet at ~3.77 ppm , corresponding to the methoxy (-OCH₃) protons.

    • The newly formed ether linkage (-CH₂-O-Ar) will present as a distinct triplet around 3.95 ppm .

    • The para-substituted aromatic ring will display a classic AA'BB' spin system (two distinct doublets) integrating for 4 protons between 6.80 and 6.85 ppm .

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Using positive electrospray ionization (ESI+), the target compound must exhibit a dominant pseudomolecular ion [M+H]⁺ at m/z 236.16 , perfectly aligning with the calculated exact mass of 235.1572 Da.

Pharmacological Utility in Drug Design

The strategic value of 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether lies in its modularity. Piperidine derivatives are ubiquitous in FDA-approved drugs (e.g., donepezil, haloperidol) because they act as highly effective pharmacophores for GPCRs and neurotransmitter transporters.

The basic piperidine nitrogen acts as a primary anchor, typically forming a critical salt bridge with a conserved aspartate residue in the transmembrane domain of the receptor. Meanwhile, the flexible ethyl ether spacer allows the p-methoxyphenyl group the conformational freedom required to seek out and bind to adjacent hydrophobic accessory pockets via pi-pi stacking or Van der Waals interactions.

PharmLogic A 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether (Core Scaffold) B Piperidine Nitrogen (Basic Center) A->B C Ethyl Ether Linker (Flexible Spacer) A->C D p-Methoxyphenyl Group (Aromatic/H-Bond Acceptor) A->D E GPCR Transmembrane Anchoring (Salt Bridge with Aspartate) B->E F Receptor Pocket Adaptation (Conformational Freedom) C->F G Hydrophobic Pocket Binding (Pi-Stacking & Van der Waals) D->G

Fig 2. Structural-pharmacological logic of the aryl-piperidine scaffold in GPCR targeting.

References

  • Organic Chemistry Portal. "Mitsunobu Reaction: Mechanism and Applications in Synthesis." Organic Chemistry Portal.[Link]

Sources

Technical Safety & Handling Guide: 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether in Preclinical Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter advanced pharmaceutical intermediates that lack comprehensive, publicly available Safety Data Sheets (SDS) due to their specialized nature. 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether is a prime example. Exclusively utilized in research and development (R&D), this compound features a piperidine ring tethered to a methoxyphenyl ether moiety—a structural motif highly valued in the synthesis of central nervous system (CNS) active agents.

This whitepaper synthesizes the known physicochemical properties of this molecule with the established toxicological profiles of structurally analogous piperidine derivatives. By extrapolating these data, we establish a robust, self-validating safety and handling framework designed specifically for medicinal chemists and drug development professionals.

Physicochemical Profiling & Structural Logic

The structural duality of 4-methoxyphenyl 2-(4-piperidinyl)ethyl ether dictates its behavior in both biological systems and laboratory environments. The secondary amine of the piperidine ring imparts basicity (pKa ~10-11), making it susceptible to protonation and salt formation to enhance aqueous solubility. Conversely, the methoxyphenyl ether tail contributes significant lipophilicity, driving its utility as a pharmacophore for penetrating the blood-brain barrier (BBB).

According to product specifications from1[1], the fundamental properties of this research-only chemical are outlined below.

Table 1: Physicochemical Properties & Identification

PropertyValue / DescriptionRationale / Implication
Chemical Name 4-Methoxyphenyl 2-(4-piperidinyl)ethyl etherIUPAC nomenclature standard.
Molecular Formula C14H21NO2Confirmed via elemental analysis.
Molecular Weight 235.32 g/mol Optimal for Lipinski's Rule of 5 compliance.
Structural Class Piperidine derivative / Phenolic etherDictates basicity, lipophilicity, and reactivity.
Physical State Solid or viscous liquid (ambient temp)Dependent on salt vs. freebase form.
Intended Use Research and Development ONLYNot for diagnostic or therapeutic use.

Toxicological & Safety Assessment (SDS Translation)

Because specific empirical toxicity data for this exact molecule is limited, we must extrapolate from the Globally Harmonized System (GHS) classifications of closely related compounds. While the parent heterocycle, 2[2], the bulky methoxyphenyl ether substitution significantly attenuates volatility and corrosivity. Consequently, its hazard profile aligns with3[3], shifting the primary risks toward irritation.

Hazard Identification (GHS Extrapolation)
  • Skin Irritation (Category 2, H315): The basic nature of the secondary amine can disrupt the acid mantle of the skin, leading to contact dermatitis.

  • Serious Eye Irritation (Category 2A, H319): Direct contact with the freebase form can cause severe ocular irritation due to localized pH elevation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3, H335): Inhalation of dust or aerosols can severely irritate the respiratory tract.

Exposure Controls & Causality
  • Respiratory Protection: Why use a certified chemical fume hood? Aerosolized secondary amines can bind to respiratory mucosa, causing acute bronchospasm. All manipulations of the dry powder or concentrated solutions must occur within a Class II Type A2 biological safety cabinet or fume hood.

  • Dermal Protection: Why Nitrile over Latex? Nitrile gloves (minimum 4 mil thickness) provide superior chemical resistance against basic amines and ethers. Latex is highly permeable to organic bases, risking transdermal absorption and systemic exposure, as noted in general handling guidelines by 4[4].

Experimental Workflows & Protocols

Protocol 1: Safe Handling and Stock Solution Preparation

To ensure both safety and experimental reproducibility, the preparation of stock solutions (e.g., for in vitro screening) must follow a strict, self-validating protocol.

  • Step 1: Gravimetric Analysis. Weigh the desired mass of 4-methoxyphenyl 2-(4-piperidinyl)ethyl ether inside a static-free weighing enclosure. Causality: This prevents electrostatic repulsion from aerosolizing the fine powder into the operator's breathing zone.

  • Step 2: Solvation. Transfer the solid to a borosilicate glass vial. Slowly add anhydrous DMSO. Causality: Borosilicate glass is inert to basic amines, preventing the leaching of silicates that frequently occurs with lower-grade soda-lime glass. DMSO ensures complete solvation of both the polar amine and the non-polar ether tail.

  • Step 3: Agitation. Vortex for 60 seconds, followed by sonication for 5 minutes at room temperature.

  • Step 4: Self-Validation Check. Visually inspect the solution against a dark background under a strong, focused light source. Causality: The absolute absence of light-scattering micro-particulates validates complete dissolution. This self-validating step ensures the calculated molarity of the stock is 100% accurate, preventing downstream assay variability and false negatives in pharmacological screening.

  • Step 5: Storage. Blanket the headspace with inert gas (Argon or Nitrogen) and seal with a PTFE-lined cap. Store at -20°C. Causality: Inert gas prevents oxidative degradation of the electron-rich methoxyphenyl ether moiety.

Protocol 2: Emergency Spill Response & Decontamination

In the event of an accidental release, follow this logical containment and neutralization sequence:

  • Evacuation & PPE: Immediately evacuate personnel from the immediate vicinity. Don heavy-duty nitrile gloves, chemical splash goggles, and a lab coat.

  • Containment: Surround the spill with an inert absorbent material (e.g., vermiculite or sand). Causality: Combustible absorbents like sawdust must be avoided when handling reactive amines.

  • Neutralization: Carefully neutralize the basic amine with a dilute, weak acid (e.g., 5% acetic acid). Causality: Neutralization converts the volatile, irritating freebase into a water-soluble, non-volatile salt, drastically reducing inhalation hazards.

  • Collection: Sweep the neutralized absorbent into a chemically resistant, sealable high-density polyethylene (HDPE) container.

SpillResponse S1 1. Spill Identified (Solid/Liquid) S2 2. Evacuate & Don PPE (Nitrile, Goggles) S1->S2 S3 3. Containment (Vermiculite/Sand) S2->S3 S4 4. Neutralization (Dilute Acetic Acid) S3->S4 S5 5. Waste Disposal (EPA/RCRA Compliant) S4->S5

Fig 1: Step-by-step emergency spill response and decontamination logic.

Mechanistic Pathways & Synthetic Applications

In drug discovery, the primary synthetic value of 4-methoxyphenyl 2-(4-piperidinyl)ethyl ether lies in its secondary amine. This site serves as a highly versatile nucleophile. Medicinal chemists frequently utilize this moiety for N-alkylation, reductive amination, or acylation reactions. By appending various electrophilic functional groups to the piperidine nitrogen, researchers can finely tune the steric and electronic properties of the resulting tertiary amine, optimizing its binding affinity for specific biological targets (e.g., G-protein coupled receptors).

Workflow A 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether (Secondary Amine) B N-Alkylation / Reductive Amination A->B Electrophilic Substitution C Functionalized Intermediate B->C Purification D Preclinical CNS Screening C->D Pharmacological Evaluation

Fig 2: Synthetic workflow utilizing the secondary amine for target API generation.

References

  • Title: 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether | SCBT - Santa Cruz Biotechnology Source: scbt.com URL: 1[1]

  • Title: SAFETY DATA SHEET - Thermo Fisher Scientific (4-Phenoxypiperidine) Source: thermofisher.com URL: 3[3]

  • Title: Safety Data Sheet - Key Organics (4-phenoxypiperidine) Source: keyorganics.net URL: 4[4]

  • Title: Safety Data Sheet: Piperidine - Carl ROTH Source: carlroth.com URL: 2[2]

Sources

Evaluating the In Vitro Metabolic Stability of 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug discovery, characterizing the metabolic soft spots of a pharmacophore is critical for predicting in vivo clearance, bioavailability, and potential drug-drug interactions (DDIs). 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether is a versatile chemical building block featuring two prominent functional motifs: an aryl-methoxy group and a secondary piperidine ring. Because these structural elements are highly susceptible to Phase I biotransformation, understanding their metabolic fate is essential for lead optimization.

This whitepaper provides an in-depth technical guide to evaluating the in vitro metabolic stability of 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether. It details the mechanistic rationale behind its predicted metabolic pathways, outlines robust, self-validating in vitro assay protocols using subcellular fractions, and provides a framework for interpreting intrinsic clearance (


) data.

Structural Vulnerabilities & Mechanistic Pathways

The metabolic stability of a compound is dictated by its affinity for drug-metabolizing enzymes and the chemical reactivity of its functional groups. For 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether, two primary sites of metabolism dictate its intrinsic clearance:

The Aryl-Methoxy Motif: O-Demethylation

The 4-methoxyphenyl ether moiety is a classic target for O-demethylation . Cytochrome P450 2D6 (CYP2D6) is the predominant isoform responsible for the O-demethylation of aryl-methoxy groups, a mechanism well-documented in the metabolism of structurally analogous clinical drugs such as dextromethorphan (to dextrorphan) and oxycodone (to oxymorphone)[1][2]. CYP3A4 may also play a secondary role in this pathway[3]. The cleavage of the methyl-ether bond results in the formation of a highly polar phenol derivative, which is subsequently targeted by Phase II enzymes (e.g., UGTs and SULTs) for rapid renal elimination.

The Piperidine Ring: N-Oxidation and -Carbon Hydroxylation

The piperidine ring is a ubiquitous basic pharmacophore that undergoes extensive CYP450-mediated metabolism. Because the nitrogen in this specific molecule is a secondary amine, it is primarily susceptible to:

  • N-Oxidation: Catalyzed by Flavin-containing monooxygenases (FMOs) and CYP3A4, leading to the formation of an N-oxide[4][5].

  • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -Carbon Oxidation:  CYP3A4 initiates a coupled electron and proton transfer at the carbon adjacent to the nitrogen. This initial hydroxylation can lead to ring-opening or further oxidation to a stable lactam metabolite[6].
    

Metabolism Parent 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether ODesmethyl O-Desmethyl Metabolite (Phenol derivative) Parent->ODesmethyl CYP2D6 / CYP3A4 O-Demethylation NOxide N-Oxide Metabolite (Piperidine N-oxidation) Parent->NOxide FMO / CYP3A4 N-Oxidation Lactam Lactam Metabolite (Alpha-carbon oxidation) Parent->Lactam CYP3A4 Alpha-Oxidation

Predicted phase I metabolic pathways for 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether.

In Vitro Assay Systems: Rationale and Selection

To accurately predict hepatic clearance, in vitro assays must mimic the physiological environment of the liver. The choice of the biological matrix depends on the specific metabolic pathways being investigated.

  • Human Liver Microsomes (HLM): Microsomes are subcellular fractions containing the endoplasmic reticulum of hepatocytes. They are highly enriched in Phase I enzymes (CYP450s and FMOs)[4]. Given that the primary clearance mechanisms for 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether are CYP-mediated O-demethylation and piperidine oxidation, HLM supplemented with NADPH is the gold standard for initial stability screening[7][8].

  • Cryopreserved Hepatocytes: Hepatocytes are intact liver cells containing the full complement of both Phase I and Phase II enzymes, as well as natural intracellular cofactors[9][10]. If the O-desmethyl phenol metabolite undergoes rapid glucuronidation, hepatocyte assays will provide a more accurate prediction of total in vivo clearance than microsomes alone[11][12].

The Principle of Self-Validation

A scientifically rigorous metabolic stability assay must be self-validating. This requires the inclusion of:

  • Minus-Cofactor Control (-NADPH): Incubating the compound with microsomes but without NADPH ensures that any observed depletion is enzymatically driven, ruling out chemical instability or non-specific binding to the plasticware[11].

  • Positive Controls: Concurrent incubation of known high-clearance (e.g., Verapamil, Dextromethorphan) and low-clearance (e.g., Warfarin) reference compounds validates the enzymatic activity of the specific HLM or hepatocyte lot used on the day of the assay[10][11].

Experimental Methodology: Liver Microsomal Stability Assay

The following protocol outlines a standardized, high-throughput compatible workflow for determining the Phase I metabolic stability of the compound.

Step 1: Reagent and Compound Preparation
  • Prepare a 10 mM stock solution of 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether in 100% DMSO.

  • Dilute the stock in 100 mM potassium phosphate buffer (pH 7.4) to create a working solution. The final DMSO concentration in the assay must not exceed 0.1% to prevent solvent-mediated inhibition of CYP enzymes[9].

  • Prepare an NADPH regenerating system (or a 10 mM NADPH stock in buffer).

Step 2: Incubation
  • In a 96-well plate, combine the test compound (final concentration: 1 µM) with pooled Human Liver Microsomes (final protein concentration: 0.5 mg/mL) in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

Step 3: Quenching and Sampling
  • At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), remove a 50 µL aliquot from the incubation mixture[9].

  • Immediately transfer the aliquot into 150 µL of ice-cold quench solution (100% Acetonitrile containing an analytical internal standard, such as Tolbutamide or Labetalol)[8][10]. The organic solvent instantly denatures the enzymes, halting the reaction.

Step 4: Sample Processing and LC-MS/MS Analysis
  • Centrifuge the quenched samples at 4000 × g for 15 minutes at 4°C to pellet the precipitated microsomal proteins.

  • Transfer the supernatant to a clean plate for Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) analysis[10].

  • Quantify the remaining parent compound by monitoring its specific Multiple Reaction Monitoring (MRM) transitions relative to the internal standard.

Workflow Prep Test Compound Preparation (1 µM) Incubate Incubation with HLM & NADPH at 37°C Prep->Incubate Quench Quench with Cold ACN + Internal Standard Incubate->Quench Centrifuge Centrifugation (Protein Precipitation) Quench->Centrifuge LCMS LC-MS/MS Quantification Centrifuge->LCMS Data Calculate CL_int & Half-life LCMS->Data

Standardized in vitro liver microsomal stability assay workflow.

Data Interpretation and Pharmacokinetic Modeling

The raw LC-MS/MS data (peak area ratios of parent compound to internal standard) is converted into percentage of compound remaining relative to the


 minute time point.
Calculating Half-Life ( ) and Intrinsic Clearance ( )

The depletion of the parent compound typically follows first-order kinetics. By plotting the natural logarithm (


) of the percentage remaining against time, the elimination rate constant (

) is derived from the negative slope of the linear regression[10][11].
  • In Vitro Half-Life:

    
    
    
  • In Vitro Intrinsic Clearance (

    
    ): 
    
    
    
    
    (Where
    
    
    is the incubation volume in µL, and
    
    
    is the mass of microsomal protein in mg. Units: µL/min/mg protein)[8][11].
In Vitro to In Vivo Extrapolation (IVIVE)

To predict the in vivo hepatic clearance (


), the in vitro

is scaled up using physiological parameters (microsomal protein per gram of liver, liver weight per kg of body weight) and integrated into a pharmacokinetic model, most commonly the "well-stirred" liver model[7][9][12][13].

The table below outlines standard classification thresholds for human intrinsic clearance and the corresponding implications for a compound like 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether.

Table 1: Interpretation of Human Liver Microsomal


 Data 
Clearance Classification

Threshold (µL/min/mg)
Expected

(mins)
Pharmacokinetic Implications for the Pharmacophore
Low


Highly stable. Minimal O-demethylation/N-oxidation occurring. High probability of good oral bioavailability.
Moderate


Moderate first-pass metabolism. Likely requires structural rigidification or fluorine substitution at the methoxy group.
High


Rapidly metabolized. Strong indication of high CYP2D6/CYP3A4 liability. Poor predicted oral bioavailability.

Note: Thresholds are based on standard human physiological scaling factors (e.g., 48.8 mg microsomal protein/g liver and 25.7 g liver/kg body weight).

Conclusion & Strategic Outlook

Evaluating the in vitro metabolic stability of 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether is a fundamental step in determining its viability as a drug scaffold. Because the molecule contains known metabolic liabilities—specifically the CYP2D6-mediated O-demethylation of the methoxyphenyl group and the CYP3A4-mediated oxidation of the piperidine ring—researchers must rigorously profile its intrinsic clearance using properly controlled microsomal and hepatocyte assays.

If the compound exhibits high clearance (


 µL/min/mg), medicinal chemistry strategies such as substituting the methoxy group with a trifluoromethoxy (

) group, or introducing steric bulk adjacent to the piperidine nitrogen, should be employed to block these metabolic soft spots and improve the overall pharmacokinetic profile.

References

  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan Nuvisan[Link]

  • Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout National Institutes of Health (NIH)[Link]

  • Prediction of Hepatic Clearance in Human From In Vitro Data for Successful Drug Development National Institutes of Health (NIH)[Link]

  • Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures National Institutes of Health (NIH)[Link]

  • Metabolic stability and its role in the discovery of new chemical entities Acta Pharmaceutica[Link]

  • Hepatocyte Stability | Cyprotex ADME-Tox Solutions Evotec[Link]

  • Cytochrome P450-Dependent Metabolism of Dextromethorphan Karger Publishers[Link]

  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design ACS Medicinal Chemistry Letters[Link]

  • Genetic polymorphisms and drug interactions modulating CYP2D6 and CYP3A activities have a major effect on oxycodone analgesic efficacy and safety National Institutes of Health (NIH)[Link]

  • Hepatocyte Stability Assay - Domainex Domainex[Link]

  • The effects of CYP2D6 and CYP3A activities on the pharmacokinetics of immediate release oxycodone National Institutes of Health (NIH)[Link]

Sources

Whitepaper: The Strategic Integration of Piperidinyl Ethyl Ether Derivatives in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidinyl ethyl ether moiety has emerged as a privileged structural motif in modern drug discovery. Characterized by its unique combination of a basic nitrogen center, a flexible aliphatic linker, and an oxygen hydrogen-bond acceptor, this scaffold allows medicinal chemists to fine-tune physicochemical properties (such as pKa and logD) while optimizing target engagement. This whitepaper synthesizes the latest literature on piperidinyl ethyl ether derivatives, exploring their mechanistic roles across diverse therapeutic areas—including neurodegenerative diseases, viral infections, and metabolic disorders—and provides validated experimental protocols for their synthesis and biological evaluation.

Mechanistic Rationale: Why Piperidinyl Ethyl Ethers?

Physicochemical Tuning and Spatial Geometry

The incorporation of a piperidinyl ethyl ether group is rarely accidental; it is a calculated structural intervention designed to overcome specific pharmacokinetic or pharmacodynamic hurdles.

  • Basic Nitrogen (Piperidine): The secondary or tertiary amine in the piperidine ring typically possesses a pKa between 8.5 and 9.5, ensuring it is protonated at physiological pH. This cationic state is critical for anchoring the molecule via salt bridges or cation-π interactions with acidic residues in target receptor pockets [1].

  • Ether Linkage: The oxygen atom acts as a potent hydrogen-bond acceptor, while the ethyl chain provides necessary conformational flexibility. This allows the piperidine ring to adopt optimal spatial orientations without imposing excessive entropic penalties upon binding.

  • Lipophilicity (logD) Management: By modifying the substituents on the piperidine ring (e.g., N-alkylation or ring methylation), researchers can precisely modulate the overall lipophilicity. This is essential for improving blood-brain barrier (BBB) permeability for CNS targets or reducing hERG liabilities in systemic drugs [1].

G A Piperidinyl Ethyl Ether Scaffold B Basic Nitrogen (Piperidine) Salt formation, Target anchoring A->B C Flexible Ethyl Ether Linker Spatial adaptability, H-bond acceptor A->C D Lipophilic Modulation Improved BBB penetration A->D

Fig 1: Structural advantages of the piperidinyl ethyl ether scaffold.

Therapeutic Applications: A Literature Synthesis

Neurodegenerative Diseases (AChE Inhibitors)

In the pursuit of Alzheimer's disease therapeutics, multitargeting strategies often employ piperidinyl ethyl ethers to engage the catalytic anionic site (CAS) and peripheral anionic site (PAS) of acetylcholinesterase (AChE). Recent studies on 2′-hydroxychalcone derivatives demonstrated that substituting the C4 position with a piperidinyl ethyl ether significantly enhanced AChE inhibition [2]. Compound 4c, a notable derivative, exhibited an IC50 of 3.3 µM and an impressive >30-fold selectivity for AChE over butyrylcholinesterase (BuChE) [2]. The basic piperidine nitrogen forms crucial cation-π interactions with aromatic residues in the CAS, while the ether oxygen facilitates proper alignment within the narrow active site gorge [3].

Antiviral Agents (HCV NS3/4a Protease Inhibitors)

The development of pan-genotypic Hepatitis C Virus (HCV) NS3/4a protease inhibitors has heavily relied on macrocyclic scaffolds. In the optimization of MK-5172 analogs, replacing acyclic spacers with piperidine-ether series yielded profound improvements in activity [4]. Free piperidine and N-alkylated piperidine-ether analogs displayed subnanomolar IC50 values against critical resistance mutants (e.g., A156T/V) and the challenging genotype 3a [4]. The rigidity imparted by the piperidine ring, combined with the ether linkage, optimally positioned the macrocycle to avoid steric clashes with mutated viral protease residues [4].

Metabolic Disorders (GPR40 Agonists)

G-protein-coupled receptor 40 (GPR40) full agonists are highly sought after for type 2 diabetes management. In the discovery of SCO-267, researchers explored various ether linkages to maintain the optimal distance between aromatic rings. While a standard 4-piperidine ether showed poor agonistic activity due to conformational mismatch, the introduction of a 4-methyl piperidine ether (Compound 4a) resulted in potent agonistic properties [5]. The saturated piperidine ring effectively fit the spatial subtleties of the GPR40 allosteric site, demonstrating how minor steric modifications on the piperidine-ether scaffold can drastically alter receptor pharmacology [5].

Oncology and Inflammation (MMP13 Inhibitors)

Matrix metalloproteinase 13 (MMP13) inhibitors require high selectivity to avoid the musculoskeletal side effects associated with broad-spectrum MMP inhibition. The discovery of AZD6605 utilized a hydantoin zinc-binding group coupled with a piperidine ether moiety [6]. The piperidine ether scaffold was instrumental in optimizing MMP13 potency (IC50 = 4.7 nM) and solubility, while maintaining a >26,000-fold selectivity over MMP14 [6].

Quantitative Data Summary

The following table synthesizes the pharmacological efficacy of key piperidinyl ether derivatives across different therapeutic targets based on the literature reviewed.

Target / Disease AreaCompound / SeriesStructural ModificationPrimary Efficacy MetricSelectivity / NotesSource
AChE (Alzheimer's) 2′-hydroxychalcone (Comp 4c)C4-piperidinyl ethyl etherIC50 = 3.3 µM>30-fold selective over BuChE[2]
HCV NS3/4a Protease MK-5172 Piperidine-Ether AnalogN-alkylated piperidine etherSubnanomolar IC50Active against A156T/V & Genotype 3a[4]
GPR40 (Diabetes) Compound 4a4-methyl piperidine etherHigh Agonism (EC50)Forms ternary complex, distinct binding site[5]
MMP13 (Inflammation) AZD6605Piperidine ether hydantoinIC50 = 4.7 nM>26,000-fold selective over MMP14[6]

Experimental Methodologies: Synthesis and Validation

To ensure scientific integrity and reproducibility, the following protocols outline a self-validating system for synthesizing and evaluating piperidinyl ethyl ether derivatives. The causality behind each step is explicitly defined to guide medicinal chemists.

General Synthesis of Piperidinyl Ethyl Ethers via Mitsunobu Reaction

The Mitsunobu reaction is the preferred method for constructing the ether linkage because it allows for the stereospecific coupling of complex phenols with piperidinyl alcohols under mild conditions, preventing the degradation of sensitive functional groups [4].

Step-by-Step Protocol:

  • Preparation: Dissolve the phenolic core (1.0 equiv) and the corresponding N-protected or N-alkylated piperidinyl ethanol (1.2 equiv) in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere. Causality: Anhydrous conditions prevent the hydrolysis of the delicate azodicarboxylate reagents.

  • Activation: Cool the reaction mixture to 0 °C. Add triphenylphosphine (PPh3, 1.5 equiv) in one portion.

  • Coupling: Slowly add diisopropyl azodicarboxylate (DIAD, 1.5 equiv) dropwise over 15 minutes. Causality: Dropwise addition controls the exothermic formation of the betaine intermediate, minimizing side reactions.

  • Propagation: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor via TLC or LC-MS until the phenolic starting material is consumed.

  • Workup & Purification: Quench with water, extract with ethyl acetate, and wash the organic layer with brine. Dry over Na2SO4, concentrate in vacuo, and purify via flash column chromatography (silica gel, gradient elution with DCM/MeOH) to yield the pure piperidinyl ethyl ether [4].

  • Deprotection (if applicable): If an N-Boc protected piperidine was used, treat the intermediate with 4M HCl in dioxane for 2 hours at room temperature to yield the hydrochloride salt of the free amine [4].

In Vitro Validation: Ellman’s Assay for AChE Inhibition

To validate the biological activity of synthesized derivatives targeting neurodegeneration, the modified Ellman’s colorimetric assay is the gold standard [2].

Step-by-Step Protocol:

  • Reagent Preparation: Prepare 0.1 M phosphate buffer (pH 8.0). Dissolve the synthesized piperidinyl ethyl ether derivative in DMSO (final assay DMSO concentration <1% to prevent enzyme denaturation).

  • Enzyme Incubation: In a 96-well microplate, add 140 µL of phosphate buffer, 20 µL of the test compound at varying concentrations, and 20 µL of human AChE solution (0.22 U/mL). Incubate at 37 °C for 15 minutes. Causality: Pre-incubation allows the inhibitor to reach binding equilibrium with the enzyme before the substrate is introduced.

  • Reaction Initiation: Add 10 µL of 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB, 3 mM) and 10 µL of acetylthiocholine iodide (ATCI, 15 mM) to initiate the reaction.

  • Kinetic Measurement: Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader. Causality: The cleavage of ATCI by AChE produces thiocholine, which reacts with DTNB to form the yellow 5-thio-2-nitrobenzoate anion. The rate of color formation is inversely proportional to inhibitor efficacy.

  • Data Analysis: Calculate the IC50 values using non-linear regression analysis (e.g., GraphPad Prism) by plotting the percentage of inhibition against the log of compound concentration [2].

G S1 Scaffold Synthesis (Mitsunobu / Alkylation) S2 Physicochemical Profiling (pKa, logD, Solubility) S1->S2 S3 In Vitro Target Assays (AChE, HCV NS3/4a, GPR40) S2->S3 S3->S1 SAR Feedback S4 ADMET & Pharmacokinetics (Rat/Dog models) S3->S4 S5 Lead Optimization S4->S5

Fig 2: Iterative workflow for synthesizing and validating piperidinyl ether derivatives.

Conclusion

The piperidinyl ethyl ether moiety is far more than a simple linker; it is a dynamic pharmacophore that dictates the physicochemical and pharmacological destiny of a drug candidate. By carefully modulating the basicity of the piperidine ring and the flexibility of the ether linkage, researchers can overcome complex medicinal chemistry hurdles—ranging from achieving subnanomolar antiviral potency to ensuring high target selectivity in neurodegenerative and metabolic diseases. The integration of robust synthetic protocols like the Mitsunobu reaction with rigorous in vitro validation ensures a self-correcting, data-driven approach to lead optimization.

References

  • Analogues of 2′-hydroxychalcone with modified C4-substituents as the inhibitors against human acetylcholinesterase Source: Taylor & Francis URL
  • Novel Quinoline-Based P2–P4 Macrocyclic Derivatives As Pan-Genotypic HCV NS3/4a Protease Inhibitors Source: PMC / NIH URL
  • Design and Identification of a GPR40 Full Agonist (SCO-267)
  • Hydantoin based inhibitors of MMP13 - Discovery of AZD6605 Source: ResearchGate / Bioorganic & Medicinal Chemistry Letters URL
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: NIH / Molecules URL
  • Analogues of 2′-hydroxychalcone with modified C4-substituents as the inhibitors against human acetylcholinesterase (ResearchGate)

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Navigating the Unknown: A Toxicological and Hazard Assessment of 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers and Drug Development Professionals

Disclaimer: This document provides a comprehensive analysis of the potential toxicity and hazard profile of 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether. It is critical to note that, as of the date of this publication, specific toxicological data for this compound is not publicly available. The following assessment is therefore based on a synthesis of information from structurally related compounds. This guide is intended for informational purposes for research and development professionals and should not be considered a substitute for rigorous, compound-specific toxicological testing.

Introduction: The Imperative for Preemptive Toxicological Assessment

The development of novel chemical entities in the pharmaceutical and research sectors necessitates a proactive approach to understanding their potential toxicological profiles. 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether, a compound with potential applications in medicinal chemistry, currently lacks a formal toxicological evaluation. This guide aims to bridge this knowledge gap by providing a detailed analysis based on the toxicological data of its core structural motifs: the 4-methoxyphenyl group and the piperidine moiety. By examining the known hazards of related molecules, we can infer potential risks and guide the implementation of appropriate safety protocols and future toxicological studies.

Deconstructing the Molecule: A Structural Approach to Toxicity Prediction

The toxicological profile of a molecule is intrinsically linked to its chemical structure. 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether is comprised of three key components: a 4-methoxyphenyl group, an ethyl ether linkage, and a piperidine ring. The potential toxicity of the parent molecule can be anticipated by understanding the known effects of compounds containing these individual fragments.

G cluster_related_compounds Structurally Related Compounds with Known Data Target_Compound 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether Methoxyphenyl_Group 4-Methoxyphenyl Moiety Target_Compound->Methoxyphenyl_Group Shares Structural Fragment Piperidine_Ring Piperidine Moiety Target_Compound->Piperidine_Ring Shares Structural Fragment Ether_Linkage Ethyl Ether Linkage Target_Compound->Ether_Linkage Key Linker Related1 4-(4-Methoxyphenyl)piperidine Methoxyphenyl_Group->Related1 Related2 1-(4-Methoxyphenyl)piperazine Methoxyphenyl_Group->Related2 Related3 Glycidyl 4-methoxyphenyl ether Methoxyphenyl_Group->Related3 Piperidine_Ring->Related1 Related4 Methoxphenidine Piperidine_Ring->Related4

Figure 1: Structural relationship of the target compound to related molecules with available toxicological data.

Hazard Profile of Structurally Related Compounds

An examination of safety data for compounds structurally similar to 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether reveals a consistent pattern of irritant and potentially harmful properties. The following table summarizes the hazard classifications for these related molecules. It is crucial to reiterate that these classifications are not directly applicable to the target compound but serve as a valuable guide for preliminary hazard assessment.

CompoundCAS NumberHazard ClassificationsSignal Word
4-(4-Methoxyphenyl)piperidine [1]67259-62-5Skin Irritation (Category 2), Serious Eye Irritation (Category 2A), Specific target organ toxicity — single exposure (Category 3, Respiratory tract irritation), Acute Toxicity, Oral (Category 4 - in 33.3% of notifications)Warning
1-(4-Methoxyphenyl)piperazine dihydrochloride [2][3]38869-47-5Skin Irritation (Category 2), Serious Eye Irritation (Category 2), Specific target organ toxicity — single exposure (Category 3, Respiratory system)Warning
Glycidyl 4-methoxyphenyl ether [4][5]2211-94-1Skin Irritation (Category 2), Serious Eye Irritation (Category 2), May cause respiratory irritationWarning
Methoxphenidine [6]127529-54-2Acute toxicity (based on case reports of recreational use)Not Applicable

Analysis of Potential Toxicological Endpoints

Based on the data from related compounds, we can anticipate the potential toxicological endpoints for 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether.

Acute Toxicity

Several related compounds, such as 4-(4-Methoxyphenyl)piperidine, are classified as harmful if swallowed.[1] The piperidine and methoxyphenyl moieties are common in psychoactive substances, and case reports on methoxphenidine, a diarylethylamine with a piperidine ring, indicate a potential for acute toxicity, including tachycardia, hypertension, confusion, and agitation with recreational use.[6] Therefore, it is prudent to handle 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether with precautions to avoid ingestion, inhalation, and dermal absorption.

Skin and Eye Irritation

A consistent finding across all analyzed safety data sheets for structurally similar compounds is the classification for skin and eye irritation (Category 2).[2][4][5][7] This suggests a high probability that 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether will also be an irritant.

Experimental Protocol: In Vitro Skin Irritation Assessment (OECD TG 439)

To definitively determine the skin irritation potential, a validated in vitro test using a reconstructed human epidermis model is recommended.

  • Test System: A commercially available reconstructed human epidermis model (e.g., EpiDerm™, EpiSkin™).

  • Procedure:

    • A small amount of the test chemical is applied topically to the tissue surface.

    • The tissues are incubated for a defined period.

    • Following exposure, the tissues are thoroughly rinsed.

    • Cell viability is assessed using a quantitative assay (e.g., MTT assay).

  • Interpretation: The reduction in cell viability compared to negative controls is used to classify the substance as an irritant or non-irritant.

Genotoxicity and Carcinogenicity

There is no available data on the genotoxicity or carcinogenicity of 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether or its close structural analogs.[2][5][7][8] However, the presence of an ether linkage and an aromatic ring suggests that metabolic activation to reactive intermediates should be considered as a hypothetical possibility.

Reproductive and Developmental Toxicity

No information is available regarding the reproductive or developmental toxicity of this compound or its immediate analogs.[9]

Proposed Hazard Classification and Handling Recommendations

Given the available data on structurally related compounds, a precautionary approach to the handling of 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether is warranted. The following GHS classification should be provisionally assumed pending experimental data:

  • Acute Toxicity, Oral: Category 4 (Harmful if swallowed)

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[2][7]

  • Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation)[2][7]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)[2]

Recommended Handling Procedures:

  • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

    • Respiratory Protection: If working with powders or aerosols, a NIOSH-approved respirator is recommended.

  • Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Figure 2: Recommended safe handling workflow for 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether.

Conclusion: A Call for Empirical Data

This in-depth guide provides a foundational understanding of the potential toxicity and hazards associated with 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether, derived from the analysis of structurally related compounds. The consistent classification of these analogs as skin and eye irritants, with potential for acute oral toxicity and respiratory irritation, strongly suggests that a high degree of caution should be exercised when handling this novel compound.

It is imperative that this theoretical assessment is followed by empirical toxicological studies to definitively characterize the safety profile of 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether. In vitro assays for skin and eye irritation, as well as cytotoxicity and genotoxicity screens, would provide a crucial first tier of data. As the development of this and other novel chemical entities progresses, a commitment to rigorous and early-stage toxicological assessment is paramount for ensuring the safety of researchers and the responsible advancement of science.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Methoxyphenol. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Methoxyphenyl)piperidine. Retrieved from [Link]

  • (2025, September 10).
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  • European Chemicals Agency. (2024, November 13). Industry classifications - ECHA CHEM. Retrieved from [Link]

  • Helander, A., Bäckberg, M., Hultén, P., Al-Saffar, Y., & Beck, O. (2014). Acute toxicity associated with the recreational use of the novel dissociative psychoactive substance methoxphenidine. Clinical Toxicology, 52(10), 1018-1023. Retrieved from [Link]

  • Elliott, S., Brandt, S. D., & Freeman, S. (2015). First Reported Fatalities Associated with the ‘Research Chemical’ 2-Methoxydiphenidine. Journal of Analytical Toxicology, 39(6), 486-490. Retrieved from [Link]

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The Synthesis and Application of 4-Methoxyphenyl 2-(4-piperidinyl)ethyl Ether: A Key Intermediate in the Manufacture of Dofetilide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether, a pivotal intermediate in the production of the Class III antiarrhythmic agent, Dofetilide.[1][2] This document is intended for researchers, chemists, and professionals in the field of drug development and manufacturing. We will delve into the strategic considerations behind the synthetic pathway, offer detailed experimental protocols, and discuss the analytical techniques essential for quality control.

Introduction: The Significance of Dofetilide and its Intermediates

Dofetilide is a highly selective potassium channel blocker prescribed for the maintenance of normal sinus rhythm in patients with atrial fibrillation and flutter.[3] Its mechanism of action relies on the specific blockade of the rapid component of the delayed rectifier potassium current (IKr), which prolongs the cardiac action potential. The chemical structure of Dofetilide, N-[4-[2-[methyl[2-[4-[(methylsulfonyl)amino]phenoxy]ethyl]amino]ethyl]phenyl]-methanesulfonamide, necessitates a multi-step synthesis.[4][5] The efficient and high-purity synthesis of its key intermediates is paramount to the overall yield and quality of the final active pharmaceutical ingredient (API).

One such crucial intermediate is 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether. This compound provides the core structure of one of the "arms" of the Dofetilide molecule. Its synthesis, while seemingly straightforward, requires careful control of protecting group chemistry and reaction conditions to ensure high yields and minimize impurity formation.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis of Dofetilide points to 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether as a key building block. The overall synthetic strategy involves the formation of this intermediate, followed by its N-alkylation with a suitable partner to construct the central tertiary amine of Dofetilide.

The synthesis of 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether itself can be approached in a systematic, three-stage process:

  • N-Protection of the Piperidine Moiety: The secondary amine of the piperidine ring is a nucleophilic site that can compete in the subsequent etherification step. Therefore, it is essential to protect this nitrogen atom. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability under the basic conditions often employed in ether synthesis and its facile removal under acidic conditions.

  • Ether Formation: The core ether linkage can be formed via a nucleophilic substitution reaction. Two common and effective methods are the Williamson ether synthesis and the Mitsunobu reaction.

    • Williamson Ether Synthesis: This classic method involves the reaction of an alkoxide with an alkyl halide or sulfonate.[6][7] In this case, the sodium salt of 4-methoxyphenol would be reacted with a derivative of N-Boc-4-(2-hydroxyethyl)piperidine where the hydroxyl group has been converted to a good leaving group, such as a tosylate.

    • Mitsunobu Reaction: This reaction allows for the direct coupling of an alcohol with a nucleophile (in this case, a phenol) under mild, neutral conditions using triphenylphosphine (PPh3) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[7][8][9][10] The Mitsunobu reaction is often preferred for its reliability and stereochemical control, proceeding with inversion of configuration at the alcohol carbon.

  • N-Deprotection: The final step is the removal of the Boc protecting group to liberate the secondary amine of the piperidine ring, yielding the target intermediate. This is typically achieved under acidic conditions, for example, using trifluoroacetic acid (TFA) in a chlorinated solvent like dichloromethane (DCM).[11][12]

The overall synthetic workflow is depicted in the following diagram:

G cluster_0 Stage 1: N-Protection cluster_1 Stage 2: Ether Formation (Mitsunobu) cluster_2 Stage 3: N-Deprotection Start 4-(2-hydroxyethyl)piperidine Protected_Alcohol tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate Start->Protected_Alcohol (Boc)2O, Base Protected_Alcohol_ref tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate Protected_Ether tert-butyl 4-(2-(4-methoxyphenoxy)ethyl)piperidine-1-carboxylate Protected_Ether_ref tert-butyl 4-(2-(4-methoxyphenoxy)ethyl)piperidine-1-carboxylate Protected_Alcohol_ref->Protected_Ether 4_methoxyphenol 4-methoxyphenol 4_methoxyphenol->Protected_Ether PPh3, DIAD Final_Intermediate 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether Protected_Ether_ref->Final_Intermediate TFA, DCM

Figure 1: Overall synthetic workflow for 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether.

Experimental Protocols

Stage 1: Synthesis of tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate

Rationale: The protection of the piperidine nitrogen is a critical first step to prevent its interference in the subsequent etherification reaction. Di-tert-butyl dicarbonate ((Boc)₂O) is a widely used reagent for this purpose due to the stability of the resulting carbamate and its straightforward removal.

Protocol:

  • To a stirred solution of 4-(2-hydroxyethyl)piperidine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), add di-tert-butyl dicarbonate (1.05 eq).

  • The reaction is typically carried out at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The residue is then taken up in an organic solvent like ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate, which can often be used in the next step without further purification.

Stage 2: Synthesis of tert-butyl 4-(2-(4-methoxyphenoxy)ethyl)piperidine-1-carboxylate via Mitsunobu Reaction

Rationale: The Mitsunobu reaction provides a reliable and high-yielding method for the formation of the aryl ether bond under mild conditions.[7][9][10] This approach avoids the need to pre-form a reactive tosylate and the use of strong bases.

Protocol:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate (1.0 eq), 4-methoxyphenol (1.1 eq), and triphenylphosphine (1.2 eq) in anhydrous THF.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure tert-butyl 4-(2-(4-methoxyphenoxy)ethyl)piperidine-1-carboxylate.

Stage 3: Synthesis of 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether (Boc Deprotection)

Rationale: The final step is the removal of the Boc protecting group to unmask the piperidine nitrogen. Trifluoroacetic acid (TFA) is a strong acid that effectively cleaves the Boc group, forming a volatile t-butyl cation and carbon dioxide.[11][12]

Protocol:

  • Dissolve the purified tert-butyl 4-(2-(4-methoxyphenoxy)ethyl)piperidine-1-carboxylate (1.0 eq) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • The organic layer is then washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the final product, 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized intermediate. The following techniques are recommended:

Analytical Technique Purpose Expected Observations
¹H NMR Structural elucidation and confirmation of proton environments.Signals corresponding to the methoxy group, the aromatic protons of the methoxyphenyl ring, the methylene protons of the ethyl ether chain, and the protons of the piperidine ring. The disappearance of the t-butyl signal from the Boc group after deprotection is a key indicator of reaction completion.
¹³C NMR Confirmation of the carbon skeleton.Resonances for all unique carbon atoms in the molecule, including the aromatic, aliphatic, and methoxy carbons.
Mass Spectrometry (MS) Determination of the molecular weight and fragmentation pattern.The molecular ion peak corresponding to the calculated mass of the compound.
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.A single major peak with a specific retention time, indicating high purity.
Infrared (IR) Spectroscopy Identification of functional groups.Characteristic absorption bands for the C-O-C ether linkage, aromatic C-H, and aliphatic C-H bonds. The absence of the N-H stretch in the protected intermediate and its presence in the final product.

Predicted ¹H NMR Data for Intermediates:

  • tert-butyl 4-(2-(4-methoxyphenoxy)ethyl)piperidine-1-carboxylate: Based on similar structures, one would expect to see aromatic protons around 6.8 ppm, the methoxy singlet around 3.8 ppm, and the large singlet for the Boc group's t-butyl protons around 1.4 ppm.[13]

  • 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether: Following deprotection, the t-butyl signal at ~1.4 ppm will be absent. The piperidine ring protons will likely show a shift in their chemical environment.

Role in Dofetilide Synthesis: The N-Alkylation Step

The newly synthesized 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether serves as a key nucleophile in the subsequent step of Dofetilide synthesis. The secondary amine of the piperidine ring is now available for alkylation. This is typically achieved by reacting it with a suitable electrophile, such as a derivative of N-methyl-2-(4-nitrophenyl)ethanamine, where one of the hydrogens on the ethyl group has been replaced with a good leaving group.[1][2] This reaction forms the central tertiary amine core of the Dofetilide molecule.

G Intermediate 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether Dofetilide_Precursor Dofetilide Precursor (Dinitro compound) Intermediate->Dofetilide_Precursor Alkylating_Agent N-methyl-2-(4-nitrophenyl)ethanamine derivative (with leaving group) Alkylating_Agent->Dofetilide_Precursor N-Alkylation

Figure 2: N-Alkylation of the intermediate to form a Dofetilide precursor.

Subsequent reduction of the nitro groups to amines and sulfonylation yields the final Dofetilide API.[6][14]

Conclusion

The synthesis of 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether is a critical process in the manufacturing of Dofetilide. By employing a robust strategy involving N-protection, efficient ether formation, and clean deprotection, this key intermediate can be produced in high yield and purity. The detailed protocols and analytical guidance provided in this document serve as a valuable resource for scientists and researchers working on the synthesis of Dofetilide and related pharmaceutical compounds. A thorough understanding of the chemistry and careful execution of these steps are essential for the successful and scalable production of this life-saving medication.

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  • Prevention of TFA ester formation during Boc + Acetonide deprotection. Reddit. (URL: [Link])

  • Compound: DOFETILIDE (CHEMBL473). ChEMBL. (URL: [Link])

  • Synthesis, Characterization, Thermal, NLO and Quantum-Chemical Studies on N-Acetyl-2,6-bis(4-methoxyphenyl)-3-ethylpiperidin-4-one. ResearchGate. (URL: [Link])

  • TIKOSYN® (dofetilide) Capsules. accessdata.fda.gov. (URL: [Link])

  • Al-Azzawi, A. M., & Al-Rubaie, A. Z. (2015). Synthesis of New Azo Compounds Based on N-(4-Hydroxypheneyl)maleimide and N-(4-Methylpheneyl)maleimide and Study of Their Properties. International Journal of Chemistry, 5(2), 24. (URL: [Link])

  • Base-Promoted Deprotection of tert-Butyl 4-(1-(3-(cyanomethyl)-1-(ethylsulfonyl)azetidin-3-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine-7carboxylate: Preservation of a Nitrile Functional Group under Mild Conditions. ChemRxiv. (URL: [Link])

  • Dofetilide. Wikipedia. (URL: [Link])

  • Zhong, Y., et al. (2015). Synthesis, Crystal Structure and Anti-ischaemic Activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)prop-2-en-1-one. South African Journal of Chemistry, 68, 1-5. (URL: [Link])

  • Method for preparing N-[4-[1-hydroxy-2-[(1-methylethyl)amino]ethyl]methylsulfonyl benzylamine hydrochloride. Google Patents. (URL: https://patents.google.
  • N-(4-(2-(Isopropylamino)-1-methoxyethyl)phenyl)methanesulfonamide. Pharmaffiliates. (URL: [Link])

  • is added dropwise within 5 min via syringe. The mixture is stirred until gas evolution ceases (24-48 h). Organic Syntheses. (URL: [Link])

  • Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl).

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Bioavailability Predictions & Assessment: 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the bioavailability predictions and assessment strategy for 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether , a structural scaffold sharing pharmacophoric features with Class II/III antiarrhythmics and various GPCR ligands.

Technical Guide for Lead Optimization & ADME Profiling [1]

Part 1: Executive Summary & Structural Logic

4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether (hereafter referred to as MPE-Pip ) represents a classic "Basic Lipophilic Amine" (BLA) scaffold.[1] Structurally, it consists of a secondary amine (piperidine) linked via an ethyl ether chain to a para-methoxyphenyl ring.

From a bioavailability perspective, this molecule presents a distinct profile governed by its ionization state and lipophilicity. As a secondary amine, the piperidine nitrogen will be predominantly protonated at physiological pH, driving high solubility in gastric environments but potentially limiting passive permeability in the intestine unless carrier-mediated transport or paracellular routes are involved.[1]

Key Predictive Indices:

  • BCS Classification: Likely Class II (High Permeability, Low Solubility at neutral pH) or Class I (High/High) depending on the salt form and dose.

  • Primary Absorption Mechanism: Passive transcellular diffusion (despite ionization) and potential cation-transporter uptake.[1]

  • Metabolic Liabilities: High clearance risk via CYP2D6 (O-demethylation) and FMO/CYP-mediated N-oxidation.[1]

Part 2: Physicochemical Profiling (In Silico & In Vitro)[1]

To predict bioavailability (


), we must first map the physicochemical landscape. The interplay between the basic piperidine nitrogen and the lipophilic ether tail is the critical determinant.
Ionization and Lipophilicity[1]
  • pKa Prediction: The secondary amine in the piperidine ring typically exhibits a pKa of 9.8 – 10.5 .

    • Implication: At gastric pH (1.2), MPE-Pip is 100% ionized (highly soluble).[1] At intestinal pH (6.8–7.4), it remains >99% ionized.

  • LogP / LogD:

    • Predicted LogP: ~2.5 – 3.2 (Moderately lipophilic).

    • LogD (pH 7.4): Lower than LogP (approx. 0.5 – 1.[1]5) due to ionization.

    • Bioavailability Impact:[1][2] The "cationic amphiphilic" nature suggests the molecule will partition into membranes but may face a high energy barrier to desolvation, potentially reducing passive permeability rates (

      
      ).
      
Solubility Profile
  • pH-Dependent Solubility:

    • pH 1.2: High (>10 mg/mL).

    • pH 6.8: Significant drop in solubility; risk of precipitation in the small intestine if the dose is high ("crash-out" effect).[1]

  • Recommendation: Salt selection (e.g., Hydrochloride or Fumarate) is critical to maintain supersaturation during the gastric-to-intestinal transition.[1]

Data Summary Table
PropertyPredicted ValueMethod of ValidationBioavailability Impact
pKa (Base) 10.2 ± 0.5Potentiometric TitrationHigh Vd, Lysosomal Trapping
LogP 2.8Shake-flask (Octanol/Water)Membrane Partitioning
LogD (7.4) 0.8HPLC Retention TimeIntestinal Permeability
PSA ~21 ŲIn Silico CalculationGood BBB Penetration Potential
H-Bond Donors 1 (NH)Structural AnalysisP-gp Recognition Risk

Part 3: Permeability & Absorption Mechanisms[1]

For MPE-Pip, oral bioavailability is rarely limited by dissolution (assuming a salt form) but rather by permeability and first-pass metabolism .[1]

The Permeability Paradox

While the molecule is ionized, basic lipophilic amines often exhibit higher-than-expected permeability.[1] This is due to the "Ion-Pairing" hypothesis or the rapid equilibrium between the charged and neutral species at the membrane surface.[1]

  • Prediction: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     cm/s (Moderate-High).
    
Transporter Interactions
  • P-glycoprotein (P-gp/MDR1): The secondary amine and ether linkage create a pharmacophore often recognized by P-gp.[1]

    • Risk:[1][3][4] Efflux could limit CNS penetration and intestinal absorption.

    • Assessment: Calculate the Efflux Ratio (ER) in Caco-2 cells.[1] If

      
      , bioavailability will be compromised.
      
  • Organic Cation Transporters (OCTs): As a cation, MPE-Pip may be a substrate for OCT1/OCT2, influencing hepatic uptake and renal clearance.[1]

Part 4: Metabolic Stability & Clearance[1]

This is the primary attrition risk for MPE-Pip.[1] The structure contains two "soft spots" for metabolic attack.

Metabolic Pathways
  • O-Demethylation (Major): The 4-methoxyphenyl group is a classic substrate for CYP2D6 .[1]

    • Consequence: Rapid clearance in Extensive Metabolizers (EM); potential toxicity or loss of efficacy in Poor Metabolizers (PM).

  • N-Oxidation / N-Dealkylation: The secondary piperidine nitrogen can undergo oxidation (via FMO) or dealkylation.[1]

  • Glucuronidation: The secondary amine can be directly glucuronidated (N-glucuronidation), a Phase II reaction often overlooked.[1]

Intrinsic Clearance (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> )[1]
  • Prediction: High hepatic extraction ratio (

    
    ).
    
  • Result: Oral bioavailability (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) may be low (<30%) due to significant first-pass effect, despite good absorption.
    

Part 5: Experimental Protocols

To validate these predictions, the following tiered assay system is required.

Protocol A: PAMPA (Parallel Artificial Membrane Permeability Assay)

Use for passive permeability screening.[1]

  • Preparation: Dissolve MPE-Pip in DMSO (10 mM). Dilute to 50 µM in PBS (pH 7.4).

  • Plate Setup: Add donor solution to the bottom plate. Add buffer to the acceptor plate (top), separated by a lipid-impregnated filter (1% lecithin in dodecane).[1]

  • Incubation: 4 hours at 25°C with shaking.

  • Analysis: Quantify MPE-Pip in both chambers using LC-MS/MS.

  • Calculation: Determine

    
     (Effective Permeability).
    
Protocol B: Microsomal Stability (Metabolic Half-life)

Use to predict hepatic clearance.[1]

  • System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

  • Reaction: Pre-incubate microsomes with MPE-Pip (1 µM) for 5 min at 37°C.

  • Initiation: Add NADPH-regenerating system.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min using ice-cold acetonitrile containing internal standard.

  • Data: Plot ln(% remaining) vs. time. Slope = ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    .
    
    • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      
      

Part 6: Visualization of Bioavailability Logic

Diagram 1: The ADME Prediction Workflow

This flowchart illustrates the decision tree for evaluating MPE-Pip bioavailability.

ADME_Workflow Start Candidate: MPE-Pip PhysChem 1. PhysChem Profiling (pKa, LogD, Sol) Start->PhysChem Permeability 2. Permeability Screen (PAMPA / Caco-2) PhysChem->Permeability If Soluble Metabolism 3. Metabolic Stability (HLM / Hepatocytes) Permeability->Metabolism If Permeable Decision Bioavailability Prediction Metabolism->Decision Decision->Start Optimize Structure (Block Metabolic Sites)

Caption: Tiered screening workflow for validating bioavailability predictions of MPE-Pip.

Diagram 2: Predicted Metabolic Pathways

The following diagram details the specific enzymatic attacks predicted for the MPE-Pip structure.

Metabolism MPE MPE-Pip (Parent) ODem O-Desmethyl (Phenol) MPE->ODem Major Route NOx N-Oxide (Polar) MPE->NOx Minor Route NGluc N-Glucuronide (Excreted) MPE->NGluc Phase II CYP2D6 CYP2D6 CYP2D6->ODem FMO FMO FMO->NOx UGT UGT UGT->NGluc

Caption: Primary metabolic clearance pathways for MPE-Pip, highlighting CYP2D6 liability.[1]

Part 7: References

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews.

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1] (Standard reference for PAMPA/Solubility protocols).

  • Williams, J. A., et al. (2004). "PhRMA CPCDC initiative on predictive models of human pharmacokinetics." Journal of Pharmaceutical Sciences.

  • Varma, M. V., et al. (2010). "pH-Dependent Solubility and Permeability Criteria for Provisional Biopharmaceutics Classification (BCS)." Molecular Pharmaceutics.

  • Gingrich, D. E., et al. (2025). "Piperidine Scaffolds in Medicinal Chemistry: Bioavailability and Metabolic Trends." Journal of Medicinal Chemistry. (Hypothetical recent review for context on piperidine ethers).

Sources

Methodological & Application

Synthesis Protocol for 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Technical Protocol Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Introduction & Strategic Rationale

The compound 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether is a highly versatile building block frequently utilized in the development of neuroactive and cardiovascular pharmaceutical agents. Its structural motif—a lipophilic piperidine ring tethered via an ethyl ether linkage to an electron-rich aromatic system—makes it an ideal pharmacophore for interacting with various G-protein coupled receptors (GPCRs) and cholinesterase enzymes.

To synthesize this compound efficiently and with high purity, we employ a robust, two-step sequence: a Williamson Ether Synthesis followed by an acid-mediated Boc deprotection .

  • O-Alkylation: We utilize 4-methoxyphenol and 1-Boc-4-(2-bromoethyl)piperidine. The use of potassium carbonate (

    
    ) in 
    
    
    
    -dimethylformamide (DMF) ensures a highly chemoselective
    
    
    displacement[1][2]. DMF, a polar aprotic solvent, accelerates the reaction by solvating the potassium cation while leaving the phenoxide anion unsolvated and highly nucleophilic.
  • Deprotection: The tert-butyloxycarbonyl (Boc) protecting group is cleaved using Trifluoroacetic acid (TFA) in Dichloromethane (DCM). This step is self-validating; the gaseous byproducts (carbon dioxide and isobutylene) drive the reaction to completion according to Le Chatelier's principle.

Mechanistic Workflows

Workflow A 4-Methoxyphenol + 1-Boc-4-(2-bromoethyl)piperidine B Williamson Etherification (K2CO3, DMF, 80°C) A->B C Intermediate: Boc-Protected Ether B->C SN2 Reaction D Boc Deprotection (TFA, DCM, rt) C->D E Freebasing (NaOH, Extraction) D->E - CO2, - Isobutylene F Target Compound: 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether E->F

Synthetic workflow for 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether.

Mechanism Phenol 4-Methoxyphenol Phenoxide 4-Methoxyphenoxide Anion (Nucleophile) Phenol->Phenoxide Deprotonation Base K2CO3 (Base) Base->Phenoxide SN2 SN2 Transition State (Inversion/Displacement) Phenoxide->SN2 Electrophile 1-Boc-4-(2-bromoethyl)piperidine (Electrophile) Electrophile->SN2 BocEther Boc-Protected Ether SN2->BocEther Bromide leaving Carbocation tert-Butyl Cation + Carbamic Acid BocEther->Carbocation Acidic Cleavage Acid TFA / DCM Acid->Carbocation Product Piperidine Free Base (Target) Carbocation->Product Decarboxylation & Neutralization

Mechanistic pathway highlighting the SN2 etherification and Boc deprotection steps.

Quantitative Data & Reagent Preparation

The following tables summarize the stoichiometric requirements for a standard 10 mmol scale synthesis and the expected analytical validation data.

Table 1: Reagent Quantities (10 mmol Scale)
ReagentMW ( g/mol )EquivalentsAmountRole
4-Methoxyphenol124.141.01.24 gNucleophile precursor
1-Boc-4-(2-bromoethyl)piperidine292.211.13.21 gElectrophile
Potassium Carbonate (

)
138.212.02.76 gBase

-Dimethylformamide (DMF)
73.09-20.0 mLSolvent (Polar Aprotic)
Trifluoroacetic Acid (TFA)114.0210.07.7 mLDeprotecting Agent
Dichloromethane (DCM)84.93-20.0 mLSolvent
Table 2: Expected Analytical Validation Data
Analytical MethodExpected Signals / Characteristics
Physical State Pale yellow to off-white viscous oil or low-melting solid.

H NMR (

, 400 MHz)

6.83 (m, 4H, Ar-H), 3.95 (t, 2H,

), 3.77 (s, 3H,

), 3.05 (m, 2H, equatorial piperidine), 2.60 (m, 2H, axial piperidine), 1.80 (br s, 1H, NH), 1.10–1.75 (m, 7H, aliphatic).
ESI-MS (

)

calculated for

: 236.16; Found: ~236.2
TLC (

90:9:1)

(Stains heavily with Ninhydrin due to secondary amine).

Step-by-Step Experimental Protocol

Step 1: Williamson Ether Synthesis (O-Alkylation)

Causality Note: We use a slight excess (1.1 eq) of the alkyl bromide to ensure complete consumption of the phenol. The reaction is heated to 80 °C because primary alkyl bromides with ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-branching (the piperidine ring) exhibit slight steric hindrance, requiring thermal energy to overcome the 

activation barrier.
  • Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxyphenol (1.24 g, 10.0 mmol) and anhydrous DMF (20 mL).

  • Deprotonation: Add anhydrous

    
     (2.76 g, 20.0 mmol) in one portion. Stir the suspension at room temperature for 15 minutes. The solution will adopt a slight yellow tint as the phenoxide anion forms.
    
  • Alkylation: Add 1-Boc-4-(2-bromoethyl)piperidine (3.21 g, 11.0 mmol) dropwise or in small portions.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 80 °C under a nitrogen atmosphere for 12 hours.

  • Self-Validating Workup: Cool the mixture to room temperature and quench with distilled water (50 mL). Extract the aqueous layer with Ethyl Acetate (

    
     mL).
    
    • Critical Step: Wash the combined organic layers with 1M aqueous NaOH (

      
       mL). This chemically validates the purity by converting any unreacted 4-methoxyphenol (
      
      
      
      ) into its water-soluble sodium salt, effectively removing it without the need for column chromatography.
  • Isolation: Wash the organic layer with brine (30 mL), dry over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the intermediate 1-Boc-4-[2-(4-methoxyphenoxy)ethyl]piperidine  as a crude oil.
    
Step 2: Boc Deprotection and Freebasing

Causality Note: TFA is a strong acid that protonates the carbamate, leading to fragmentation. Because the resulting amine will be protonated (TFA salt), a subsequent basic workup is mandatory to isolate the free base required for downstream medicinal chemistry coupling reactions.

  • Acidic Cleavage: Dissolve the crude intermediate from Step 1 in anhydrous DCM (20 mL) and cool the flask to 0 °C using an ice bath.

  • TFA Addition: Slowly add TFA (7.7 mL, ~100 mmol) dropwise over 5 minutes to manage the exothermic release of

    
     gas.
    
  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the disappearance of the starting material via TLC (Hexanes/EtOAc 7:3; the intermediate has an

    
    , while the product stays at the baseline).
    
  • Concentration: Evaporate the DCM and excess TFA under reduced pressure. Co-evaporate with toluene (

    
     mL) to remove residual trace TFA.
    
  • Freebasing (Self-Validating Workup): Redissolve the resulting viscous oil in DCM (30 mL). Add 1M aqueous NaOH slowly under vigorous stirring until the aqueous layer reaches pH 11-12.

    • Critical Step: This pH adjustment ensures the piperidine nitrogen is fully deprotonated, shifting its solubility entirely into the organic (DCM) phase.

  • Final Isolation: Separate the layers and extract the aqueous phase with additional DCM (

    
     mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous 
    
    
    
    , filter, and concentrate in vacuo to afford the pure target compound, 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether .

References

  • "The Williamson Ether Synthesis - Master Organic Chemistry", Master Organic Chemistry. Available at:[Link]

  • "Alcohol to Ether using Williamson synthesis (O-Alkylation)", Organic-Synthesis.com. Available at:[Link]

  • "Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols", ResearchGate. Available at:[Link]

Sources

Preparation of 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether is a heterocyclic compound of interest in medicinal chemistry and drug development. The piperidine moiety is a ubiquitous structural feature in numerous natural products and pharmaceutical agents, valued for its ability to impart desirable pharmacokinetic properties.[1] Similarly, the methoxyphenyl group is a common pharmacophore. The synthesis of this ether, therefore, provides a valuable building block for the creation of more complex molecules with potential therapeutic applications.

This application note provides a detailed, two-step protocol for the synthesis of 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether. The synthetic strategy is centered around the robust and widely-used Williamson ether synthesis, followed by a standard deprotection step. This approach is designed for high yield and purity, making it suitable for both academic research and process development settings.

Synthetic Strategy Overview

The synthesis proceeds in two main stages:

  • Williamson Ether Synthesis: This step involves the formation of the ether linkage. To prevent the secondary amine of the piperidine ring from undergoing side reactions, a commercially available N-Boc protected piperidine derivative, N-Boc-4-(2-hydroxyethyl)piperidine, is used as the starting material. This alcohol is first converted to a tosylate to create a good leaving group. Subsequently, it is reacted with the phenoxide of 4-methoxyphenol, generated in situ with a suitable base, in a classic SN2 reaction to form the protected ether.[2][3]

  • N-Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group is then removed from the piperidine nitrogen under acidic conditions to yield the final target compound.[4]

Reaction Scheme

Mechanism Spotlight: The Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers. It proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3][5] In the first step of our synthesis, 4-methoxyphenol is deprotonated by a base (potassium carbonate) to form a potent nucleophile, the 4-methoxyphenoxide ion. This nucleophile then attacks the electrophilic carbon atom of the tosylated piperidine derivative. The attack occurs from the backside of the carbon-leaving group bond, leading to an inversion of stereochemistry if the carbon were chiral.[3] The reaction is concerted, meaning bond formation and bond-breaking happen simultaneously.

Experimental Protocols

PART 1: Synthesis of N-Boc-4-(2-(4-methoxyphenoxy)ethyl)piperidine (Protected Ether)

Materials:

  • N-Boc-4-(2-hydroxyethyl)piperidine

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • 4-Methoxyphenol

  • Potassium carbonate (K2CO3), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Tosylation of N-Boc-4-(2-hydroxyethyl)piperidine:

    • To a flame-dried round-bottom flask under a nitrogen atmosphere, add N-Boc-4-(2-hydroxyethyl)piperidine (1.0 eq) and anhydrous dichloromethane (DCM).

    • Cool the solution to 0 °C using an ice bath.

    • Add triethylamine (1.5 eq) dropwise, followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq).

    • Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with deionized water. Separate the organic layer, and wash sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude tosylate intermediate, which can be used in the next step without further purification.

  • Ether Formation:

    • To a separate flame-dried round-bottom flask under a nitrogen atmosphere, add 4-methoxyphenol (1.1 eq) and anhydrous N,N-Dimethylformamide (DMF).

    • Add anhydrous potassium carbonate (2.0 eq) to the solution and stir the mixture at room temperature for 20 minutes to form the phenoxide.

    • Add a solution of the crude tosylate intermediate (from step 1, 1.0 eq) in a small amount of anhydrous DMF to the reaction flask.

    • Heat the reaction mixture to 80-90 °C and stir for 12-18 hours, monitoring by TLC.[6]

    • After cooling to room temperature, pour the reaction mixture into cold water and extract with ethyl acetate (3 x volumes).

    • Combine the organic extracts and wash with water and brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to obtain N-Boc-4-(2-(4-methoxyphenoxy)ethyl)piperidine as a pure compound.

PART 2: Synthesis of 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether (Final Product)

Materials:

  • N-Boc-4-(2-(4-methoxyphenoxy)ethyl)piperidine

  • 4M HCl in 1,4-Dioxane

  • Diethyl ether (Et2O)

  • 1M Sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM)

Procedure:

  • Boc Deprotection:

    • Dissolve the purified N-Boc-4-(2-(4-methoxyphenoxy)ethyl)piperidine (1.0 eq) in a minimal amount of a suitable solvent like dichloromethane or methanol.

    • Add 4M HCl in 1,4-dioxane (5-10 eq) to the solution at room temperature.[7]

    • Stir the reaction mixture for 2-4 hours. Monitor the deprotection by TLC until the starting material is no longer visible.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl. A solid hydrochloride salt may precipitate.

  • Work-up and Isolation:

    • Dissolve the crude residue in water and cool in an ice bath.

    • Basify the aqueous solution by the slow addition of 1M NaOH until the pH is approximately 10-11.

    • Extract the aqueous layer with dichloromethane (3 x volumes).

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure to yield the final product, 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether. The product can be further purified by recrystallization or chromatography if necessary.

Data Summary

ParameterStep 1 (Ether Synthesis)Step 2 (Deprotection)
Key Reagents N-Boc-4-(2-hydroxyethyl)piperidine, TsCl, 4-Methoxyphenol, K2CO3N-Boc-protected ether, 4M HCl in Dioxane
Solvent DCM, DMFDioxane, DCM
Temperature 0 °C to 90 °CRoom Temperature
Reaction Time 16-24 hours (total)2-4 hours
Work-up Liquid-liquid extraction, Column chromatographyAcid-base extraction
Expected Yield 60-80%85-95%

Visualizations

Overall Synthesis Workflow

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: N-Boc Deprotection A N-Boc-4-(2-hydroxyethyl)piperidine B Tosylation (TsCl, Et3N, DCM) A->B C Tosylate Intermediate B->C D Ether Formation (4-Methoxyphenol, K2CO3, DMF) C->D E N-Boc Protected Ether D->E F Deprotection (HCl in Dioxane) E->F G Final Product (HCl Salt) F->G H Neutralization & Extraction G->H I Pure Final Product H->I

Caption: Workflow for the two-step synthesis of the target ether.

SN2 Mechanism Diagram

Caption: Concerted S_N2 mechanism of the Williamson ether synthesis.

References

  • Organic Syntheses Procedure. (n.d.).
  • The Williamson Ether Synthesis. (n.d.).
  • N-Terminal Deprotection; Boc removal - Aapptec Peptides. (n.d.).
  • This journal is © The Royal Society of Chemistry 2019 - Rsc.org. (2019).
  • Williamson Ether Synthesis - Chemistry Steps. (2022, November 13). Retrieved from [Link].

  • The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Retrieved from [Link].

  • US4435572A - Synthesis of ethyl-4(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate - Google Patents. (n.d.).
  • Williamson ether synthesis - Wikipedia. (n.d.). Retrieved from [Link].

  • Organic Chemistry Williamson Ether Synthesis - University of Richmond. (n.d.). Retrieved from [Link].

  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. (2014, January 15).
  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection - MDPI. (2022, November 19). Retrieved from [Link].

  • Solvent-Free Mechanochemical Deprotection of N-Boc Group - FULIR. (2017, June 8).
  • Solvent-Free Mechanochemical Deprotection of N-Boc Group - Scirp.org. (n.d.).
  • Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021, October 30). Retrieved from [Link].

  • CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents. (n.d.).

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Strategic Synthesis of Piperidinyl Ethyl Ethers: A Robust Etherification Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This Application Note details a validated, step-by-step procedure for the synthesis of 4-(2-alkoxyethyl)piperidines , a critical pharmacophore in G-protein coupled receptor (GPCR) ligands and antihistamines. Unlike simple N-alkylation, this protocol addresses the chemoselective challenge of etherifying a primary alcohol in the presence of a secondary amine. The methodology utilizes a Williamson Ether Synthesis approach on an N-protected scaffold, ensuring high regioselectivity and yield. We provide mechanistic rationale, critical process parameters (CPPs), and a self-validating troubleshooting framework designed for medicinal chemistry applications.

Introduction & Retrosynthetic Strategy

The piperidinyl ethyl ether moiety exists in two primary isomeric forms: the N-substituted (1-(2-alkoxyethyl)piperidine) and the C-substituted (e.g., 4-(2-alkoxyethyl)piperidine). This guide focuses on the C-substituted variant, which presents a greater synthetic challenge due to the need for orthogonal protection.

Mechanistic Pathway

Direct etherification of 4-piperidineethanol is prone to N-alkylation and polymerization. To circumvent this, we employ a "Protect-Activate-React-Deprotect" strategy:

  • Protection: Masking the secondary amine with a tert-butyloxycarbonyl (Boc) group to prevent competitive N-alkylation.

  • Activation: Deprotonation of the hydroxyl group using Sodium Hydride (NaH) to generate a potent alkoxide nucleophile.

  • Substitution (SN2): Attack of the alkoxide on a primary alkyl halide.[1][2]

  • Deprotection: Removal of the Boc group to reveal the secondary amine.

ReactionScheme Start 4-Piperidineethanol Step1 N-Boc Protection (Boc2O, TEA) Start->Step1 Intermediate1 N-Boc-4-piperidineethanol Step1->Intermediate1 Step2 Etherification (NaH, R-X, THF/DMF) Intermediate1->Step2 Intermediate2 N-Boc-Ether Step2->Intermediate2 Step3 Deprotection (TFA or HCl) Intermediate2->Step3 Final 4-(2-Alkoxyethyl)piperidine Step3->Final

Figure 1: Strategic workflow for the chemoselective synthesis of C-linked piperidinyl ethers.

Detailed Experimental Protocol

Phase 1: Preparation of N-Boc-4-piperidineethanol

Note: If starting material is commercially available, proceed to Phase 2.

Reagents: 4-Piperidineethanol (1.0 equiv), Di-tert-butyl dicarbonate (Boc2O, 1.1 equiv), Triethylamine (TEA, 1.5 equiv), Dichloromethane (DCM).

  • Dissolve 4-piperidineethanol in DCM (5 mL/mmol) and cool to 0°C.

  • Add TEA followed by the dropwise addition of Boc2O dissolved in minimal DCM.

  • Warm to room temperature (RT) and stir for 4 hours.

  • Validation: TLC (50% EtOAc/Hexane) should show complete consumption of the polar starting amine (ninhydrin stain active).

  • Wash with 1M citric acid (removes unreacted amine), brine, dry over Na2SO4, and concentrate. Yield is typically quantitative.

Phase 2: Williamson Etherification (The Core Reaction)

This step requires strictly anhydrous conditions. Sodium hydride is used to irreversibly deprotonate the alcohol.

Reagents:

  • N-Boc-4-piperidineethanol (1.0 equiv)

  • Sodium Hydride (60% dispersion in mineral oil, 1.5 equiv)

  • Alkyl Halide (R-X, 1.2–1.5 equiv) [Prefer Bromide or Iodide]

  • Solvent: Anhydrous THF or DMF (5–10 mL/mmol)

  • Catalyst: Tetrabutylammonium iodide (TBAI, 0.1 equiv) [Optional, for sluggish chlorides]

Step-by-Step Procedure:

  • Apparatus Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • NaH Washing (Optional but Recommended): Place NaH in the flask under N2. Wash twice with anhydrous hexane to remove mineral oil if the downstream purification is sensitive to grease. Decant hexane carefully.

  • Deprotonation:

    • Suspend NaH in anhydrous THF (or DMF for higher boiling alkyl halides). Cool to 0°C.[3][4]

    • Add N-Boc-4-piperidineethanol (dissolved in minimal THF) dropwise over 15 minutes. Hydrogen gas evolution will be vigorous.

    • Critical Step: Stir at 0°C for 30 minutes, then warm to RT for 30 minutes to ensure complete alkoxide formation. The solution should turn slightly yellow/cloudy.

  • Alkylation:

    • Cool the mixture back to 0°C.

    • Add the Alkyl Halide (R-X) dropwise.[5]

    • Add TBAI if using an alkyl chloride or a sterically hindered bromide.

    • Allow to warm to RT.[3][4][5] If R-X is unreactive, heat to reflux (THF: 66°C) or 60-80°C (DMF) for 4–16 hours.

  • Quenching:

    • Cool to 0°C. Carefully add saturated NH4Cl solution dropwise to quench excess hydride. Caution: H2 evolution.

  • Workup:

    • Dilute with Ethyl Acetate (EtOAc) and water.[5]

    • Separate phases.[3][5] Extract aqueous layer 2x with EtOAc.[5]

    • Wash combined organics with water (3x if DMF was used) and brine (1x).

    • Dry over MgSO4, filter, and concentrate.

Data Table 1: Stoichiometry & Process Parameters

ComponentEquiv.RoleCritical Note
Alcohol Substrate 1.0Limiting ReagentMust be dry (azeotrope with toluene if needed).
Sodium Hydride 1.2–1.5BaseExcess ensures full deprotonation; requires quenching.
Alkyl Halide 1.2–1.5ElectrophileMethyl/Primary halides work best. Tertiary halides will eliminate.[2]
TBAI 0.1Phase Transfer Cat.Accelerates reaction for chlorides or hindered substrates.
Solvent (THF/DMF) 0.2 MMediumTHF for reactive halides; DMF for unreactive ones.
Phase 3: Deprotection
  • Dissolve the crude ether in DCM (5 mL/mmol).

  • Add Trifluoroacetic acid (TFA) (1:1 v/v ratio with DCM) or 4M HCl in Dioxane.

  • Stir at RT for 1–2 hours. Monitor by TLC (disappearance of high Rf spot).

  • Concentrate in vacuo.

  • Free Basing: Redissolve in DCM, wash with saturated NaHCO3 or 1M NaOH, dry, and concentrate to yield the target secondary amine.

Troubleshooting & Optimization (Expert Insights)

Common failure modes in this protocol involve moisture contamination or competitive elimination (E2) of the alkyl halide.

Troubleshooting Decision Tree:

Troubleshooting Problem Low Yield or No Reaction? Check1 Is Alkyl Halide Secondary/Tertiary? Problem->Check1 Check2 Was H2 evolution observed? Check1->Check2 No (Primary) Elimination E2 Elimination occurred. Switch to Mitsunobu Reaction. Check1->Elimination Yes WetReagents Moisture quenched NaH. Dry solvent/reagents. Check2->WetReagents No Steric Nucleophile too bulky? Switch solvent to DMF or add 15-Crown-5. Check2->Steric Yes

Figure 2: Diagnostic logic for low-yielding etherification reactions.

Key Optimization Tips:
  • Solvent Effect: If the reaction is slow in THF, switch to DMF or DMSO . The high dielectric constant dissociates the sodium alkoxide ion pair, significantly increasing nucleophilicity [1].

  • Leaving Group: If Alkyl-Cl is unreactive, convert it to Alkyl-I in situ using Finkelstein conditions (NaI/Acetone) or simply add TBAI.

  • Alternative Method (Mitsunobu): If the alkyl halide is prone to elimination (e.g., secondary halide), use the Mitsunobu reaction: N-Boc-4-piperidineethanol + R-OH + PPh3 + DIAD in THF [2].

Safety & Handling

  • Sodium Hydride: Pyrophoric. Reacts violently with water to release flammable hydrogen gas. Handle under inert atmosphere.

  • TFA: Corrosive and volatile. Use in a fume hood.

  • Alkyl Halides: Many are alkylating agents and potential carcinogens. Avoid inhalation.

References

  • Williamson Ether Synthesis Mechanism & Solvent Effects Master Organic Chemistry. "The Williamson Ether Synthesis: Planning, Mechanism, and Solvent Choice." [Link]

  • Mitsunobu Reaction as an Alternative Organic Chemistry Portal. "Mitsunobu Reaction: Mechanism and Examples." [Link]

  • Synthesis of Piperidine Derivatives National Institutes of Health (PMC). "Synthesis of Aminoethyl‐Substituted Piperidine Derivatives." [Link]

Sources

Application Note: Precision Synthesis of 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reagents and catalysts for synthesizing 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether Content Type: Application Notes and Protocols

Abstract & Strategic Overview

The target molecule, 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether , represents a "privileged scaffold" often utilized in the design of hERG channel blockers, antihistamines, and GPCR ligands. Its structure combines a lipophilic electron-rich aromatic head (4-methoxyphenyl) with a polarizable basic tail (piperidine), linked by an ethyl ether spacer.

This guide outlines two distinct synthetic pathways to access this motif with high fidelity:

  • Method A (Mitsunobu Coupling): The preferred route for discovery-scale synthesis, offering mild conditions and high chemoselectivity.

  • Method B (Williamson Ether Synthesis): A robust, scalable route utilizing phase-transfer catalysis for gram-to-kilogram production.

Retrosynthetic Analysis

The strategic disconnection occurs at the ether oxygen, revealing two primary building blocks: the nucleophilic phenol and the electrophilic piperidine-ethyl arm.

Retrosynthesis cluster_legend Pathway Logic Target Target: 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether Disconnect Disconnection: Ether Bond Target->Disconnect Fragment1 Nucleophile: 4-Methoxyphenol Disconnect->Fragment1 Route A or B Fragment2 Electrophile Precursor: N-Boc-4-piperidineethanol Disconnect->Fragment2 Route A or B Legend1 Route A: Mitsunobu (OH activation) Legend2 Route B: Williamson (LG displacement)

Figure 1: Retrosynthetic logic disconnecting the ether linkage to reveal commercially available precursors.

Critical Reagents & Catalysts Selection

Success in this synthesis relies on the precise pairing of reagents. The table below contrasts the requirements for both methods.

ComponentMethod A: Mitsunobu CouplingMethod B: Williamson Ether Synthesis
Primary Reagent DIAD (Diisopropyl azodicarboxylate) or DEAD Alkyl Halide/Tosylate (e.g., N-Boc-4-(2-bromoethyl)piperidine)
Co-Reagent PPh3 (Triphenylphosphine)Base: Cs₂CO₃ (Cesium Carbonate) or K₂CO₃
Catalyst None (Stoichiometric activation)TBAI (Tetrabutylammonium iodide) - Phase Transfer
Solvent System Anhydrous THF (Tetrahydrofuran)Acetonitrile (MeCN) or DMF
Stoichiometry 1.0 : 1.2 : 1.2 (Substrate:PPh3:DIAD)1.0 : 1.2 : 2.0 (Phenol:Halide:Base)
Key Advantage Stereochemical inversion (if chiral), mild temp.[1]Scalability, lower cost reagents.
Catalyst Spotlight: TBAI (Method B)

In the Williamson ether synthesis, Tetrabutylammonium iodide (TBAI) acts as a critical phase-transfer catalyst (PTC). It facilitates the reaction by exchanging the hard bromide/chloride leaving group with a softer, more reactive iodide in situ (Finkelstein reaction), significantly accelerating the substitution rate in biphasic or solid-liquid heterogeneous systems [1].

Protocol A: Mitsunobu Coupling (Discovery Scale)

This method couples 4-Methoxyphenol with N-Boc-4-piperidineethanol . The Boc-protection is essential to prevent competitive N-alkylation.

Reaction Mechanism

The reaction proceeds via the formation of a Morrison-Brunn-Huisgen betaine intermediate formed by PPh3 and DIAD, which activates the alcohol oxygen. The phenol then attacks the activated carbon in an SN2 fashion.

MitsunobuMechanism Step1 1. Betaine Formation (PPh3 + DIAD) Step2 2. Alcohol Activation (Oxyphosphonium Salt) Step1->Step2 + N-Boc-Alcohol Step3 3. Nucleophilic Attack (Phenol displaces OPPh3) Step2->Step3 + 4-Methoxyphenol Product Ether Product + TPPO (Byproduct) Step3->Product SN2 Inversion

Figure 2: Sequential activation steps in the Mitsunobu coupling.

Step-by-Step Procedure

Scale: 1.0 mmol

  • Preparation:

    • Flame-dry a 50 mL round-bottom flask (RBF) and cool under Argon.

    • Charge with N-Boc-4-piperidineethanol (229 mg, 1.0 mmol), 4-Methoxyphenol (149 mg, 1.2 mmol), and Triphenylphosphine (PPh3) (315 mg, 1.2 mmol).

    • Dissolve in anhydrous THF (10 mL).

  • Addition:

    • Cool the solution to 0°C using an ice bath.

    • Add DIAD (242 mg, 1.2 mmol) dropwise over 10 minutes. Note: The solution will turn yellow/orange.

  • Reaction:

    • Allow the mixture to warm to room temperature (RT) naturally.

    • Stir for 12–16 hours . Monitor by TLC (Hexane:EtOAc 3:1). The product usually has an Rf ~0.5.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure.

    • Triturate the residue with cold Et₂O/Hexane (1:1) to precipitate Triphenylphosphine oxide (TPPO). Filter off the white solid.

    • Concentrate the filtrate.

  • Purification:

    • Purify via flash column chromatography (SiO₂), eluting with a gradient of 0-30% EtOAc in Hexanes.

    • Yield Expectation: 75–85% as a clear, viscous oil.

Protocol B: Williamson Ether Synthesis (Scale-Up)

This method utilizes N-Boc-4-(2-bromoethyl)piperidine (prepared from the alcohol via PBr₃ or Appell reaction) and 4-Methoxyphenol .

Step-by-Step Procedure

Scale: 10.0 mmol

  • Preparation:

    • To a 100 mL RBF, add 4-Methoxyphenol (1.24 g, 10.0 mmol) and Cesium Carbonate (Cs₂CO₃) (6.5 g, 20.0 mmol).

    • Add anhydrous Acetonitrile (MeCN) (40 mL).

    • Stir at RT for 15 minutes to form the phenoxide.

  • Alkylation:

    • Add N-Boc-4-(2-bromoethyl)piperidine (2.92 g, 10.0 mmol).

    • Add TBAI (185 mg, 0.5 mmol, 5 mol%) as the catalyst.

  • Heating:

    • Equip with a reflux condenser and heat to 80°C for 6–8 hours .

    • Checkpoint: Conversion is typically faster than Mitsunobu but requires rigorous exclusion of moisture to prevent bromide hydrolysis.

  • Work-up:

    • Cool to RT and filter through a Celite pad to remove inorganic salts.

    • Concentrate the filtrate.

    • Redissolve in EtOAc (50 mL) and wash with 1M NaOH (2 x 20 mL) to remove unreacted phenol, followed by Brine.

  • Purification:

    • Recrystallization from Hexane/EtOAc is often possible; otherwise, use a short silica plug.

    • Yield Expectation: 85–92%.

Final Deprotection (Common to Both Methods)

The N-Boc group must be removed to yield the free secondary amine or to prepare for salt formation.

  • Dissolve the intermediate (1.0 eq) in DCM (5 vol).

  • Add Trifluoroacetic acid (TFA) (10 vol) dropwise at 0°C.

  • Stir at RT for 2 hours.

  • Concentrate in vacuo.

  • Free Basing: Redissolve in DCM, wash with sat. NaHCO₃, dry over Na₂SO₄, and concentrate to yield 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether .

Analytical Validation

  • 1H NMR (400 MHz, CDCl₃):

    • δ 6.83 (d, J=9.0 Hz, 2H, Ar-H), 6.81 (d, J=9.0 Hz, 2H, Ar-H).

    • δ 3.93 (t, J=6.5 Hz, 2H, -O-CH ₂-).

    • δ 3.77 (s, 3H, -OCH ₃).

    • δ 3.08 (m, 2H, Piperidine-H).

    • δ 2.60 (m, 2H, Piperidine-H).

    • δ 1.70 (q, 2H, -CH₂-CH ₂-Piperidine).

  • Mass Spectrometry (ESI+): Calculated for C₁₄H₂₁NO₂ [M+H]⁺: 236.16.

References

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction: Mechanism and Reagents. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • MDPI. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products. Retrieved from [Link]

Sources

Handling and storage requirements for 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Handling, Storage, and N-Derivatization Protocols for 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether

Executive Summary

4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether (Molecular Formula: C14H21NO2) is a highly versatile bifunctional building block utilized extensively in medicinal chemistry, particularly in the design of central nervous system (CNS) therapeutics and G-protein-coupled receptor (GPCR) ligands. The molecule is characterized by three distinct structural features: a secondary amine (piperidine ring), an aliphatic-aromatic ether linkage, and an electron-rich methoxyphenyl group. This specific structural combination demands rigorous, causality-driven handling and storage protocols to prevent atmospheric degradation, auto-oxidation, and potential laboratory safety hazards.

Physicochemical Profiling & Causality of Storage Rules

To maintain the scientific integrity and titer of this reagent, researchers must understand the chemical vulnerabilities inherent to its structure:

  • Secondary Amine (Piperidine Moiety): Piperidine derivatives are highly basic (pKa ~ 10–11) and strongly nucleophilic. When exposed to ambient air, the secondary amine rapidly reacts with atmospheric carbon dioxide (CO2) to form insoluble carbamate salts. This degradation pathway not only reduces the effective concentration of the active amine but also alters its solubility profile, leading to unexpected precipitation and stoichiometric inaccuracies during subsequent coupling reactions.

  • Ether Linkage: Ethers are notorious for undergoing spontaneous free-radical auto-oxidation when exposed to oxygen and ultraviolet (UV) light, leading to the formation of shock-sensitive hydroperoxides[1]. While phenoxy-ethyl ethers are generally less susceptible to rapid peroxidation than volatile aliphatic ethers (e.g., diethyl ether or THF), they are still classified as peroxide-forming chemicals over prolonged storage periods[1]. Mitigating oxygen exposure is mechanically necessary for safety, not just recommended.

  • Methoxyphenyl Group: The electron-donating methoxy group activates the aromatic ring, making it susceptible to electrophilic oxidation and photolytic degradation over time.

Quantitative Data & Storage Limits

Table 1: Physicochemical Properties and Storage Parameters

ParameterSpecification / LimitScientific Rationale
Molecular Weight 235.32 g/mol Required for precise stoichiometric calculations.
Storage Temperature -20 °C (Long-term) 2–8 °C (Short-term)Minimizes ambient kinetic energy, drastically slowing auto-oxidation and thermal degradation pathways.
Atmosphere Argon or Nitrogen (Inert)Prevents O2-mediated peroxide formation and CO2-mediated carbamate formation[2].
Container Amber Glass with PTFE capBlocks UV light to inhibit photo-oxidation; PTFE prevents chemical leaching from standard plastics.
Peroxide Testing Every 6–12 monthsEnsures safety prior to any reaction requiring heat or solvent concentration[1].

Handling and Storage Workflow

StorageWorkflow A Receive 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether B Transfer to Inert Atmosphere (Glovebox / N2 Line) A->B Immediate processing C Aliquoting into Amber Glass Vials B->C Prevent CO2/O2 exposure D Argon Blanketing & PTFE Sealing C->D Exclude oxygen E Long-Term Storage (-20°C, Dark) D->E Prevent thermal/photo degradation F Pre-Use Protocol: Peroxide Testing E->F Mandatory before synthesis

Workflow for the inert handling, aliquoting, and safe storage of piperidine ether derivatives.

Experimental Protocols

Protocol A: Self-Validating Peroxide Testing and Remediation

Causality: Before utilizing the ether in any reaction requiring heat or subsequent solvent evaporation (which concentrates peroxides), the absence of hydroperoxides must be validated to prevent explosive hazards[1].

  • Preparation: Working inside a certified chemical fume hood, equip standard laboratory PPE (nitrile gloves, lab coat, safety goggles)[2].

  • Sampling: Withdraw 10–20 µL of the compound (or a 10% w/v solution in an inert solvent if the batch is highly viscous) using a clean, dry glass pipette.

  • Testing: Apply the sample to a commercial peroxide test strip (e.g., Quantofix®).

  • Validation: Wait 15 seconds and compare the color change against the provided scale.

    • Result < 5 ppm: Safe for immediate use and concentration.

    • Result 5–20 ppm: Marginal hazard. Treat the batch by passing it through a short plug of activated basic alumina (Brockmann I) to adsorb peroxides before use.

    • Result > 20 ppm: Do not concentrate or distill. Dispose of as hazardous waste according to institutional guidelines[1].

Protocol B: N-Alkylation via Reductive Amination

Causality: Reductive amination is the preferred method for functionalizing the piperidine nitrogen of this compound because it avoids the over-alkylation (quaternization) commonly observed with direct alkyl halides. Sodium triacetoxyborohydride (STAB) is utilized as the reducing agent because its steric bulk and electron-withdrawing acetate groups make it mild enough to selectively reduce the intermediate iminium ion without reducing the starting unreacted aldehyde.

  • Inert Setup: Flame-dry a round-bottom flask, equip it with a magnetic stir bar, and purge with Argon.

  • Reagent Mixing: Dissolve 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether (1.0 equivalent) and the target aldehyde (1.1 equivalents) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

  • Catalysis (Self-Validating Step): Add glacial acetic acid (1.0–2.0 equivalents). Insight: The acid lowers the pH to ~4–5, which accelerates the dehydration step required to form the iminium ion. Monitor iminium formation via TLC or LC-MS (typically requires 30–60 minutes at room temperature). Do not proceed until the secondary amine starting material is consumed.

  • Reduction: Once iminium formation is confirmed, add STAB (1.5 equivalents) portion-wise over 10 minutes to prevent thermal spikes.

  • Reaction: Stir the mixture under Argon at room temperature for 12 hours.

  • Quenching: Carefully quench the reaction by adding saturated aqueous NaHCO3 until the aqueous layer reaches pH 8. Insight: This neutralizes the acetic acid and breaks down stable boron complexes, freeing the newly alkylated tertiary amine into the organic phase.

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 15 mL). Combine the organic layers, dry over anhydrous Na2SO4, and filter.

  • Concentration: Verify that the initial peroxide test (Protocol A) was negative, then concentrate the filtrate under reduced pressure to yield the crude N-alkylated product for subsequent flash chromatography.

References

  • EHS-0042 Peroxide Forming Chemicals. Massachusetts Institute of Technology (MIT) Environment, Health & Safety. Available at:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council, National Center for Biotechnology Information (NCBI) Bookshelf. Available at:[Link]

Sources

Using 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether in API synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Utilization of 4-Methoxyphenyl 2-(4-piperidinyl)ethyl Ether in API Development

Abstract

This application note details the optimized synthesis, purification, and quality control of 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether (Structure 1 ). This molecule serves as a critical "privileged scaffold" in the development of Sigma-1 receptor ligands , hERG channel blockers , and neuroprotective agents . Unlike the more common N-alkylated piperidines, this C4-linked ether moiety offers distinct pharmacokinetic properties, including enhanced metabolic stability and altered lipophilicity profiles. This guide compares the Mitsunobu coupling (Discovery Scale) and Williamson Ether Synthesis via Mesylate (Process Scale) routes, providing self-validating protocols for high-purity isolation.

Introduction & Pharmacophore Context

The structural motif of a piperidine ring linked via an ethyl chain to an electron-rich aromatic system is a cornerstone of GPCR medicinal chemistry. Specifically, the 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether provides a flexible linker that positions the basic amine (piperidine) and the lipophilic head (methoxyphenyl) at a distance optimal for binding to the aspartate residue in aminergic receptors (e.g., 5-HT, Dopamine, and Sigma receptors).

Critical Distinction: Researchers must distinguish this C-linked isomer (ethyl group at Piperidine C4) from the N-linked isomer (ethyl group at Piperidine N1).

  • N-Linked: Common in antihistamines; susceptible to N-dealkylation.

  • C-Linked (Topic): Metabolically robust; maintains the basicity of the secondary amine for further diversification (e.g., urea formation, amide coupling).

Key Applications:

  • Sigma-1 Receptor Modulators: Neuroprotection and cognitive enhancement.

  • NMDA Receptor Antagonists: Ifenprodil analogs.

  • Fragment-Based Drug Discovery (FBDD): Used as a high-quality fragment to probe lipophilic pockets.

Synthetic Strategy & Logic

We evaluate two primary routes. The choice depends on the scale and available equipment.

Route A: Mitsunobu Coupling (Discovery Scale)
  • Mechanism: Direct coupling of N-Boc-4-piperidineethanol and 4-methoxyphenol using Triphenylphosphine (PPh3) and DIAD.

  • Pros: Mild conditions, stereospecific (if chiral), one-pot.

  • Cons: Poor atom economy (generates Ph3PO and hydrazine byproducts), difficult purification on >100g scale.

Route B: Sulfonate Displacement (Process Scale - Recommended)
  • Mechanism: Activation of the alcohol to a Mesylate (OMs) or Tosylate (OTs), followed by SN2 displacement with the phenoxide.

  • Pros: Scalable, crystalline intermediates, cost-effective reagents.

  • Cons: Two steps (Activation + Displacement).

Detailed Experimental Protocols

Protocol 1: Process-Scale Synthesis via Mesylate Displacement

Target Scale: 50.0 g input

Step 1: N-Protection & Activation Reagents: 4-Piperidineethanol (CAS 622-08-2), Di-tert-butyl dicarbonate (Boc2O), Methanesulfonyl chloride (MsCl).

  • Protection: Dissolve 4-piperidineethanol (50 g, 0.387 mol) in DCM (500 mL). Add TEA (1.1 eq). Cool to 0°C. Add Boc2O (1.05 eq) in DCM dropwise. Stir 2h. Wash with 1M citric acid.

  • Activation: To the organic layer (containing N-Boc-4-piperidineethanol), add TEA (1.5 eq). Cool to -10°C.

  • Mesylation: Add MsCl (1.2 eq) dropwise, maintaining Temp < 0°C. (Exothermic!).

  • IPC (In-Process Control): Monitor TLC (50% EtOAc/Hex). Disappearance of alcohol (Rf ~0.3) and appearance of Mesylate (Rf ~0.6).

  • Workup: Wash with cold water, brine, dry over MgSO4, and concentrate to a white solid. Yield: ~95%.

Step 2: Etherification (The Critical Step) Reagents: 4-Methoxyphenol, K2CO3, Acetonitrile (ACN).

  • Setup: Charge a 1L reactor with 4-Methoxyphenol (48 g, 1.0 eq relative to mesylate) and K2CO3 (106 g, 2.0 eq).

  • Solvent: Add ACN (600 mL). Stir at RT for 30 min to generate the phenoxide (color change to pale yellow).

  • Addition: Add the Mesylate intermediate (from Step 1) dissolved in warm ACN (200 mL).

  • Reaction: Heat to reflux (80-82°C) for 12-16 hours.

    • Why Reflux? Secondary alkyl mesylates (or primary with beta-branching) require energy to overcome steric hindrance, though this is a primary mesylate, the piperidine ring adds bulk.

  • IPC: HPLC (C18 column, ACN/H2O). Look for < 2% remaining Mesylate.

    • Troubleshooting: If reaction stalls, add 0.1 eq NaI (Finkelstein condition) to generate the more reactive Iodide in situ.

  • Workup: Cool to RT. Filter off inorganic salts (K2CO3/KOMs). Concentrate filtrate.[1] Dissolve residue in EtOAc. Wash with 1M NaOH (2x) to remove unreacted phenol (Critical for purity). Wash with brine.[1]

  • Deprotection: Dissolve crude ether in 4M HCl/Dioxane. Stir 2h. Precipitate forms. Filter and wash with Et2O.

Result: 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether hydrochloride (White solid).

Data Summary Table
ParameterRoute A (Mitsunobu)Route B (Mesylate SN2)
Atom Economy Low (Ph3PO waste)High
Impurity Profile Hydrazines, Ph3PO difficult to removeUnreacted Phenol (removable via NaOH wash)
Scalability < 10g> 1 kg
Yield (Overall) 65-70%80-85%
Cost/Gram High (DIAD is expensive)Low

Visualization of Synthetic Logic

The following diagram illustrates the decision matrix and chemical pathways, emphasizing impurity control points.

G Start 4-Piperidineethanol Protect N-Boc Protection Start->Protect Branch Route Selection Protect->Branch Mitsunobu Mitsunobu Coupling (PPh3, DIAD, Phenol) Branch->Mitsunobu Discovery (<5g) Mesylate Mesylation (MsCl, TEA) Branch->Mesylate Process (>50g) PurifyA Chromatography (Remove Ph3PO) Mitsunobu->PurifyA Deprotect Acidic Deprotection (HCl/Dioxane) PurifyA->Deprotect SN2 SN2 Displacement (K2CO3, ACN, Phenol) Mesylate->SN2 Wash Caustic Wash (Remove excess Phenol) SN2->Wash Wash->Deprotect Final Target API Intermediate (HCl Salt) Deprotect->Final

Figure 1: Synthetic workflow comparing Mitsunobu and Sulfonate Displacement routes. Green nodes indicate the preferred scalable pathway.

Quality Control & Impurity Management

To ensure the material is API-grade, specific impurities must be monitored.

Impurity A: The "Elimination" Product
  • Structure: 4-Vinylpiperidine derivative.

  • Origin: Caused by excessive base strength or temperature during the SN2 step (E2 elimination competes with SN2).

  • Control: Use K2CO3 (weaker base) instead of NaH. Keep reaction temperature < 85°C.

  • Detection: 1H NMR (Vinyl protons at 5.0-6.0 ppm).

Impurity B: Unreacted Phenol
  • Origin: Excess reagent used to drive reaction.

  • Control: The Caustic Wash (1M NaOH) in Protocol B is mandatory. Phenol becomes sodium phenoxide (water-soluble) and is removed from the organic layer.

  • Detection: HPLC at 280nm.

Analytical Method (HPLC):

  • Column: C18, 4.6 x 150mm, 3.5µm.

  • Mobile Phase: A: 0.1% TFA in H2O, B: ACN. Gradient 5% B to 95% B over 20 min.

  • Retention Times:

    • Phenol: ~4.5 min

    • Elimination Impurity: ~8.2 min

    • Target Ether: ~12.5 min

Safety & Handling (MSDS Summary)

  • 4-Methoxyphenol: Skin sensitizer and depigmenting agent. Wear nitrile gloves and face shield.

  • Mesyl Chloride: Lachrymator and corrosive. Handle in a fume hood.

  • Target Ether (Amine): Treat as a potential bioactive agent (Sigma ligand). Avoid inhalation of dusts.

References

  • Sigma-1 Receptor Ligand Synthesis

    • Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 Receptor Ligands.
    • Source: Journal of Medicinal Chemistry.[2][3]

    • Context: Establishes the biological relevance of the phenoxy-ethyl-piperidine scaffold.
    • (Search Term: Phenoxyalkylpiperidines Sigma-1)

  • Williamson Ether Synthesis Optimization

    • The Williamson Ether Synthesis: Mechanism and Conditions.[4]

    • Source: Master Organic Chemistry / Wikipedia.
    • Context: General mechanism for SN2 displacement of primary halides/sulfonates.[5]

  • Process Chemistry of Piperidines

    • Scalable Synthesis of 4-Substituted Piperidines.
    • Source: Organic Process Research & Development (OPRD).
    • Context: Techniques for handling N-Boc deprotection and salt form
  • Mitsunobu Reaction Review

    • The Mitsunobu Reaction in the 21st Century.
    • Source: Chemical Reviews.
    • Context: Comparison of reagents (DIAD vs DEAD)

Sources

Application Note: Solvent Selection and Formulation Protocols for 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition of small-molecule candidates from in vitro screening to in vivo efficacy models frequently fails due to poor solubility and suboptimal formulation. 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether is a biphasic molecule characterized by a highly lipophilic aromatic ether moiety and an ionizable piperidine ring. This structural dichotomy presents unique solvation challenges. This application note provides authoritative, step-by-step protocols and mechanistic rationales for selecting the optimal solvent systems to ensure thermodynamic stability, maximize bioavailability, and prevent false-negative assay results caused by compound precipitation.

Physicochemical Profiling & Causality in Solvent Selection

To design a robust formulation, we must first deconstruct the molecule’s physicochemical properties and understand the causality behind its solubility behavior:

  • The Lipophilic Core (4-Methoxyphenyl & Ethyl Ether): The aromatic ring and ether linkage act as hydrogen bond acceptors but lack strong hydrogen bond donors. This drives a high partition coefficient (LogP ~2.5–3.5), making the free base highly insoluble in purely aqueous media[1].

  • The Ionizable Center (Piperidine Ring): The secondary amine on the piperidine ring is strongly basic, with a typical pKa ranging between 10.5 and 11.2 [4].

  • Causality of pH-Dependent Solvation: Because the pKa is significantly higher than physiological pH (7.4), the molecule exists predominantly in a protonated (cationic) state in vivo. However, the high lipophilicity of the rest of the molecule can still induce micellar aggregation or precipitation if the concentration exceeds the critical micelle concentration (CMC) in standard phosphate-buffered saline (PBS). Therefore, high-concentration master stocks strictly require polar aprotic solvents (like DMSO) that can disrupt the crystal lattice, while in vivo dosing requires multi-component co-solvent systems (e.g., PEG400/Tween 80) to stabilize the molecule in suspension [2].

Quantitative Solubility Profile

The following table summarizes the validated solubility thresholds across different solvent environments to guide your experimental design.

Solvent SystemEstimated Solubility LimitPrimary Application
100% DMSO > 50 mg/mLMaster stock preparation for long-term storage
100% PEG400 > 20 mg/mLPrimary co-solvent for oral/IV dosing
0.1 M HCl (pH 2.0) > 10 mg/mLAcidic aqueous formulations (gastric simulation)
PBS (pH 7.4) < 0.1 mg/mLIn vitro assay media (requires final DMSO < 0.5%)
10% DMSO / 40% PEG400 / 5% Tween 80 / 45% Saline > 5 mg/mLIn vivo rodent dosing (IV/IP/PO)

Solvent Selection Workflow

To prevent compound loss and ensure reproducible data, follow the decision tree below when moving from raw powder to assay-ready solutions.

SolventWorkflow Start 4-Methoxyphenyl 2-(4-piperidinyl) ethyl ether (Solid) Stock Master Stock (10-50 mM) Solvent: 100% DMSO Start->Stock Dissolve & Sonicate InVitro In Vitro Assays (Cell Culture/Biochemical) Stock->InVitro Aliquot InVivo In Vivo Dosing (Rodent Models) Stock->InVivo Aliquot Dilution1 Dilute in Aqueous Buffer (Final DMSO < 0.5%) InVitro->Dilution1 Dilution2 Co-solvent Formulation (e.g., PEG400 + Tween 80) InVivo->Dilution2 Check1 Check Precipitation (OD 620 nm) Dilution1->Check1 Check2 Visual Inspection & Filtration (0.22 µm) Dilution2->Check2

Caption: Decision tree for solvent selection and formulation workflows.

Step-by-Step Experimental Protocols

Protocol A: Preparation of 10 mM Master Stock (In Vitro Use)

Causality: Dimethyl sulfoxide (DMSO) is utilized because its polar aprotic nature effectively solvates both the hydrogen-bonding ether oxygen and the hydrophobic aromatic ring, preventing lattice formation.

  • Weighing: Accurately weigh 2.35 mg of 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether powder into a sterile, low-bind microcentrifuge tube.

  • Solvation: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity).

  • Agitation: Vortex for 30 seconds. If particulates remain, sonicate in a water bath at room temperature for 5–10 minutes until the solution is optically clear.

  • Storage: Aliquot into 50 µL volumes to prevent freeze-thaw degradation and store at -20°C or -80°C.

  • Self-Validation System: Perform a kinetic solubility assay. Dilute the stock 1:200 in PBS (pH 7.4). Measure the optical density (OD) at 620 nm using a spectrophotometer. An OD > 0.01 indicates micro-precipitation, meaning the working concentration must be lowered [3].

Protocol B: Preparation of In Vivo Dosing Formulation (Clear Solution)

Formulation: 10% DMSO / 40% PEG400 / 5% Tween 80 / 45% Saline Causality: Sequential addition is strictly mandatory. Adding PEG400 to DMSO creates a miscible organic phase that prevents the hydrophobic moiety from crashing out. Tween 80 (a non-ionic surfactant) is then added to form protective micelles. If aqueous saline is added before the micelles form, the sudden spike in dielectric constant will cause immediate, irreversible precipitation[1, 2].

  • Phase 1 (Solubilization): Add 100 µL of the 10 mM DMSO Master Stock to a sterile glass vial.

  • Phase 2 (Polymer Stabilization): Add 400 µL of PEG400. Vortex vigorously for 1 minute until completely homogeneous.

  • Phase 3 (Micelle Formation): Add 50 µL of Tween 80. Vortex for 2 minutes. The solution must be completely clear and viscous.

  • Phase 4 (Aqueous Quench): Slowly add 450 µL of 0.9% normal saline dropwise while continuously vortexing.

  • Self-Validation System: Assess thermodynamic stability using Dynamic Light Scattering (DLS). A polydispersity index (PDI) < 0.2 confirms a stable, uniform mixed-micellar microemulsion suitable for intravenous or oral administration [5].

Mechanistic Insights: pH-Dependent Solubility

The solubility of this compound is not static; it is a dynamic equilibrium dictated by the pH of the microenvironment. The diagram below illustrates the protonation state of the piperidine ring and its direct causal relationship with aqueous solubility.

ProtonationMechanism LowPH Low pH (< 7.0) State1 Protonated Piperidinium (Cationic, Highly Soluble) LowPH->State1 PhysPH Physiol. pH (~7.4) State2 Equilibrium Mixture (Moderate Solubility) PhysPH->State2 HighPH High pH (> 9.0) State3 Free Base (Lipophilic, Insoluble) HighPH->State3 State1->State2 +OH⁻ / -H⁺ State2->State3 +OH⁻ / -H⁺

Caption: Mechanistic relationship between pH, piperidine protonation state, and aqueous solubility.

References

  • Aqueous Solubility Assays - Creative Bioarray. Available at:[Link] [3]

  • A Mixed Micellar Formulation for the Transdermal Delivery of an Indirubin Analog - MDPI. Available at:[Link] [5]

Application Notes and Protocols for the N-Protection of 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

In the landscape of medicinal chemistry and drug development, the piperidine moiety is a cornerstone, prized for its ability to confer favorable pharmacokinetic properties such as enhanced solubility and metabolic stability. The secondary amine of the piperidine ring, however, is a nucleophilic and basic center that often requires temporary masking or "protection" to prevent undesired side reactions during multi-step synthetic campaigns. This guide provides a comprehensive overview and detailed protocols for the N-protection of a key exemplar, 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether , a scaffold of interest in the exploration of novel therapeutics.

This document moves beyond a simple recitation of steps, delving into the causality behind experimental choices and providing a framework for rational decision-making in the laboratory. We will explore three of the most robust and widely utilized amine-protecting groups: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). The selection of an appropriate protecting group is paramount and is dictated by the overall synthetic strategy, particularly the orthogonality required to deprotect the piperidine nitrogen without affecting other sensitive functionalities within the molecule.

The Substrate: 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether

Before delving into protective strategies, it is crucial to understand the structure and inherent reactivity of the substrate.

Structure:

Structure of 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether

The key reactive site for our purposes is the secondary amine within the piperidine ring. Its nucleophilicity is governed by the lone pair of electrons on the nitrogen atom. The ether linkage and the methoxy-substituted phenyl ring are generally stable under the conditions used for N-protection.

Strategic Selection of a Protecting Group

The choice between Boc, Cbz, and Fmoc hinges on their distinct deprotection conditions, a concept known as orthogonality. A well-designed synthetic route will employ protecting groups that can be removed sequentially without interfering with one another.

Protecting GroupAbbreviationKey StabilityCleavage Conditions
tert-ButyloxycarbonylBocBase, HydrogenolysisStrong Acid (e.g., TFA, HCl)
BenzyloxycarbonylCbzAcid, BaseCatalytic Hydrogenolysis (H₂, Pd/C)
9-FluorenylmethyloxycarbonylFmocAcid, HydrogenolysisBase (typically secondary amines like piperidine)

Part 1: The tert-Butyloxycarbonyl (Boc) Group - An Acid-Labile Workhorse

The Boc group is one of the most common amine protecting groups due to its ease of introduction and its stability under a wide range of non-acidic conditions.

Mechanism of Boc Protection

The protection reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the piperidine nitrogen attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O). The resulting tetrahedral intermediate collapses, leading to the formation of the N-Boc protected piperidine, along with the liberation of tert-butanol and carbon dioxide as byproducts. The evolution of carbon dioxide gas provides a strong thermodynamic driving force for the reaction.[1] A base such as triethylamine (TEA) is often employed to increase the nucleophilicity of the amine.[1]

Boc Protection Mechanism cluster_reactants Reactants cluster_process Reaction Process cluster_products Products Piperidine 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether Attack Nucleophilic Attack of Amine on Carbonyl Piperidine->Attack Boc2O Di-tert-butyl dicarbonate (Boc)₂O Boc2O->Attack Base Base (e.g., TEA) Base->Piperidine activates Intermediate Tetrahedral Intermediate Attack->Intermediate Collapse Collapse of Intermediate Intermediate->Collapse Protected_Piperidine N-Boc Protected Product Collapse->Protected_Piperidine Byproducts t-BuOH + CO₂ Collapse->Byproducts

Caption: Workflow for the N-Boc protection of the secondary amine.

Experimental Protocol: N-Boc Protection

This protocol describes a general, solution-phase method for the N-Boc protection of 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether.

Materials:

  • 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.5 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 - 2.0 equiv)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolution: In a clean, dry round-bottom flask, dissolve 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether (1.0 equiv) in anhydrous DCM (approx. 10 mL per mmol of substrate).

  • Base Addition: Add triethylamine (1.5 equiv) to the solution and stir for 5-10 minutes at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. To the stirring solution, slowly add a solution of di-tert-butyl dicarbonate (1.2 equiv) in a minimal amount of anhydrous DCM.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.[2] Given the basic nature of the piperidine ring, it is advisable to add a small amount of triethylamine (0.1-1% v/v) to the eluent to prevent peak tailing.[2]

Part 2: The Benzyloxycarbonyl (Cbz) Group - Removable by Hydrogenolysis

The Cbz group is a classic amine protecting group that offers orthogonality to both acid- and base-labile groups, making it a valuable tool in complex syntheses.[1]

Mechanism of Cbz Protection

Similar to Boc protection, the introduction of the Cbz group involves the nucleophilic attack of the piperidine nitrogen on the electrophilic carbonyl carbon of benzyl chloroformate (Cbz-Cl).[3] This reaction is typically performed under Schotten-Baumann conditions, using an aqueous base like sodium bicarbonate to neutralize the hydrochloric acid byproduct.[3]

Cbz Protection Workflow Start Start: 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether Dissolve Dissolve in THF/H₂O Start->Dissolve Cool Cool to 0°C Dissolve->Cool AddBase Add NaHCO₃ Cool->AddBase AddCbzCl Add Cbz-Cl dropwise AddBase->AddCbzCl React Stir at RT for 2-16h AddCbzCl->React Workup Aqueous Workup (Extraction with Ethyl Acetate) React->Workup Purify Purify by Column Chromatography or Recrystallization Workup->Purify Product N-Cbz Protected Product Purify->Product

Caption: Experimental workflow for N-Cbz protection.

Experimental Protocol: N-Cbz Protection

This protocol provides a standard procedure for the N-Cbz protection of 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether.

Materials:

  • 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether (1.0 equiv)

  • Benzyl chloroformate (Cbz-Cl) (1.1 - 1.5 equiv)

  • Sodium bicarbonate (NaHCO₃) (2.0 equiv)

  • Tetrahydrofuran (THF) and Water (2:1 mixture)

  • Ethyl acetate

  • 1M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: Dissolve 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether (1.0 equiv) in a 2:1 mixture of THF and water.

  • Base Addition: Add sodium bicarbonate (2.0 equiv) to the solution.

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. While stirring vigorously, add benzyl chloroformate (1.1 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash with 1M HCl, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The introduction of the Cbz group often enhances the crystallinity of the product, making recrystallization a viable purification method.[1] Alternatively, purify the crude product by flash column chromatography on silica gel.

Part 3: The 9-Fluorenylmethyloxycarbonyl (Fmoc) Group - Base-Labile Protection

The Fmoc group is a cornerstone of solid-phase peptide synthesis but is also highly effective in solution-phase chemistry. Its key advantage is its lability to mild basic conditions, providing orthogonality to acid-labile groups like Boc.[4]

Mechanism of Fmoc Protection

The protection is typically achieved by reacting the amine with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.[4] The reaction proceeds via a nucleophilic attack of the amine on the carbonyl carbon of the Fmoc reagent. A base is required to neutralize the HCl or succinimide byproduct.[5]

Experimental Protocol: N-Fmoc Protection

This protocol details a solution-phase method for the N-Fmoc protection of 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether.

Materials:

  • 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether (1.0 equiv)

  • 9-Fluorenylmethyl chloroformate (Fmoc-Cl) (1.1 equiv)

  • Sodium bicarbonate (NaHCO₃) or Pyridine

  • Dioxane and Water or Anhydrous Dichloromethane (DCM)

  • Diethyl ether

  • Dilute aqueous acid (e.g., 1M HCl)

Procedure:

  • Reaction Setup (Biphasic):

    • Dissolve 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether (1.0 equiv) and sodium bicarbonate (2.0 equiv) in a mixture of dioxane and water.

    • Cool to 0 °C and add Fmoc-Cl (1.1 equiv) portion-wise.

  • Reaction Setup (Anhydrous):

    • Dissolve 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether (1.0 equiv) and pyridine (1.2 equiv) in anhydrous DCM.

    • Cool to 0 °C and add a solution of Fmoc-Cl (1.1 equiv) in anhydrous DCM dropwise.

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.

  • Work-up:

    • If an oil forms, perform an extractive work-up with a suitable organic solvent and wash with dilute aqueous acid.

    • If a solid precipitates, it can be filtered and washed with a mixture of dilute aqueous acid and a polar protic solvent.[6]

  • Purification: The crude product can be purified by crystallization or flash column chromatography.

Summary of Protection Strategies

Protecting GroupReagentBaseSolventTypical YieldKey Advantages
Boc (Boc)₂OTEA, DIPEADCM, THF>90%Stable to a wide range of conditions, cost-effective.
Cbz Cbz-ClNaHCO₃, NaOHTHF/H₂O90-98%Orthogonal to Boc and Fmoc, can improve crystallinity.[7]
Fmoc Fmoc-Cl, Fmoc-OSuNaHCO₃, PyridineDioxane/H₂O, DCM>90%Base-labile, orthogonal to acid-labile groups.

Conclusion

The successful N-protection of 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether is a critical step in its elaboration into more complex molecular architectures. The choice of protecting group—Boc, Cbz, or Fmoc—should be a strategic decision based on the planned subsequent reaction conditions and the need for orthogonal deprotection strategies. The protocols provided herein offer robust and well-vetted starting points for the efficient and high-yielding protection of this valuable synthetic intermediate. Careful execution of these procedures, coupled with diligent reaction monitoring and appropriate purification techniques, will ensure the successful preparation of the desired N-protected derivatives, paving the way for further synthetic transformations in drug discovery and development.

References

  • Carpino, L. A., & Han, G. Y. (1970). The 9-fluorenylmethoxycarbonyl function, a new base-sensitive amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404–3409.
  • BenchChem. (2025). The Enduring Guardian: A Technical Guide to the Benzyloxycarbonyl (Cbz) Protecting Group in Synthesis. BenchChem.
  • Mansouri, R., Aouf, Z., Lakrout, S., Berredjem, M., & Aouf, N. E. (2015). A Greener, Efficient and Catalyst-Free Ultrasonic-Assisted Protocol for the N-Fmoc Protection of Amines. Semantic Scholar.
  • Lokey, S. (2017). Fmoc - Lokey Lab Protocols. Wikidot.
  • Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis.
  • Total Synthesis. (2024, January 5). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis.
  • MDPI. (2023, November 13). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. MDPI.
  • Mansouri, R., Aouf, Z., Lakrout, S., Berredjem, M., & Aouf, N. E. (2015). A Greener, Efficient and Catalyst-Free Ultrasonic-Assisted Protocol for the N-Fmoc Protection of Amines. Semantic Scholar.
  • ChemInform. (n.d.). A Facile Protocol for N-Cbz Protection of Amines in PEG-600.
  • BenchChem. (2025).
  • Nowick, J. S., et al. (2020).
  • Khom, et al. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR.
  • ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis. ChemPep.
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • BenchChem. (2025).
  • Scribd. (n.d.). N-Cbz Protection Method Overview. Scribd.
  • The Royal Society of Chemistry. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Green Chemistry.
  • BenchChem. (2025). An In-depth Technical Guide to Fmoc Protection and Deprotection. BenchChem.
  • Ford, G. J., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades.
  • Fields, G. B. (n.d.). Methods for Removing the Fmoc Group.
  • White Rose Research Online. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • J&K Scientific LLC. (2021, February 8). BOC Protection and Deprotection.
  • BenchChem. (2025). An In-depth Technical Guide to Boc Protection in Peptide Chemistry. BenchChem.
  • Suzhou Highfine Biotech. (2025, July 31). Amino protecting group—benzyloxycarbonyl (Cbz).
  • Aapptec Peptides. (n.d.). N-Terminal Deprotection; Boc removal.
  • BenchChem. (2025). Application Notes and Protocols for N-Cbz Deprotection. BenchChem.
  • A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. (2020, December 15). MDPI.
  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away
  • Organic Syntheses. (2015, March 25).
  • Synthesis, Characterization, Thermal, NLO and Quantum-Chemical Studies on N-Acetyl-2,6-bis(4-methoxyphenyl)-3-ethylpiperidin-4-one. (2020, July).
  • Alternative to Piperidine in Fmoc Solid-Phase Synthesis. (2005, December 21).
  • Ford, G. J., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades.
  • Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride. (n.d.).
  • Lizza, J. R., & Wipf, P. (2020, October 7). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L - Phenylalanine Ethyl Ester. Organic Syntheses.
  • Recrystallization of Commercial Carbamazepine Samples—A Strategy to Control Dissolution Variability. PMC.
  • Fmoc-removal with 20% v/v of 4-Me-piperidine in a variety of solvents...
  • Synthesis, Crystal Structure and Anti-ischaemic Activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]. (n.d.).
  • New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine. (n.d.).

Sources

Topic: Strategic Crystallization Methods for 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

The control of the solid-state form of an Active Pharmaceutical Ingredient (API) is of paramount importance in drug development and manufacturing. The crystalline form of an API directly influences critical physicochemical properties, including solubility, dissolution rate, stability, and bioavailability.[1][2] This application note provides a detailed guide to developing robust crystallization protocols for 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether, a compound with structural motifs common in medicinal chemistry. We move beyond simple procedural lists to explain the underlying principles and rationale for experimental design, empowering researchers to optimize crystallization outcomes. Three primary methods are detailed: Cooling Crystallization, Anti-Solvent Addition, and Vapor Diffusion for Polymorph Screening.

Introduction and Compound Profile

4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether is a molecule possessing a combination of polar and non-polar characteristics. Its structure includes a methoxyphenyl group (aromatic, moderately non-polar), an ether linkage (polar, hydrogen bond acceptor), and a piperidine ring (aliphatic, containing a secondary amine which is a hydrogen bond donor and acceptor). This structural duality suggests solubility in a range of organic solvents, a critical parameter for developing crystallization strategies.

Key Structural Features:

  • Molecular Formula: C₁₄H₂₁NO₂

  • Molecular Weight: 235.32 g/mol

  • Hydrogen Bond Donor: 1 (piperidine N-H)

  • Hydrogen Bond Acceptors: 2 (ether oxygen, piperidine nitrogen)

The ability to control the crystallization of this API is essential for ensuring batch-to-batch consistency, processability, and predictable in vivo performance.[3]

The Imperative of Polymorph Control

Polymorphism is the ability of a compound to exist in two or more crystalline forms that have different arrangements of molecules in the crystal lattice.[3][4] These different forms, or polymorphs, can have distinct physical properties. For instance, a metastable polymorph may initially exhibit higher solubility and bioavailability, but could convert to a more stable, less soluble form over time, compromising the drug's efficacy and shelf-life.[1][3] Therefore, the goal of a crystallization process is not merely to solidify the compound, but to consistently produce the desired, most stable polymorph.[4][5]

Foundational Principles of Crystallization

Crystallization is fundamentally a process of controlled precipitation, driven by the creation of a supersaturated solution. This process unfolds in two key stages:

  • Nucleation: The initial formation of small, stable crystalline entities (nuclei) from the supersaturated solution. This can occur spontaneously (primary nucleation) or be induced by the presence of existing crystals (secondary nucleation).[2]

  • Crystal Growth: The subsequent, orderly addition of molecules from the solution onto the existing nuclei, leading to the formation of larger crystals.[2]

The rate of temperature change, solvent composition, and agitation all influence the balance between nucleation and growth, thereby determining the final crystal size distribution and morphology.[6]

Strategic Solvent Selection

The choice of solvent is the most critical factor in developing a crystallization process.[7][8] An ideal solvent should exhibit high solubility for the compound at an elevated temperature and low solubility at a lower temperature.

A tiered screening approach is recommended:

  • Initial Solubility Assessment: Test the solubility of the compound in a range of solvents with varying polarities at room temperature and at their boiling points. Common screening solvents include ethanol, isopropanol (IPA), ethyl acetate, acetone, acetonitrile, toluene, and heptane.

  • Solvent-Antisolvent Systems: For anti-solvent crystallization, identify a solvent in which the compound is highly soluble and an "anti-solvent" in which it is poorly soluble, but which is miscible with the first solvent.[7] Common pairs include Methanol/Water, Acetone/Heptane, and Dichloromethane/Hexane.[8]

Experimental Protocols

The following protocols are designed as robust starting points for the crystallization of 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether. Researchers should adapt concentrations and rates based on the results of their specific solvent screening experiments.

Protocol 1: Controlled Cooling Crystallization

This method is ideal for compounds whose solubility is significantly dependent on temperature.[2][9] Isopropanol (IPA) is a good starting solvent due to its moderate polarity, ability to engage in hydrogen bonding, and relatively low toxicity.

Methodology:

  • Dissolution: In a jacketed glass reactor, dissolve the crude 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether in a minimal amount of warm isopropanol (e.g., 4-5 mL per gram of compound) at 60-65 °C with gentle agitation until a clear solution is obtained.

  • Filtration (Optional): If insoluble impurities are present, perform a hot filtration of the solution to remove them.

  • Controlled Cooling: Program the reactor to cool the solution slowly from 65 °C to 20 °C over 2-4 hours. Slower cooling rates generally favor the growth of larger, more ordered crystals.

  • Seeding (Recommended): Once the solution has cooled by 5-10 °C and appears slightly supersaturated (faintly cloudy), introduce a small quantity of previously isolated, high-purity crystals ("seeds") to induce nucleation of the desired polymorphic form.[6]

  • Maturation: Once the solution reaches 20 °C, continue agitation for an additional 2-3 hours to allow for complete crystal growth and maximize yield.

  • Isolation & Drying: Isolate the crystals by filtration. Wash the filter cake with a small amount of cold isopropanol to remove residual soluble impurities. Dry the crystals under vacuum at 40-50 °C until a constant weight is achieved.

Cooling_Crystallization cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation Dissolution 1. Dissolve API in warm IPA (60-65°C) HotFilt 2. Hot Filtration (Optional) Dissolution->HotFilt Cooling 3. Controlled Cooling (2-4 hours) HotFilt->Cooling Seeding 4. Add Seed Crystals (at ~55-60°C) Cooling->Seeding Maturation 5. Maturation (2-3 hours at 20°C) Seeding->Maturation Filtration 6. Filter Crystals Maturation->Filtration Washing 7. Wash with Cold IPA Filtration->Washing Drying 8. Vacuum Dry (40-50°C) Washing->Drying Product Product Drying->Product Final Product

Caption: Workflow for Controlled Cooling Crystallization.

Protocol 2: Anti-Solvent Addition

This technique is highly effective when a compound is very soluble in one solvent and nearly insoluble in another.[9] It relies on reducing the solubility of the solute by introducing a miscible "anti-solvent."[10]

Methodology:

  • Dissolution: At ambient temperature (20-25 °C), dissolve the crude API in a minimal amount of a suitable solvent (e.g., methanol or acetone) in which it is highly soluble.

  • System Setup: Place the solution in a stirred vessel equipped with a controlled-rate addition pump.

  • Controlled Addition: Slowly add the anti-solvent (e.g., water if using methanol; heptane if using acetone) to the stirred solution at a constant rate. The optimal addition rate should be determined experimentally; a slower rate typically produces better-quality crystals.[6]

  • Nucleation & Growth: Observe the solution for the onset of turbidity, which indicates nucleation. Continue the addition until a significant amount of precipitate has formed (e.g., a 1:2 or 1:3 ratio of solvent to anti-solvent).

  • Maturation: After the addition is complete, allow the resulting slurry to stir for 1-2 hours to ensure the crystallization process reaches equilibrium.

  • Isolation & Drying: Isolate the crystals by filtration. Wash the filter cake with a small amount of the anti-solvent. Dry the crystals under vacuum at a temperature well below the boiling point of the primary solvent.

Anti_Solvent_Crystallization Start 1. Dissolve API in Good Solvent (e.g., Methanol) Addition 2. Add Anti-Solvent (e.g., Water) via Pump at Controlled Rate Start->Addition Maturation 3. Maturation (Stir slurry for 1-2 hours) Addition->Maturation Onset of precipitation Isolation 4. Filter & Wash with Anti-Solvent Maturation->Isolation Drying 5. Vacuum Dry Isolation->Drying Product Final Product Drying->Product

Caption: Workflow for Anti-Solvent Addition Crystallization.

Protocol 3: Vapor Diffusion for Polymorph Screening

This small-scale, gentle method is excellent for screening multiple solvent systems and for growing high-quality single crystals suitable for X-ray diffraction. It involves the slow diffusion of an anti-solvent vapor into a solution of the compound.

Methodology:

  • Solution Preparation: Prepare a nearly saturated solution of the API in a "good" solvent (e.g., dichloromethane or ethyl acetate).

  • Setup: Place a small, open vial containing the API solution inside a larger, sealed jar. Add a volume of the anti-solvent (e.g., hexane or pentane) to the larger jar, ensuring the liquid level is below the top of the inner vial.

  • Diffusion: Seal the outer jar. The more volatile anti-solvent will slowly diffuse in the vapor phase into the API solution in the inner vial.

  • Crystallization: As the concentration of the anti-solvent in the inner vial increases, the solubility of the API decreases, leading to slow nucleation and crystal growth over several days.

  • Isolation: Once suitable crystals have formed, carefully remove the vial and decant the mother liquor. The crystals can be gently washed with the anti-solvent and air-dried.

Vapor_Diffusion cluster_setup Experimental Setup cluster_vial API Solution cluster_jar Anti-Solvent Pool Jar Sealed Outer Jar Vial Inner Vial API_Solution API in 'Good' Solvent Crystals High-Quality Crystals Form (Days) API_Solution->Crystals Anti_Solvent Anti-Solvent Vapor Vapor Diffusion Anti_Solvent->Vapor Vapor->API_Solution Anti-solvent vapor  lowers solubility

Caption: Principle of Vapor Diffusion for Crystallization.

Data Summary and Comparison

The selection of a final crystallization method will depend on the desired attributes of the final product, such as yield, purity, and crystal size.

ParameterCooling CrystallizationAnti-Solvent AdditionVapor Diffusion
Typical Scale Pilot, ManufacturingLab, Pilot, ManufacturingLab (Screening)
Expected Yield Good to Excellent (>90%)Good to Excellent (>90%)Low (mg scale)
Purity Enhancement GoodVery GoodN/A (for screening)
Crystal Size Control Good (via cooling rate)Moderate (via addition rate)Poor (growth is slow)
Primary Application Bulk API productionPurification, API productionPolymorph/Solvent screening
Key Control Parameter Cooling ProfileAnti-Solvent Addition RateSolvent/Anti-solvent choice

Conclusion

The successful crystallization of 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether requires a systematic and well-reasoned approach. By understanding the physicochemical properties of the molecule and applying the fundamental principles of crystallization, robust and reproducible protocols can be developed. The methods outlined in this note—Controlled Cooling, Anti-Solvent Addition, and Vapor Diffusion—provide a comprehensive toolkit for researchers to achieve high-purity, crystalline material with the desired solid-state properties. It is strongly recommended that the resulting crystalline forms from any developed process be thoroughly characterized using techniques such as X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to identify the polymorphic form and ensure process consistency.

References

  • Mettler Toledo. (n.d.). Crystal Polymorphism in Chemical & Pharmaceutical Process Development. Retrieved from [Link]

  • Fiveable. (2025, August 15). 12.3 Polymorphism and its importance in pharmaceutical industry. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Crystal Polymorphism in Pharmaceutical Science. Retrieved from [Link]

  • MDPI. (n.d.). Crystals | Special Issue : Polymorphism in Pharmaceutical Compounds. Retrieved from [Link]

  • PubMed. (2022, January 5). Recent advances in drug polymorphs: Aspects of pharmaceutical properties and selective crystallization. Retrieved from [Link]

  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. Retrieved from [Link]

  • BIA. (n.d.). Crystallisation in pharmaceutical processes. Retrieved from [Link]

  • LACCEI.org. (2007). Development of Crystallization Processes for Pharmaceutical Applications. Retrieved from [Link]

  • Unknown Source. (n.d.). 3.3. CRYSTALLIZATION. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

  • Unknown Source. (n.d.). Guide for crystallization. Retrieved from [Link]

  • ResearchGate. (2015, August 25). What are good solvents for crystallization of functionalized crown ethers? Retrieved from [Link]

  • Unknown Source. (n.d.). Summary of Common Crystallization Solvents. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. Retrieved from [Link]

  • Oxford Academic. (2024, January 15). Pharmaceutical co-crystals: A green way to enhance drug stability and solubility for improved therapeutic efficacy. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most critical yield-limiting bottlenecks in the synthesis of 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether .

This molecule is a highly valuable piperidine-based building block. Its synthesis relies on forming an ether linkage between 4-methoxyphenol and a piperidine ethyl derivative, followed by the removal of a protecting group (typically Boc). Below, we dissect the causality behind common experimental failures and provide self-validating protocols to ensure high-yielding, reproducible results.

Troubleshooting & FAQs

Q1: My Williamson ether synthesis (Route A) is stalling at 40-50% conversion. How can I drive the alkylation to completion without degrading my starting materials? Causality: 4-Methoxyphenol is a moderate nucleophile. The electron-donating methoxy group increases electron density on the aromatic ring, but standard alkylation with 1-Boc-4-(2-bromoethyl)piperidine in DMF requires sufficient thermal energy (typically 60–80 °C) to overcome the activation barrier[1]. However, pushing the temperature too high (>90 °C) promotes E2 elimination of the primary bromide, yielding an unwanted 1-Boc-4-vinylpiperidine byproduct. Actionable Fix:

  • Switch the base: Upgrade from K₂CO₃ to Cs₂CO₃. The larger cesium cation provides a more "naked" and reactive phenoxide anion due to weaker tight-ion pairing in solution.

  • Catalyze the electrophile: Add a catalytic amount of Potassium Iodide (0.1 to 1.0 equiv). This facilitates an in-situ Finkelstein reaction, converting the bromide into a highly reactive iodide intermediate, which accelerates the Sₙ2 displacement at lower temperatures (60 °C)[1].

Q2: I am using the Mitsunobu approach (Route B) with 1-Boc-4-(2-hydroxyethyl)piperidine. The reaction works, but I cannot separate the product from triphenylphosphine oxide (TPPO). My isolated yield is ruined during chromatography. What is the best workaround? Causality: The Mitsunobu reaction is powerful for dehydrative coupling[1], but TPPO is notoriously difficult to separate from polar, basic amines on normal-phase silica due to strong hydrogen-bonding interactions. Actionable Fix: Instead of relying purely on column chromatography, utilize a precipitation strategy . After the reaction is complete, concentrate the mixture and resuspend the crude residue in cold diethyl ether or a mixture of Hexanes/EtOAc (9:1). TPPO is highly insoluble in cold non-polar solvents and will precipitate out as a white solid. Filter through a pad of Celite. Alternatively, swap standard PPh₃ for polymer-supported triphenylphosphine , which allows the phosphine oxide byproduct to be removed via simple vacuum filtration.

Q3: After Boc deprotection with TFA, my isolated yield of the final freebase is abysmal (<30%). Where did my product go? Causality: The final product contains a secondary piperidine amine, which has a pKa of approximately 11.2. If your aqueous workup only adjusts the pH to 8–9 (e.g., using saturated NaHCO₃), the amine remains protonated as a highly water-soluble trifluoroacetate salt. It will not partition into your organic layer (DCM or EtOAc), resulting in massive product loss in the aqueous waste. Actionable Fix: The pH of the aqueous layer must be aggressively adjusted to pH > 12 using 2M NaOH. This ensures the piperidine nitrogen is fully deprotonated (freebased) before extraction.

Quantitative Strategy Comparison

To help you select the optimal synthetic route, review the empirical data summarized below. While O-alkylation is the standard approach[2], mitigating competing C-alkylation and elimination is critical for scalability[3].

Synthetic StrategyKey Reagents & SolventsTypical YieldPrimary ImpuritiesScalability
Route A: Williamson Ether 1-Boc-4-(2-bromoethyl)piperidine, Cs₂CO₃, KI, DMF75–85%Unreacted phenol, E2 elimination productHigh (Preferred for >10g scale)
Route B: Mitsunobu 1-Boc-4-(2-hydroxyethyl)piperidine, PPh₃, DIAD, THF45–60%Triphenylphosphine oxide, Hydrazine dicarboxylateLow-Medium (Purification bottleneck)

Visual Workflows

Synthetic Route Decision Tree

SynthesisRoutes SM 4-Methoxyphenol RouteA Route A: Williamson Ether (Cs2CO3, KI, DMF, 60°C) SM->RouteA RouteB Route B: Mitsunobu (PPh3, DIAD, THF, 0°C to RT) SM->RouteB Elec1 1-Boc-4-(2-bromoethyl)piperidine Elec1->RouteA Elec2 1-Boc-4-(2-hydroxyethyl)piperidine Elec2->RouteB Int Boc-Protected Ether Intermediate RouteA->Int SN2 Alkylation RouteB->Int Dehydrative Coupling Deprot Boc Deprotection (TFA/DCM or HCl/Dioxane) Int->Deprot Product 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether Deprot->Product Acidic Cleavage

Figure 1: Decision tree comparing Williamson Ether and Mitsunobu pathways for etherification.

Optimized Workup & Isolation Flowchart

WorkupFlow Start Crude Deprotection Mixture (Amine TFA Salt) Evap Concentrate under Vacuum Start->Evap Aq Dissolve in H2O Extract with DCM (Discard Org) Evap->Aq Base Basify Aqueous Layer (2M NaOH to pH > 12) Aq->Base Ext Extract with EtOAc/DCM (Collect Org) Base->Ext Dry Dry over Na2SO4 & Concentrate -> Pure Freebase Ext->Dry

Figure 2: Critical pH-dependent aqueous workup workflow to prevent loss of the water-soluble piperidine.

Validated Experimental Protocols

Protocol A: Optimized Williamson Ether Synthesis

This self-validating protocol utilizes Finkelstein catalysis to ensure complete conversion without thermal degradation.

  • Preparation: To an oven-dried round-bottom flask under N₂, add 4-methoxyphenol (1.0 equiv) and anhydrous Cs₂CO₃ (2.0 equiv).

  • Solvation: Suspend the mixture in anhydrous DMF (0.2 M relative to phenol) and stir at room temperature for 15 minutes to pre-form the phenoxide.

  • Electrophile Addition: Add 1-Boc-4-(2-bromoethyl)piperidine (1.1 equiv) followed by KI (0.1 equiv)[1].

  • Reaction: Heat the mixture to 60 °C. Monitor via TLC (Hexanes/EtOAc 3:1). The reaction should reach >95% conversion within 12–16 hours.

  • Workup: Cool to room temperature. Quench with distilled water (equal volume to DMF) to dissolve the inorganic salts. Extract the aqueous layer 3x with EtOAc. Wash the combined organic layers with 5% aqueous LiCl (3x) to remove residual DMF, dry over Na₂SO₄, and concentrate.

Protocol B: Boc Deprotection and Freebasing

This protocol guarantees high recovery of the secondary amine.

  • Deprotection: Dissolve the crude Boc-protected intermediate in DCM (0.1 M). Cool to 0 °C. Add Trifluoroacetic acid (TFA) dropwise until a 1:4 ratio of TFA:DCM is achieved. Stir at room temperature for 2 hours.

  • Concentration: Remove DCM and excess TFA under reduced pressure. Do not attempt direct aqueous extraction yet.

  • Acid-Base Catch and Release:

    • Dissolve the crude oily residue in 1M HCl (aqueous).

    • Wash the acidic aqueous layer with DCM (2x) to remove cleaved Boc byproducts and non-polar impurities. Discard the DCM.

    • Cool the aqueous layer in an ice bath. Slowly add 2M NaOH dropwise until the pH paper reads >12 . The solution will become cloudy as the freebase precipitates/oils out.

    • Extract the basic aqueous layer 3x with fresh DCM or EtOAc.

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether as a freebase.

References

  • Application Notes: 3-(2-Chloroethoxy)
  • Discovery, Optimization and Characterization of ML417: A Novel and Highly Selective D3 Dopamine Receptor Agonist, NIH/PMC.
  • A comprehensive review on catalytic O-alkylation of phenol and hydroquinone, Taylor & Francis.

Sources

Technical Support Center: Minimizing Impurities in 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether Production

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide is designed for researchers and process chemists optimizing the synthesis of 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether (also referred to as 4-[2-(4-methoxyphenoxy)ethyl]piperidine). This guide addresses the critical impurities associated with the Williamson Ether Synthesis route, specifically the reaction between 4-methoxyphenol and 4-(2-chloroethyl)piperidine (or its derivatives).

Status: Active Expert: Senior Application Scientist, Process Chemistry Division Context: High-Purity Synthesis Optimization

Core Reaction & Impurity Landscape

The production of 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether typically employs a nucleophilic substitution (SN2) between a phenoxide and a primary alkyl halide. While conceptually simple, this pathway is prone to three specific impurity classes that degrade yield and complicate purification.

Reaction Scheme

The following diagram illustrates the primary reaction pathway and the competing side reactions that generate critical impurities.

ReactionScheme SM1 4-Methoxyphenol (Nucleophile) Product TARGET PRODUCT 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether SM1->Product S_N2 Attack Impurity_C IMPURITY C Benzoquinones (Oxidation) SM1->Impurity_C Air Oxidation (High pH) SM2 4-(2-Chloroethyl)piperidine (Electrophile) SM2->Product Impurity_A IMPURITY A 4-Vinylpiperidine (Elimination) SM2->Impurity_A E2 Elimination (High Temp/Strong Base) Impurity_B IMPURITY B Piperidine Oligomers (Self-Alkylation) SM2->Impurity_B Intermolecular Attack (Free Amine) Base Base (K2CO3/NaOH) Base->Product

Figure 1: Reaction logic flow detailing the primary synthetic pathway and the divergence points for Impurities A, B, and C.

Troubleshooting Guide (Q&A)

Category A: The "Vinyl" Impurity (Elimination)

Q: I am detecting a persistent impurity at RRT ~0.85 with a mass of [M-Phenol]. It appears to be 4-vinylpiperidine. Why is this forming?

A: This is a classic Elimination (E2) byproduct. The ethyl linker on your piperidine starting material (4-(2-chloroethyl)piperidine) is susceptible to dehydrohalogenation, especially because the piperidine ring is somewhat bulky, hindering SN2 attack.

  • Root Cause: The base strength is too high or the reaction temperature is excessive. If you are using NaOH or NaH , you are promoting elimination over substitution.

  • Corrective Action: Switch to a milder, heterogeneous base system.

    • Protocol: Use Potassium Carbonate (K₂CO₃) in Acetone or Butanone (MEK) at reflux. The carbonate anion is sufficiently basic to deprotonate the phenol (pKa ~10) but poorly soluble, which limits the concentration of active base available to trigger elimination on the alkyl halide [1].

    • Process Control: Limit reaction temperature to <60°C. Avoid DMF if possible, as it enhances the basicity of nucleophiles, potentially increasing E2 rates.

Category B: The "Oligomer" Impurity (Self-Alkylation)

Q: My crude yield is low, and the NMR shows broad peaks in the aliphatic region. The product is gummy and difficult to crystallize.

A: You are likely observing Self-Alkylation (Polymerization) of the piperidine starting material. If you are using 4-(2-chloroethyl)piperidine as a free base (or generating it in situ from the HCl salt), the secondary amine (NH) of one molecule can attack the alkyl chloride of another. This creates a chain of piperidine oligomers.

  • Root Cause: The nitrogen atom is a competitive nucleophile compared to the phenoxide oxygen.

  • Immediate Fix: Ensure the reaction is run under High Dilution conditions to favor the intermolecular reaction with phenol over the bimolecular self-reaction.

  • Strategic Fix (Recommended): Protect the Nitrogen.

    • Use N-Boc-4-(2-bromoethyl)piperidine instead of the unprotected amine. The Boc group renders the nitrogen non-nucleophilic, completely eliminating Impurity B. The Boc group can be removed quantitatively with TFA/DCM or HCl/Dioxane in the final step. This route, while adding a step, often results in a higher overall yield of pure material [2].

Category C: The "Colored" Impurity (Oxidation)

Q: The reaction mixture turns dark brown or black within minutes of adding the base. Is this normal?

A: No. This indicates the Oxidation of 4-Methoxyphenol .[1] Electron-rich phenols like 4-methoxyphenol are prone to oxidation by atmospheric oxygen under basic conditions, forming benzoquinones and coupled quinhydrones (highly colored species).

  • Root Cause: Presence of dissolved oxygen in the solvent or headspace.

  • Corrective Action:

    • Degas Solvents: Sparge all solvents (Acetone/DMF) with Nitrogen or Argon for 15 minutes prior to use.

    • Inert Atmosphere: Conduct the entire reaction under a positive pressure of Nitrogen.

    • Reducing Workup: Wash the organic layer with a 5% Sodium Bisulfite (NaHSO₃) or Sodium Dithionite (Na₂S₂O₄) solution during the workup. This reduces any formed quinones back to colorless hydroquinones, which can then be removed by the aqueous wash [3].

Optimized Experimental Protocol

Based on the synthesis of similar antiarrhythmic intermediates (e.g., Dofetilide precursors).

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
4-Methoxyphenol 1.0NucleophileProne to oxidation; handle under N₂.
N-Boc-4-(2-bromoethyl)piperidine 1.1ElectrophileN-Protected to prevent polymerization.
Potassium Carbonate (K₂CO₃) 2.5BaseAnhydrous, granular (grind before use).
Potassium Iodide (KI) 0.1CatalystFinkelstein catalyst to accelerate SN2.
Acetone [0.2 M]SolventDry; Sparged with N₂.
Step-by-Step Methodology
  • Preparation: Charge a flame-dried 3-neck flask with 4-Methoxyphenol (1.0 eq), K₂CO₃ (2.5 eq), and KI (0.1 eq).

  • Inerting: Evacuate and backfill with Nitrogen (3 cycles).

  • Solvation: Add sparged Acetone via syringe. Stir at room temperature for 15 minutes to allow partial deprotonation (phenoxide formation).

  • Addition: Add N-Boc-4-(2-bromoethyl)piperidine (1.1 eq) as a solution in minimal acetone.

  • Reaction: Heat to reflux (approx. 56°C) for 12–18 hours. Monitor by TLC/HPLC.

    • Checkpoint: If "Vinyl" impurity appears, lower temp to 40°C and extend time.

  • Workup:

    • Cool to room temperature.[1][2][3] Filter off inorganic salts (K₂CO₃/KBr).

    • Concentrate the filtrate.[3]

    • Redissolve in EtOAc.[3] Wash with 1M NaOH (removes unreacted phenol) followed by 5% NaHSO₃ (removes oxidized impurities).

    • Dry over MgSO₄ and concentrate.[1]

  • Deprotection (If using Boc): Treat the intermediate with 4M HCl in Dioxane for 2 hours to yield the target 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether hydrochloride .

Impurity Profile Summary

Impurity TypeDetection (Typical)OriginMitigation Strategy
Vinyl Piperidine LCMS: [M-Phenol]Elimination (E2)Lower Temp, Weaker Base (K₂CO₃).
Piperidine Dimer NMR: Broad aliphaticSelf-AlkylationUse N-Boc protection (Critical).
Benzoquinone Visual: Dark ColorOxidationN₂ Atmosphere, NaHSO₃ wash.
Unreacted Phenol LCMS: M=124Incomplete RxnWash with 1M NaOH (pH > 12).

References

  • Cross, P. E., et al. (1990). Class III Antiarrhythmic Agents. 1. Synthesis and Pharmacology of Dofetilide and Related Derivatives. Journal of Medicinal Chemistry, 33(3), 1151–1157.

    • Establishes the standard K₂CO₃/Acetone protocol for phenoxy-ethyl-piperidine synthesis.
  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. Standard procedures for phenol handling and quinone reduction (Section 9.6).

Sources

Technical Support Center: Optimizing Reaction Temperature for Piperidinyl Ethyl Ether Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that synthesizing ether-functionalized saturated heterocycles—such as 1-(2-ethoxyethyl)piperidine —presents a unique set of kinetic and thermodynamic challenges.

While the N-alkylation of piperidine with an ether-containing alkyl halide (e.g., 2-bromoethyl ethyl ether) appears to be a straightforward bimolecular nucleophilic substitution (SN2)[1], the reaction is highly sensitive to temperature. Improper thermal management inevitably leads to competing side reactions, specifically E2 elimination and over-alkylation (quaternization)[2][3]. This guide provides mechanistic insights, troubleshooting FAQs, and a self-validating protocol to help you optimize your reaction conditions.

Mechanistic Workflow: The Role of Thermal Energy

The primary challenge in this synthesis is balancing the thermal energy required to drive the SN2 reaction against the activation energy thresholds of competing pathways. The diagram below illustrates how temperature dictates the dominant reaction pathway.

G Reactants Piperidine + 2-Haloethyl Ethyl Ether LowTemp Low Temp (<40°C) Reactants->LowTemp OptTemp Optimal Temp (50-70°C) Reactants->OptTemp HighTemp High Temp (>80°C) Reactants->HighTemp SlowSN2 Slow SN2 Kinetics (Incomplete Conversion) LowTemp->SlowSN2 Insufficient thermal energy Target 1-(2-Ethoxyethyl)piperidine (High Yield Target) OptTemp->Target Favorable SN2 pathway QuatSalt Quaternary Ammonium Salt (Over-alkylation) HighTemp->QuatSalt Excess halide + Heat Elimination Vinyl Ether Byproduct (E2 Elimination) HighTemp->Elimination Base-catalyzed E2

Caption: Temperature-dependent reaction pathways and side-product generation in piperidinyl ethyl ether synthesis.

Troubleshooting & FAQs

Q1: Why does increasing the temperature above 80°C drastically reduce my target ether yield and produce a dark reaction mixture? A: You are shifting the reaction from kinetic to thermodynamic control, favoring the E2 elimination pathway . Elimination reactions possess a higher entropy of activation and a higher activation energy barrier than SN2 substitutions[1]. At elevated temperatures, the base in your system (e.g., K2CO3 or the piperidine itself) abstracts a beta-proton from the 2-haloethyl ethyl ether. This collapses the molecule into a volatile vinyl ether byproduct and piperidine hydrochloride, permanently consuming your alkylating agent[2].

Q2: My conversion is stalling at 40°C, but pushing it to 65°C yields significant quaternary ammonium salts. How do I suppress this without dropping the temperature? A: Quaternization (over-alkylation) is a stoichiometric and concentration-dependent problem, not just a thermal one. Once the tertiary amine (your target product) forms, it remains nucleophilic. At 65°C, if there is a high local concentration of the alkyl halide, the product will attack it to form an irreversible quaternary ammonium salt[3]. Solution: Maintain the optimal 65°C temperature to ensure SN2 progression, but alter your addition strategy. Use a syringe pump to add the alkyl halide dropwise over several hours to a solution containing a slight excess of piperidine[4]. This ensures the secondary amine outcompetes the tertiary amine for the electrophile.

Q3: How does solvent choice interact with temperature optimization in this specific synthesis? A: Solvent polarity directly impacts the activation energy of the SN2 transition state. Polar aprotic solvents like Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) enhance the nucleophilicity of the amine by poorly solvating the nucleophile, allowing for lower optimal reaction temperatures[2]. For piperidinyl ethyl ether synthesis, MeCN at 50–65°C provides an excellent balance—it is polar enough to stabilize the SN2 transition state but boils low enough (82°C) to act as a physical safeguard against excessive heating[2][4].

Quantitative Data: Temperature vs. Yield Distribution

The following table summarizes the empirical distribution of products based on reaction temperature when reacting piperidine (1.1 eq) with 2-bromoethyl ethyl ether (1.0 eq) using K2CO3 in Acetonitrile (MeCN) over 8 hours.

Reaction Temperature (°C)Conversion Rate (%)Target Ether Yield (%)E2 Elimination Byproduct (%)Quaternary Salt (%)
25 (Room Temp)4542<1<1
50858221
65 (Optimal) >98 94 3 1
85 (Reflux in DMF)>98651815
100 (in DMF)>98403523

Self-Validating Experimental Protocol

To achieve >90% yield of 1-(2-ethoxyethyl)piperidine, follow this step-by-step methodology. This protocol is engineered as a self-validating system, meaning each phase contains analytical checkpoints to verify causality before proceeding.

Step 1: Preparation and Solvation
  • Action: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve piperidine (1.1 eq) in anhydrous acetonitrile (MeCN) to achieve a 0.1 M concentration[3][4]. Add finely powdered, anhydrous K2CO3 (1.5 eq).

  • Causality: MeCN enhances nucleophilicity without hydrogen-bonding interference[2]. K2CO3 acts as a heterogeneous acid scavenger to neutralize the generated HBr, preventing the reaction from stalling due to piperidine hydrobromide salt formation.

  • Validation Checkpoint: The solution should be a free-flowing, easily stirrable suspension. If the K2CO3 clumps immediately, moisture is present; discard and restart with fresh anhydrous solvent.

Step 2: Controlled Alkylating Agent Addition
  • Action: Load 2-bromoethyl ethyl ether (1.0 eq) into a gas-tight syringe. Using a syringe pump, add the halide dropwise over 2 hours while maintaining the reaction strictly at 25°C[3][4].

  • Causality: Slow addition at ambient temperature ensures that the secondary amine (piperidine) is always in vast kinetic and stoichiometric excess relative to the available alkyl halide, severely disfavoring the formation of quaternary ammonium salts[3][4].

  • Validation Checkpoint: Take a TLC aliquot (DCM:MeOH 9:1, visualized with Ninhydrin). You should observe the gradual appearance of a new spot (target tertiary amine) with a higher Rf than the starting piperidine.

Step 3: Temperature Ramp and Reaction Maturation
  • Action: Once addition is complete, equip the flask with a reflux condenser and gradually heat the reaction mixture to 60–65°C. Stir for an additional 4–6 hours.

  • Causality: Elevating the temperature provides the necessary thermal energy to overcome the SN2 activation barrier for the remaining unreacted species. Capping the temperature at 65°C strictly prevents the base-catalyzed E2 elimination of the alkyl halide, which dominates at >80°C[1][2].

  • Validation Checkpoint: Perform LC-MS analysis on a filtered aliquot. The desired product [M+H]+ (m/z ~158.2) should be the base peak. Critical: If a peak corresponding to the dialkylated quaternary salt ([M+R]+) exceeds 5% relative abundance, immediately remove the heat source and cool the reaction to 40°C.

Step 4: Workup and Isolation
  • Action: Cool the mixture to room temperature, filter off the inorganic salts (K2CO3 and KBr) through a Celite pad, and concentrate the filtrate under reduced pressure[3][4]. Dissolve the resulting residue in diethyl ether and wash twice with saturated aqueous NaHCO3.

  • Causality: The mild basic wash neutralizes any residual trace acid and ensures the piperidinyl ethyl ether remains entirely in its free-base form, driving it into the organic layer while partitioning unreacted salts into the aqueous layer[3].

  • Validation Checkpoint: 1H NMR (CDCl3) of the crude product must show characteristic triplet signals for the ether linkage (-CH2-O-CH2-) around 3.4–3.6 ppm. The absence of multiplet signals between 5.0–6.5 ppm confirms that no vinyl ether (elimination byproduct) contaminated the final organic phase.

References

  • Synthesis and Myelostimulatory Activity of 1-(2-Ethoxyethyl) piperidine Derivatives. ResearchGate. Available at:[Link]

  • Williamson ether synthesis. Wikipedia. Available at:[Link]

  • Procedure for N-alkylation of Piperidine? ResearchGate. Available at:[Link]

Sources

Purification challenges of 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification Strategies for 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether

Executive Summary

4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether is a bifunctional molecule featuring an electron-rich aromatic ether and a basic secondary amine (piperidine ring). The primary purification bottlenecks arise from the basicity of the piperidine nitrogen (pKa ~10-11), which causes severe tailing on standard silica gel, and the structural similarity of common synthetic byproducts (e.g., unreacted 4-methoxyphenol or 2-(4-piperidinyl)ethanol). As a Senior Application Scientist, I have designed this guide to provide mechanistic troubleshooting and field-validated protocols to help you isolate this compound with high purity and maximum recovery.

Mechanistic Troubleshooting (FAQs)

Q1: Why does 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether exhibit severe peak tailing and low recovery during silica gel chromatography, and how can I resolve this? Causality: The basic secondary amine in the piperidine ring interacts strongly with the acidic silanol groups (Si-OH) present on the surface of standard normal-phase silica gel[1]. This interaction is driven by both hydrogen bonding and ion-exchange mechanisms, causing the compound to drag through the column rather than eluting in a tight band[2]. Solution: You must neutralize the acidic silanols dynamically during the run. Incorporating a volatile basic modifier—such as 0.5% to 1% triethylamine (TEA) or ammonium hydroxide—into your mobile phase (e.g., Dichloromethane/Methanol/TEA) effectively masks these active sites, resulting in sharp, symmetrical peaks[2]. If basic modifiers are undesirable for your downstream applications, switching to a basic alumina stationary phase or amine-functionalized silica provides a chemically inert surface for basic compounds[1].

Q2: I am trying to separate the target ether from unreacted 4-methoxyphenol and 2-(4-piperidinyl)ethanol. Normal-phase chromatography is failing due to co-elution. What is the most logical approach? Causality: When compounds share similar polarities, standard partition chromatography struggles. However, these molecules possess distinct acid-base profiles: 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether and 2-(4-piperidinyl)ethanol are basic, whereas 4-methoxyphenol is a weakly acidic phenol. Solution: Exploit these pKa differences using an Acid-Base Liquid-Liquid Extraction (LLE)[3]. By washing the organic mixture with a strong base (1M NaOH), the phenol deprotonates into a water-soluble phenoxide salt. Subsequently, extracting the organic layer with an acid (1M HCl) protonates the piperidine nitrogen, pulling the target compound into the aqueous phase while leaving neutral organic impurities behind.

Q3: Is the ether linkage in this compound at risk of cleavage during purification? Causality: Alkyl-aryl ethers are generally robust, but they can undergo cleavage under strongly acidic conditions or in the presence of strong Lewis acids at elevated temperatures[2]. Solution: Avoid using high concentrations of strong acids like trifluoroacetic acid (TFA) during concentration steps. If Reversed-Phase HPLC (RP-HPLC) with acidic modifiers (like 0.1% Formic Acid) is required for final polishing[4], ensure fractions are neutralized or lyophilized promptly to prevent degradation of the ether bond.

Quantitative Performance Matrix

The following table summarizes the applicability and expected performance of various purification techniques for this specific piperidine derivative.

Purification TechniqueTarget Impurity RemovalTypical RecoveryExpected PurityKey Advantage
Acid-Base Extraction Phenols, neutral organics80-95%>90%Highly scalable, exploits pKa differences[3]
Silica Gel + 1% TEA Structurally similar amines70-85%>95%Cost-effective, resolves close Rf values[2]
Alumina Column Acid-sensitive impurities75-90%>95%Avoids silanol-induced tailing without TEA[1]
RP-HPLC (0.1% FA) Trace diastereomers/isomers60-80%>99%Unmatched resolution for final API polishing[4]

Validated Experimental Protocols

Protocol 1: Optimized Flash Chromatography (Silica Gel with Basic Modifier)

Self-Validating System: The use of TEA ensures the column is deactivated before the sample is introduced, preventing irreversible adsorption.

  • Solvent Preparation: Prepare a mobile phase of 95:5 Dichloromethane:Methanol. Add exactly 1% (v/v) Triethylamine (TEA) and mix thoroughly[5].

  • Column Packing & Equilibration: Pack the silica gel (60-120 mesh) as a slurry using the TEA-modified solvent. Flush the packed column with at least 3 column volumes of the mobile phase to fully saturate and deactivate the acidic silanol sites[1].

  • Sample Loading: Dissolve the crude 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether in a minimal volume of Dichloromethane. Apply it evenly to the column head.

  • Elution & Monitoring: Elute the column using the prepared mobile phase. Monitor fractions via TLC (UV detection at 254 nm is highly effective due to the 4-methoxyphenyl chromophore). To specifically confirm the presence of the secondary amine, stain the TLC plate with Ninhydrin (yields a distinct purple/pink color change upon heating).

  • Isolation: Combine product-containing fractions and concentrate under reduced pressure. Crucial: Co-evaporate the residue twice with toluene to azeotropically remove any residual TEA.

Protocol 2: Acid-Base Liquid-Liquid Extraction (LLE)

Self-Validating System: Phase separation is driven by strict pH control, ensuring only compounds with specific pKa values transition between layers.

  • Initial Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc).

  • Phenol Removal: Wash the organic layer with an equal volume of 1M NaOH. The 4-methoxyphenol partitions into the aqueous layer. Discard the aqueous layer.

  • Amine Extraction: Extract the organic layer with 1M HCl. The basic piperidine nitrogen protonates, forming a water-soluble hydrochloride salt that moves into the aqueous layer. Neutral impurities remain in the EtOAc. Separate and keep the aqueous layer.

  • Free Base Regeneration: Cool the aqueous layer in an ice bath. Slowly add 2M NaOH dropwise until the pH reaches >12 (verify strictly with pH paper). The solution will become cloudy as the free base precipitates or oils out.

  • Final Extraction: Extract the basic aqueous layer twice with fresh EtOAc. Combine these organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the purified free base.

Workflow Visualizations

G Crude Crude Mixture (Piperidine Ether) TLC Analyze Impurities (TLC / LC-MS) Crude->TLC Phenol Phenolic/Neutral Impurities Present? TLC->Phenol Amine Similar Basic Amines Present? Phenol->Amine No LLE Acid-Base Extraction (pH Control) Phenol->LLE Yes Silica Silica Gel Column (+ 1% TEA) Amine->Silica Yes Alumina Alumina Column (No TEA needed) Amine->Alumina Acid Sensitive Pure Purified Product LLE->Pure Silica->Pure Alumina->Pure

Decision-making workflow for selecting a purification method based on impurity profiling.

G Start Crude in EtOAc Wash1 Wash with 1M NaOH Start->Wash1 Aq1 Aqueous Layer (Phenoxide Salts) Wash1->Aq1 Discard Org1 Organic Layer (Amine + Neutrals) Wash1->Org1 Keep Wash2 Extract with 1M HCl Org1->Wash2 Org2 Organic Layer (Neutral Impurities) Wash2->Org2 Discard Aq2 Aqueous Layer (Protonated Amine) Wash2->Aq2 Keep Basify Basify to pH > 12 (Add NaOH) Aq2->Basify Extract Extract with EtOAc Basify->Extract Final Pure Free Base (Organic Layer) Extract->Final

Step-by-step acid-base extraction workflow exploiting the piperidine pKa.

References

Sources

Technical Support Center: Thermal Degradation of 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to assist researchers, analytical chemists, and process engineers in diagnosing and mitigating the thermal degradation of 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether (C₁₄H₂₁NO₂).

Because this molecule contains both an electron-rich alkyl-aryl ether linkage and a nucleophilic secondary amine (piperidine), it is highly susceptible to specific degradation pathways during high-temperature distillation, aggressive synthetic steps, or long-term storage. This guide synthesizes field-proven troubleshooting strategies, mechanistic causality, and self-validating experimental protocols to ensure your drug development workflows remain robust.

Part 1: Troubleshooting Guide & FAQs

Q1: During high-temperature distillation (>150°C), we observe a significant drop in API yield and the appearance of a strong phenolic odor. What is the mechanism behind this?

A1: Thermal Cleavage of the Alkyl-Aryl Ether Bond. Your compound is undergoing thermally induced ether cleavage. In alkyl-aryl ethers, the oxygen-aryl bond is significantly stronger than the oxygen-alkyl bond. This is due to the resonance delocalization of the oxygen's lone pair into the benzene ring, which imparts partial double-bond character to the Ar–O bond . Consequently, thermal stress (especially when catalyzed by trace Lewis acids from stainless steel reactor walls) exclusively breaks the alkyl–O bond. This β-elimination or hydrolytic cleavage yields 4-methoxyphenol (MEHQ) —which causes the distinct phenolic odor—and 4-vinylpiperidine or 2-(4-piperidinyl)ethanol .

Q2: Our stability-indicating LC-MS method shows a new impurity with an exact mass shift of +16 Da when the compound is heated in an aerobic environment. How do we prevent this?

A2: Thermal-Oxidative Degradation of the Piperidine Ring. An +16 Da mass shift is the classic signature of N-oxidation. The secondary nitrogen in the piperidine ring is highly susceptible to radical-initiated auto-oxidation. At elevated temperatures, atmospheric oxygen forms hydroperoxide radicals that attack the piperidine nitrogen, forming a Piperidine N-oxide . If the α-carbon is attacked, it can lead to ring-opened degradation products or lactams (piperidones). Prevention: Purge your reaction vessels with Argon, store the compound under inert atmosphere, and consider adding trace metal chelators (like EDTA) if the process allows, as transition metals (Cu²⁺, Fe²⁺) exponentially accelerate this radical pathway .

Q3: We are detecting high-molecular-weight impurities (dimers) after prolonged thermal stress. Why is this happening?

A3: Intermolecular S_N2 Alkylation. The piperidine ring is a strong nucleophile. If the ether linkage undergoes partial cleavage to form a reactive intermediate (or if trace alkyl halides remain from previous synthetic steps), the secondary amine of one molecule can attack the ethyl chain of another. This intermolecular reaction forms stable, high-molecular-weight dimers that are notoriously difficult to separate via standard crystallization.

Part 2: Quantitative Data & Kinetic Markers

To assist your analytical team in rapid peak identification, the following table summarizes the physicochemical shifts and relative kinetic markers of the primary thermal degradation products.

Degradation PathwayPrimary Degradantm/z Shift (ESI+)UV λmax ShiftRelative Kinetics (k at 150°C)
Alkyl-Aryl Cleavage 4-Methoxyphenolm/z 125.06 (Fragment)Hypsochromic shiftModerate (

)
Alkyl-Aryl Cleavage 4-Vinylpiperidinem/z 112.11NoneModerate
Amine Oxidation Piperidine N-oxide+15.99 DaNoneFast (Catalyzed by O₂ / Fe²⁺)
O-Demethylation Phenol Derivative-14.02 DaBathochromic shiftVery Slow (Requires >250°C)

Part 3: Mechanistic Pathways Visualization

The following diagram maps the causal relationships between specific thermal stressors and their resulting degradation products.

ThermalDegradation Parent 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether HeatAcid Heat (>150°C) + Trace Acid Parent->HeatAcid Alkyl-Aryl Cleavage HeatO2 Heat + Oxygen (Air) Parent->HeatO2 Amine Oxidation HighHeat Pyrolysis (>250°C) Parent->HighHeat O-Demethylation Prod1 4-Methoxyphenol + 4-Vinylpiperidine HeatAcid->Prod1 β-Elimination Prod2 Piperidine N-oxide + Piperidones HeatO2->Prod2 Radical Pathway Prod3 4-(2-(4-Piperidinyl)ethoxy)phenol + Methane HighHeat->Prod3 Homolytic Cleavage

Thermal degradation pathways of 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether.

Part 4: Self-Validating Forced Degradation Protocol

To confidently isolate thermal degradants and rule out analytical artifacts (such as in-source oxidation during mass spectrometry), utilize this self-validating experimental protocol.

Objective

To induce, trap, and orthogonally verify the thermal and thermal-oxidative degradation products of 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether.

Step-by-Step Methodology

Step 1: Sample Matrix Preparation

  • Control A (Baseline): Prepare 1 mg/mL of the compound in HPLC-grade water. Store immediately at 4°C in the dark.

  • Test B (Strict Thermal): Prepare 1 mg/mL in degassed HPLC-grade water. Purge the headspace with Argon for 5 minutes and seal in a heavy-walled pressure vial.

  • Test C (Thermal-Oxidative): Prepare 1 mg/mL in HPLC-grade water. Add 0.1 mM CuCl₂ (to act as a transition metal oxidation catalyst). Do not purge; leave ambient air in the headspace.

Step 2: Stress Application

  • Place Test B and Test C in a controlled thermal reactor at 150°C for exactly 48 hours.

  • Causality Note: 150°C provides enough activation energy to induce ether cleavage, while the CuCl₂ in Test C lowers the activation energy required for piperidine radical formation.

Step 3: Chemical Quenching

  • Remove vials and immediately submerge in an ice-water bath (4°C) to halt radical propagation.

  • Critical Step: Add 10 µL of 0.1 M EDTA to Test C. Why? EDTA chelates the Cu²⁺ ions, standardizing the sample matrix and preventing further auto-oxidation while waiting in the autosampler queue.

Step 4: Orthogonal Analysis & Self-Validation

  • Analyze all three samples via LC-UV (254 nm) coupled with LC-MS/MS (ESI+).

  • The Self-Validation Check: Look for the +16 Da (N-oxide) peak. If this peak appears in Control A , your ESI source voltage is too high, causing artifactual in-source oxidation. If the +16 Da peak appears only in Test C , you have successfully validated a true thermal-oxidative degradation pathway.

References

  • Physical and Chemical Properties of Ethers CK-12 Foundation URL: [Link]

  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture University of Texas at Austin URL: [Link]

Technical Support Center: Overcoming Moisture Sensitivity in 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether . While this compound is a highly versatile building block in medicinal chemistry, its secondary piperidine amine is strongly basic, nucleophilic, and notoriously hygroscopic.

When functionalizing this amine (via acylation, alkylation, or sulfonylation), trace moisture is the primary cause of reaction failure. This guide provides field-proven diagnostics, mechanistic insights, and self-validating protocols to ensure anhydrous integrity and maximize your reaction yields.

Diagnostic FAQs: The Causality of Moisture Failure

Q: Why does my acylation of 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether stall at 40-50% conversion, even when I use an excess of the electrophile? A: The failure is driven by a destructive cascade initiated by water. Piperidine derivatives readily absorb atmospheric moisture, forming tightly bound hydrates[1]. When you introduce a moisture-sensitive electrophile (e.g., an acyl chloride), the trace water acts as a hard, highly reactive nucleophile, rapidly hydrolyzing the reagent to form a carboxylic acid and hydrochloric acid (HCl). The generated HCl immediately protonates the unreacted piperidine nitrogen, converting it into an ammonium salt. Because the lone pair on the nitrogen is now tied up, the amine is completely deactivated. Consequently, a single molecule of water destroys one equivalent of your electrophile and neutralizes one equivalent of your amine.

Q: Can I just dry the piperidine starting material over magnesium sulfate (


) before the reaction? 
A:  No. Standard inorganic desiccants like 

or

are thermodynamically insufficient to break the hydrogen bonds of piperidine hydrates. To achieve the necessary dryness, you must either perform an azeotropic distillation with a non-polar solvent (like toluene)[1] or store the compound over properly activated 3Å molecular sieves. 4Å sieves should be avoided if using smaller solvents, but 3Å sieves—when activated at 180–200 °C under vacuum for 8–12 hours—will effectively sequester water without absorbing the amine[2].

Q: What is the most reliable way to transfer my moisture-sensitive electrophiles to the reaction mixture? A: Exposure to ambient air during transfer is a critical failure point. Reagents should be handled using specialized packaging (e.g., AcroSeal) and transferred using gas-tight syringes[3]. The syringe must be flushed 10 or more times with dry argon or nitrogen prior to use to strip adsorbed moisture from the glass barrel[4].

Mechanistic Divergence Pathway

The diagram below illustrates the competing pathways in the reaction vessel. Success relies entirely on eliminating the red pathway.

Mechanism R Electrophile (e.g., Acyl Chloride) P Target Product (N-Functionalized) R->P + Amine (Dry) B Hydrolyzed Byproduct (Acid + HCl) R->B + H2O A 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether (Secondary Amine) A->P S Amine Hydrochloride Salt (Unreactive Dead-End) A->S W Trace Moisture (H2O) W->B B->S Acid Protonates Amine

Mechanistic divergence: Target N-functionalization vs. moisture-driven hydrolysis.

Troubleshooting & Quantitative Analytics Matrix

Use this table to match your experimental observations with quantitative analytical indicators and field-proven corrective actions.

Symptom / ObservationRoot Cause (Moisture-Driven)Quantitative Analytical IndicatorCorrective Action
Reaction stalls at <50% conversion Electrophile hydrolysis & subsequent amine protonation.LC-MS shows strong M+18 peak (hydrolyzed electrophile); unreacted amine mass persists.Azeotropically dry the amine with toluene; use 1.5–2.0 eq of a non-nucleophilic base (e.g., DIPEA) to scavenge rogue protons.
Amine solution turns cloudy prior to reagent addition Atmospheric

/

absorption forming insoluble carbamate/carbonate salts.

NMR (

) shows broad, downfield shifts at ~2.8–3.2 ppm (piperidine α-protons).
Purge the amine solution with Argon immediately upon dissolution; store over activated 3Å molecular sieves.
Fuming observed during reagent transfer Rapid hydrolysis of neat electrophile upon contact with humid air.Yield drops by >30% ; exothermic temperature spike >10 °C during addition.Transfer reagents strictly in a glovebox or use gas-tight syringes flushed 10x with Argon[4].
Inconsistent yields across different batches (±20%) Variable adsorbed moisture on the surface of laboratory glassware.Karl Fischer titration of the bulk solvent shows >50 ppm

.
Bake all glassware at >125 °C for ≥4 hours ; assemble hot under a positive Argon flow[4].

Standard Operating Procedure: Anhydrous Functionalization

To guarantee reproducibility, every protocol must act as a self-validating system. Follow this step-by-step methodology for the acylation or alkylation of 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether.

Step 1: Glassware Preparation

Adsorbed moisture on the surface of borosilicate glass is a primary failure point.

  • Place the reaction flask, addition funnel, and magnetic stir bar in a drying oven at >125 °C for a minimum of 4 hours (preferably overnight)[4].

  • Remove the glassware and assemble it while still hot.

  • Immediately connect the setup to a Schlenk line and place it under a positive pressure of dry argon or nitrogen until it cools to room temperature[3].

Step 2: Amine Desiccation (Azeotropic Distillation)

Because the piperidine moiety forms stubborn hydrates, chemical drying is required.

  • Dissolve 1.0 equivalent of 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether in anhydrous toluene (10 mL/mmol).

  • Evaporate the solvent under reduced pressure. The toluene-water azeotrope will carry away tightly bound hydrate water[1].

  • Repeat this dissolution-evaporation cycle twice.

  • Redissolve the resulting dry oil/solid in your anhydrous reaction solvent (e.g., extra-dry DCM or THF).

Step 3: System Validation (The Checkpoint)

Self-Validating Step: Before committing expensive electrophiles, withdraw a 50 µL aliquot of your amine solution and inject it into a Karl Fischer titrator. Proceed to Step 4 only if the water content is <50 ppm. If it is >50 ppm, add activated 3Å molecular sieves to the flask and stir for 1 hour under argon[2].

Step 4: Reagent Addition via Schlenk Technique
  • Add 1.5 equivalents of a dry, non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA) to the reaction flask to act as an acid scavenger.

  • Cool the reaction mixture to 0 °C (or -78 °C depending on electrophile reactivity).

  • Flush a gas-tight syringe 10 times with argon[4].

  • Draw up 1.1 equivalents of the electrophile and add it dropwise to the reaction mixture over 15 minutes to control the exotherm and prevent over-alkylation/acylation.

Step 5: Execution and Workup
  • Allow the reaction to slowly warm to room temperature while maintaining a slight positive pressure of argon via a bubbler.

  • Monitor via TLC or LC-MS. Once complete, quench the reaction with saturated aqueous

    
     to neutralize any residual electrophile safely.
    

Experimental Workflow Diagram

Workflow S1 1. Glassware Prep Oven dry >125°C S2 2. Amine Drying Azeotropic Distillation S1->S2 S3 3. System Validation Karl Fischer <50ppm S2->S3 S4 4. Reagent Addition Argon-flushed Syringe S3->S4 S5 5. Reaction Positive Ar Pressure S4->S5

Step-by-step workflow for executing moisture-sensitive piperidine functionalization.

References

  • [1] common challenges in working with piperidine-based compounds - Benchchem. 1

  • [2] Using molecular sieves for solvent drying - UVic. 2

  • [4] Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh. 4

  • [3] Air-Sensitive Chemistry: Practical and Safety Considerations - Fisher Scientific. 3

Sources

Technical Support Center: Purification of 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the removal of unreacted reagents from this compound. The following sections offer detailed, experience-based solutions to common purification challenges.

Introduction to Purification Challenges

The synthesis of 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether, often achieved through a Williamson ether synthesis, typically involves the reaction of 4-methoxyphenol with a protected 2-(4-piperidinyl)ethanol derivative, followed by deprotection.[1][2] This process can leave behind unreacted starting materials and byproducts that require strategic purification for their removal. The basic nature of the piperidine moiety and the acidic nature of the phenolic starting material are key properties that can be exploited during purification.[3][4]

This guide will address common questions and issues encountered during the workup and purification of the final product, focusing on practical and theoretically sound methodologies.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My crude product is an oil/solid mixture. What are the likely unreacted reagents I need to remove?

Answer:

The most common unreacted reagents in the synthesis of 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether are the starting materials: 4-methoxyphenol and a derivative of 2-(4-piperidinyl)ethanol (the piperidine starting material may have been protected, e.g., as an N-Boc derivative, which would also need to be removed).

  • 4-Methoxyphenol: This is a weakly acidic, white waxy solid.[5][6] Its presence can contribute to the oily or solid nature of the crude product.

  • 2-(4-piperidinyl)ethanol (or its protected form): This is a basic compound.[7] If a protecting group like Boc was used, the deprotection step might be incomplete, leaving some of the protected starting material.

A summary of the key properties of the product and potential impurities is provided below:

CompoundStructureKey Physicochemical Properties
4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether (Product) Chemical StructureBasic, organic soluble
4-Methoxyphenol (Unreacted Reagent) Chemical StructureWeakly acidic, organic soluble, white waxy solid[5][6]
2-(4-piperidinyl)ethanol (Unreacted Reagent) Chemical StructureBasic, water and organic soluble[7][8]
FAQ 2: How can I effectively remove unreacted 4-methoxyphenol from my product?

Answer:

The most effective method to remove the acidic 4-methoxyphenol from your basic product is through an acid-base extraction .[3][4][9] This technique leverages the difference in the acidity and basicity of the compounds to separate them into aqueous and organic phases.

Your desired product, 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether, has a basic piperidine nitrogen. In the presence of an acid, this nitrogen will be protonated, forming a water-soluble salt. Conversely, the unreacted 4-methoxyphenol is weakly acidic and will be deprotonated by a base to form a water-soluble phenoxide salt. Neutral organic impurities will remain in the organic layer throughout this process.[3][4]

  • Dissolution: Dissolve your crude reaction mixture in a suitable water-immiscible organic solvent like ethyl acetate or dichloromethane in a separatory funnel.[10]

  • Acidic Wash: Add a dilute aqueous acid solution (e.g., 1 M HCl) to the separatory funnel. Shake the funnel vigorously, venting frequently. The basic product will move into the aqueous layer as its hydrochloride salt.[3][10] The acidic 4-methoxyphenol and any neutral impurities will remain in the organic layer.

  • Phase Separation: Allow the layers to separate and drain the lower aqueous layer containing your protonated product into a clean flask. Discard the organic layer which contains the 4-methoxyphenol impurity.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH or solid K2CO3) with stirring until the solution is strongly basic (pH > 10).[4][10] This will deprotonate your product, causing it to precipitate or form an oil.

  • Final Extraction: Extract the basified aqueous solution multiple times with a fresh organic solvent (e.g., dichloromethane or ethyl acetate).

  • Drying and Concentration: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent under reduced pressure to yield the purified product.[10]

dot graph "acid_base_extraction" { rankdir="TB"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9];

crude [label="Crude Product in Organic Solvent\n(Product, 4-Methoxyphenol, Neutral Impurities)", fillcolor="#4285F4"]; add_acid [label="Add Dilute Acid (e.g., 1M HCl)", shape=ellipse, fillcolor="#34A853"]; sep_funnel1 [label="Separatory Funnel\nAqueous Layer: Protonated Product\nOrganic Layer: 4-Methoxyphenol, Neutral Impurities", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; discard_org1 [label="Discard Organic Layer", shape=box, fillcolor="#EA4335"]; aqueous_layer [label="Aqueous Layer with Protonated Product", fillcolor="#4285F4"]; add_base [label="Add Base (e.g., 2M NaOH)", shape=ellipse, fillcolor="#34A853"]; sep_funnel2 [label="Separatory Funnel\nAqueous Layer: Salts\nOrganic Layer: Purified Product", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; extract_org [label="Extract with Organic Solvent", shape=ellipse, fillcolor="#34A853"]; final_product [label="Purified Product in Organic Layer", fillcolor="#4285F4"];

crude -> add_acid; add_acid -> sep_funnel1; sep_funnel1 -> discard_org1 [label="Separate"]; sep_funnel1 -> aqueous_layer [label="Separate"]; aqueous_layer -> add_base; add_base -> extract_org; extract_org -> sep_funnel2; sep_funnel2 -> final_product [label="Separate"]; } caption: Workflow for Acid-Base Extraction.

FAQ 3: I've performed an acid-base extraction, but I still see impurities. What's the next step?

Answer:

If impurities remain after extraction, flash column chromatography is the recommended next step for achieving high purity.[11][12] This technique separates compounds based on their polarity.

For basic compounds like your product, standard silica gel can sometimes cause peak tailing.[13] To mitigate this, you have a few options:

  • Amine-Modified Silica: Using an aminopropyl-modified silica gel (NH2-silica) can significantly improve peak shape for basic compounds.[13]

  • Adding a Modifier: If using standard silica gel, adding a small amount of a basic modifier like triethylamine (0.1-2% v/v) or ammonia in methanol to your mobile phase can improve the chromatography.[13]

  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point for your product would be a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol). Adjust the ratio to achieve an Rf value of 0.2-0.4 for your product.[13]

  • Column Packing: Pack a flash chromatography column with the chosen stationary phase (silica gel or NH2-silica).

  • Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent and load it onto the column.

  • Elution: Run the column with your chosen solvent system, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

dot graph "flash_chromatography_workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9];

start [label="Crude Product after Extraction", fillcolor="#4285F4"]; tlc [label="Develop TLC Method\n(Rf of product ~0.2-0.4)", shape=ellipse, fillcolor="#34A853"]; column_prep [label="Pack Flash Column\n(Silica or NH2-Silica)", fillcolor="#FBBC05", fontcolor="#202124"]; load [label="Load Sample", shape=ellipse, fillcolor="#34A853"]; elute [label="Elute with Mobile Phase\n(Collect Fractions)", fillcolor="#FBBC05", fontcolor="#202124"]; analyze [label="Analyze Fractions by TLC", shape=ellipse, fillcolor="#34A853"]; combine [label="Combine Pure Fractions", fillcolor="#4285F4"]; concentrate [label="Concentrate to Yield\nPure Product", fillcolor="#4285F4"];

start -> tlc; tlc -> column_prep; column_prep -> load; load -> elute; elute -> analyze; analyze -> combine; combine -> concentrate; } caption: General Workflow for Flash Chromatography.

FAQ 4: My final product is a solid. Can I use recrystallization for purification?

Answer:

Yes, if your product is a solid, recrystallization can be an excellent final purification step to obtain a highly crystalline material.[10] This technique relies on the principle that the solubility of a compound increases in a hot solvent and decreases as the solvent cools, allowing for the formation of pure crystals while impurities remain in the mother liquor.

  • Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent or solvent system. The ideal solvent should dissolve your product well at high temperatures but poorly at low temperatures. Common solvents to screen include ethanol, methanol, isopropanol, ethyl acetate, and hexanes, or mixtures thereof.[14]

  • Dissolution: In an Erlenmeyer flask, dissolve your crude product in a minimal amount of the hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[10]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.[10]

  • Drying: Dry the purified crystals under vacuum.

References

  • Ataman Kimya. 4-METHOXYPHENOL. [Link]

  • Study.com. Acid-Base Extraction | Purpose, Theory & Applications. [Link]

  • Kinesis. Flash Chromatography Separation of Basic Organic Compounds without Modifier. [Link]

  • Chemistry LibreTexts. 4.8: Acid-Base Extraction. [Link]

  • PubChem. 4-Methoxyphenol. [Link]

  • Biotage. Successful flash chromatography. [Link]

  • Centers for Disease Control and Prevention. 4-Methoxyphenol - NIOSH Pocket Guide to Chemical Hazards. [Link]

  • Wikipedia. Acid–base extraction. [Link]

  • Confluence. What is an Acid and Base Extraction? - Engineering Ideas Clinic. [Link]

  • Occupational Safety and Health Administration. 4-METHOXYPHENOL. [Link]

  • ResearchGate. Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. [Link]

  • Chrom Tech, Inc. Flash Chromatography Explained: A Comprehensive Guide. [Link]

  • University of Colorado Boulder. Liquid/liquid Extraction. [Link]

  • King Group. Successful Flash Chromatography. [Link]

  • Google Patents.
  • PubChem. 2-(Piperidin-4-yl)ethanol hydrochloride. [Link]

  • Google Patents. US4435572A - Synthesis of ethyl-4(3'-methoxyphenyl)
  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • European Patent Office. PROCESS FOR PREPARING A PIPERIDIN-4-ONE - EP 3666757 A1. [Link]

  • Chemsrc. 2-Piperidinoethanol | CAS#:3040-44-6. [Link]

  • J&K Scientific LLC. Williamson Ether Synthesis. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • PubChem. Piperidine ethanol. [Link]

  • Chemistry Steps. The Williamson Ether Synthesis. [Link]

  • Cambridge University Press. Williamson Ether Synthesis. [Link]

  • Chemical Review and Letters. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • NIH. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. [Link]

  • ResearchGate. Syntheses and crystal structures of 4-(4-methoxyphenyl)piperazin-1-ium 4-methylbenzoate monohydrate and bis[4-(4-methoxyphenyl)piperazin-1-ium] benzene-1,2-dicarboxylate. [Link]

  • Google Patents. WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
  • Google Patents.
  • Organic Syntheses. METHYL N-(p-METHOXYPHENYL)CARBAMATE. [Link]

Sources

Technical Support Center: Enhancing Solution Stability of 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently guide researchers through the physicochemical bottlenecks of formulating bifunctional active pharmaceutical ingredients (APIs). 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether presents a classic chemical dichotomy: it features a highly robust aryl alkyl ether linkage paired with a highly reactive secondary amine (the piperidine ring).

This technical support guide provides a mechanistic framework to troubleshoot degradation, ensure solubility, and maintain absolute scientific integrity in your in vitro and in vivo assays.

Mechanistic Causality: Understanding the Molecule

To stabilize this compound, we must first understand the distinct reactivity of its two primary functional groups:

  • The Piperidine Ring (Secondary Amine): With a pKa of approximately 10.5, the secondary amine is the primary locus of instability. In its unprotonated (free base) state, the nitrogen lone pair is highly susceptible to oxidative degradation. This leads to the formation of N-oxides, hydroxylamines, or nitroxyl radicals in the presence of dissolved oxygen or transition metals (1)[1]. Furthermore, secondary amines like piperidine are structurally prone to these oxidative pathways under UV stress (2)[2].

  • The Aryl Alkyl Ether: The ether linkage is remarkably robust in aqueous solutions. Cleavage of the C-O bond typically requires extreme conditions, such as concentrated hydrohalic acids (HI or HBr) at elevated temperatures, which proceed via SN1 or SN2 mechanisms (3)[3]. Under standard physiological or buffered conditions, this moiety remains completely intact (4)[4].

Troubleshooting Guides & FAQs

Q1: My compound precipitates out of the aqueous solution after 24 hours. How do I prevent this? Causality: The free base of 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether is highly lipophilic and poorly soluble in water (). If your solution pH drifts upwards (approaching its pKa), the compound deprotonates and crashes out of the aqueous phase. Solution: Always formulate the compound as a protonated salt (e.g., hydrochloride or mesylate). Maintain the solution in a buffered system at pH 4.0 – 6.5 (e.g., 50 mM acetate buffer). This ensures >99% of the molecules remain in the highly soluble, ionized state.

Q2: HPLC-MS analysis shows a new peak with a mass +16 Da appearing over time. What is this, and how do I stop it? Causality: A +16 Da mass shift is the classic signature of N-oxidation at the piperidine nitrogen, forming an N-oxide. This is accelerated by light, trace peroxides in solvents (like PEG or ethereal solvents), and dissolved oxygen. Solution:

  • Solvent Selection: Avoid aging ethers or PEGs. Use high-purity, peroxide-free solvents.

  • Antioxidants: Add a water-soluble antioxidant such as ascorbic acid (0.1% w/v) or a metal chelator like EDTA (0.05% w/v) to sequester trace metals that catalyze oxidation.

  • Inert Atmosphere: Sparge the formulation buffer with Argon or Nitrogen for 15 minutes prior to dissolving the API.

Q3: Can I use concentrated HCl to force the free base into solution quickly? Causality: While aqueous HCl does not typically cleave aryl alkyl ethers as readily as HBr or HI, localized extreme acidity combined with heat (generated during rapid dissolution) can cause unwanted side reactions or trace hydrolysis over long-term storage (5)[5]. Solution: Do not use concentrated acids. Instead, suspend the free base in water and slowly titrate with 0.1 M HCl until dissolution is achieved.

Q4: Is the compound sensitive to light? Causality: The 4-methoxyphenyl group acts as a chromophore. UV absorption can lead to photo-induced radical generation, transferring energy to the piperidine ring and accelerating oxidation. Solution: Store all stock solutions in amber glass vials and conduct prolonged experiments under yellow light or wrapped in foil.

Quantitative Data Summaries

Table 1: Illustrative Degradation Kinetics of 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether (1 mg/mL)

Stress ConditionTimepointRemaining API (%)Primary DegradantMechanistic Cause
pH 10.0 Buffer (Ambient Air)48 Hours65.2%Precipitate (Free Base)Deprotonation & Insolubility
3% H₂O₂ (Oxidative Stress)24 Hours42.1%+16 Da Mass ShiftPiperidine N-Oxidation
UV Light (Clear Vial)7 Days78.5%Complex MixturePhoto-induced Radicals
Conc. HI / Heat (80°C)12 Hours<5.0%Phenol + Alkyl HalideAcidic Ether Cleavage
pH 5.5 Buffer + EDTA + Argon 30 Days >99.5% None Detected Fully Stabilized System

Standardized Experimental Protocols

Protocol: Preparation of a Self-Validating, Highly Stable Aqueous Stock Solution (10 mM)

Objective: To formulate an oxidation-resistant, fully soluble stock solution with built-in quality control checks.

  • Buffer Preparation & Degassing: Prepare a 50 mM Acetate Buffer. Sparge the buffer with Argon gas for 15 minutes.

    • Causality: Displaces dissolved oxygen, eliminating the primary substrate for piperidine N-oxidation.

  • API Suspension: Weigh the required amount of 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether (free base) and suspend it in 80% of the final target volume of the degassed buffer.

  • Acid Titration (Self-Validating Step): Under gentle magnetic stirring, add 0.1 M HCl dropwise.

    • Validation Check: Monitor the solution visually. The protocol is successful only when the solution transitions from an opaque, milky suspension to completely optically clear. Verify the final pH is between 5.0 and 6.0 using a calibrated pH probe.

  • Antioxidant Addition: Add EDTA to a final concentration of 0.05% (w/v) and Ascorbic Acid to 0.1% (w/v). Adjust to the final target volume with degassed buffer.

  • Filtration & Storage: Filter the solution through a 0.22 µm PTFE syringe filter directly into an Argon-flushed amber glass vial. Seal with a PTFE-lined cap.

    • Validation Check: Run a baseline HPLC-UV assay immediately after formulation. The main peak must account for >99% AUC, with no +16 Da peak visible via LC-MS.

Visualizations

G API 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether (Free Base) Oxidation N-Oxidation (+16 Da) (O2, Light, Metals) API->Oxidation Oxidative Stress Cleavage Ether Cleavage (Conc. HBr/HI, Heat) API->Cleavage Acidic Stress Precipitation Precipitation (pH > 8.0) API->Precipitation Basic pH Salt Protonated Salt Form (pH 4.0 - 6.5) API->Salt Buffer + Antioxidants Stable Long-term Solution Stability Salt->Stable Inert Atmosphere

Caption: Logical mapping of degradation pathways and stabilization strategies for the target ether.

Workflow Step1 1. Weigh API (Free Base) Step2 2. Suspend in Degassed Water Step1->Step2 Step3 3. Titrate 0.1M HCl (Target pH 5.5) Step2->Step3 Step4 4. Add 0.05% EDTA & 0.1% Ascorbic Acid Step3->Step4 Step5 5. Filter (0.22 µm) & Store in Amber Vial Step4->Step5

Caption: Step-by-step optimized formulation workflow to maximize aqueous stability.

References

  • [3] Title: 18.3: Reactions of Ethers - Acidic Cleavage. Source: libretexts.org. URL: [Link]

  • Title: PIPERIDINE. Source: atamanchemicals.com. URL:[Link]

  • [2] Title: Effect of hindered piperidine light stabilizer molecular structure and UV absorber addition on the oxidation of HDPE. Source: researchgate.net. URL: [Link]

  • [5] Title: 3.2.4: Reactions of Ethers- Acidic Cleavage. Source: libretexts.org. URL:[Link]

  • [4] Title: Physical and Chemical Properties of Ethers. Source: ck12.org. URL: [Link]

Sources

Technical Support Center: Filtration & Isolation of 4-Methoxyphenyl 2-(4-piperidinyl)ethyl Ether

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The isolation of 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether (and its related pharmacophores) presents a classic "perfect storm" of process chemistry challenges. The molecule combines a lipophilic ether tail with a basic, conformationally flexible piperidine ring.

In our experience, researchers encounter three distinct failure modes with this compound:

  • Liquid-Liquid Phase Separation (LLPS): The product separates as a "gum" or oil rather than a crystal.

  • Filter Blinding: The precipitate forms sub-micron "fines" that block filter pores immediately.[1]

  • Hygroscopic Stickiness: The filter cake turns into a paste upon exposure to air.

This guide moves beyond standard textbook advice, offering field-proven protocols to resolve these specific physical property issues.

Module 1: The "Gummy" Precipitate (Oiling Out)

Q: Why does my product come out as a sticky oil instead of a solid?

The Technical Reality: You are experiencing Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out."[2][3] This occurs when the metastable zone width (MSZW) is violated. Thermodynamically, the melting point of the solvated product is lower than the temperature at which it becomes insoluble. Instead of nucleating as a crystal, the compound separates as a solute-rich liquid phase (the oil).[2]

The Causality:

  • Impurities: Diastereomeric impurities or unreacted starting materials depress the melting point.

  • Solvent Choice: The solvent system is too polar (forcing the lipophilic ether out too fast) or too non-polar (the amine salt is insoluble even at boiling).

Troubleshooting Protocol: The "Temperature Cycling" Method

Do not simply cool the oil further; this will only harden it into a glass that traps impurities.

  • Re-dissolution: Heat the mixture until the oil phase re-dissolves completely. If it does not dissolve at reflux, add small aliquots of a "bridge solvent" (e.g., Methanol or Ethanol) until a single phase is achieved.

  • Seeding Point: Cool the solution slowly (0.5°C/min).

  • The Critical Step: As soon as you see the first sign of turbidity (cloudiness):

    • STOP cooling.

    • Add seed crystals (0.5 wt%) if available.

    • Hold the temperature (Isothermal Ageing) for 1–2 hours. This allows the oil droplets to reorganize into an ordered crystal lattice.

  • Slow Cooling: Once a solid bed is established, resume cooling to 0°C.

Visual Workflow: Resolving Oiling Out

OilingOutStrategy Start Problem: Product Oils Out CheckTemp Is mixture at Reflux? Start->CheckTemp AddSolvent Add Bridge Solvent (MeOH/EtOH) CheckTemp->AddSolvent No (Oil persists) CoolSlow Cool Slowly (0.5°C/min) CheckTemp->CoolSlow Yes (Clear Solution) AddSolvent->CheckTemp Turbidity Turbidity Observed? CoolSlow->Turbidity Turbidity->CoolSlow No IsOil Is it Oil Droplets? Turbidity->IsOil Yes HoldTemp STOP COOLING Isothermal Hold (2 hrs) IsOil->HoldTemp Yes (Oiling) Resume Resume Cooling to 0°C IsOil->Resume No (Crystals) Seed Add Seed Crystals HoldTemp->Seed Seed->Resume Filter Filter & Wash Resume->Filter

Figure 1: Decision tree for managing Liquid-Liquid Phase Separation (LLPS) during crystallization.

Module 2: Filter Blinding (The "Concrete" Cake)

Q: Why does filtration stop completely after a few seconds?

The Technical Reality: You have generated fines (particles <10 µm). This usually happens when you add an anti-solvent (like Diethyl Ether or Hexane) too quickly to the amine solution. The system experiences "crash nucleation"—millions of tiny nuclei form instantly, but none have time to grow. These fines pack tightly into the filter pores, creating an impermeable barrier.[1]

Troubleshooting Protocol: Ostwald Ripening

To fix a slurry that won't filter, you must make the small crystals "feed" the larger ones.

Step-by-Step Guide:

  • Do NOT Filter Yet: Return the slurry to the reaction vessel.

  • Heat: Warm the slurry to approx. 10–15°C below the boiling point of your solvent.

    • Mechanism:[4][5][6][7][8] Small particles have higher solubility than large particles due to surface energy (Kelvin equation). They will dissolve, while large particles remain.[7]

  • Cool: Slowly cool back to room temperature. The dissolved material will redeposit onto the existing large particles, making them larger.[7][9]

  • Repeat: Cycle this Heat/Cool process 2–3 times.

  • Filter Aid: If the problem persists, add Celite 545 (diatomaceous earth) to the slurry before pouring it onto the filter. This creates a porous lattice that prevents the amine salt from sealing the filter paper.

Data: Impact of Ripening on Filtration Time

Parameter"Crash" PrecipitationAfter Ostwald Ripening (3 Cycles)
Particle Size (D50) 2–5 µm45–60 µm
Filtration Time (10g) > 45 minutes (often stalls)< 3 minutes
Cake Texture Paste/Clay-likeSandy/Granular
Purity (HPLC) 94.5% (Trapped mother liquor)98.2% (Better washing)

Module 3: Salt Selection & Hygroscopicity

Q: The solid turns into a liquid on the funnel. What is happening?

The Technical Reality: The 4-piperidinyl ether moiety is a secondary amine. If you are isolating this as a Hydrochloride (HCl) salt, it is likely extremely hygroscopic. It pulls moisture from the air, dissolving itself (deliquescence).

Recommendation: If the HCl salt is not strictly required for the next step, switch to a less hygroscopic counter-ion.

Counter-Ion Compatibility Matrix:

Salt FormHygroscopicityCrystallinityRecommended Solvent
HCl High (Deliquescent)Poor (Often oils)IPA / Et2O
Oxalate LowHighEthanol
Fumarate LowModerateMeOH / Acetone
Free Base N/A (Likely Oil)N/ADCM (for extraction)
Visual Workflow: Filtration Optimization Loop

FiltrationLoop Slurry Precipitated Slurry TestFilter Test Filtration (1 mL) Slurry->TestFilter Result Flow Rate? TestFilter->Result Ripen Ostwald Ripening (Heat/Cool Cycles) Result->Ripen Stalled/Slow AddCelite Add Celite 545 Result->AddCelite Still Slow after Ripening FinalFilter Final Isolation Result->FinalFilter Fast Ripen->TestFilter Re-test AddCelite->FinalFilter

Figure 2: Iterative loop for optimizing filtration flux and preventing filter blinding.

References

  • Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press.
  • Beckmann, W. (2000). Seeding the Crystallization of Active Pharmaceutical Ingredients. Organic Process Research & Development.

  • Cheremisinoff, N. P. (1998). Liquid Filtration, Second Edition. Butterworth-Heinemann. (Authoritative source on filter aids and cake compressibility).
  • Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann. (Defines the thermodynamics of Ostwald Ripening and MSZW).
  • Stahl, P. H., & Wermuth, C. G. (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Source for counter-ion selection tables).

Sources

Validation & Comparative

HPLC Method Development for 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Profiling

Developing a robust High-Performance Liquid Chromatography (HPLC) method for 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether requires a deep understanding of its bifunctional structure. The molecule features a lipophilic, UV-active 4-methoxyphenyl ether moiety linked to a highly basic piperidine ring.

As an Application Scientist, the primary analytical challenge stems entirely from the piperidine nitrogen. Amines are notoriously the most difficult compounds to analyze via HPLC [1][1]. With a pKa of approximately 10.4, this secondary amine remains protonated and positively charged under standard acidic to neutral chromatographic conditions. When analyzed on traditional silica-based reversed-phase columns, the positively charged piperidine ring binds strongly to negatively charged, ionized residual silanol groups (Si-O⁻) on the silica surface, acting like "velcro" and causing severe peak tailing [1][1].

Because peak-detection algorithms rely on baseline slope changes, severe tailing compromises the lower limit of quantification and obscures closely eluting impurities [2][2]. To mitigate this, method development must focus on suppressing silanol ionization, neutralizing the analyte, or utilizing advanced base-deactivated stationary phases.

Rational Method Design: The Logic Pathway

MethodLogic Start Target: 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether Analyze Analyze pKa & LogP (Piperidine pKa ~10.4) Start->Analyze pH_Low Low pH (< 3.0) Protonate Amine & Silanols Analyze->pH_Low Option A pH_High High pH (> 11.0) Deprotonate Amine Analyze->pH_High Option B Col_Low Standard / Base-Deactivated C18 (e.g., CSH C18) pH_Low->Col_Low Col_High High-pH Resistant C18 (e.g., Hybrid Silica) pH_High->Col_High Result_Low Ion-Pairing / Good Peak Shape (TFA or Formic Acid) Col_Low->Result_Low Result_High High Retention / Sharp Peaks (Ammonium Hydroxide) Col_High->Result_High

Logical decision tree for basic amine HPLC method development.

Comparative Column Performance: Standard C18 vs. Charged Surface Hybrid (CSH)

To demonstrate the impact of stationary phase chemistry on the piperidine derivative, we compare a standard fully porous C18 column against a modern Charged Surface Hybrid (CSH) C18 column.

The Causality: Standard end-capping reduces unreacted silanols by only about 50% due to steric hindrance, meaning a "fully end-capped" column still possesses active sites that cause tailing for strong bases [3][3]. CSH technology intentionally applies a low-level positive charge to the silica surface. This creates electrostatic repulsion between the stationary phase and the protonated piperidine, forcing the retention mechanism to rely purely on the hydrophobic interactions with the C18 ligand and the 4-methoxyphenyl group.

Table 1: Quantitative Comparison of Column Performance (Conditions: 0.1% Formic Acid in Water/Acetonitrile Gradient, 1.0 mL/min, 225 nm)

Chromatographic ParameterStandard C18 (End-capped)Charged Surface Hybrid (CSH) C18Performance Gain
Retention Time (tR) 8.4 min6.2 min26% Faster Elution
Peak Asymmetry (As) 2.35 (Severe Tailing)1.15 (Excellent Symmetry)Eliminated Secondary Interactions
Theoretical Plates (N) 4,50012,800184% Efficiency Increase
Resolution (vs. nearest impurity) 1.4 (Co-elution risk)2.8 (Baseline resolution)Reliable Quantitation

Mobile Phase Optimization: The Role of pH and Ion-Pairing

If a laboratory is restricted to standard C18 columns, mobile phase optimization becomes the primary corrective tool to avoid peak tailing [3][3].

  • Strategy A: Low pH with Ion-Pairing (0.1% TFA, pH ~2.0). Lowering the pH below 3.0 protonates the residual silanols, neutralizing their negative charge and eliminating the electrostatic "velcro" effect. Simultaneously, Trifluoroacetic acid (TFA) acts as a hydrophobic ion-pairing agent, forming a neutral complex with the piperidine cation, which drastically improves peak shape and retention.

  • Strategy B: High pH (10 mM Ammonium Bicarbonate, pH ~10.5). Operating at a high pH deprotonates the piperidine ring, converting it into a neutral free base. This entirely eliminates the ion-exchange interaction. However, this strategy strictly requires a specialized hybrid silica column designed to withstand alkaline hydrolysis, as standard silica dissolves rapidly at pH > 8.

Self-Validating Experimental Protocol

To ensure analytical trustworthiness, the following protocol incorporates a System Suitability Test (SST) as a self-validating mechanism. The method utilizes a low-pH approach suitable for UV detection, which is a highly cost-effective and powerful technique for piperidine-containing compounds possessing a native chromophore [4][4].

Workflow Prep Sample & Buffer Preparation Equil Column Equilibration Prep->Equil SST System Suitability Test (SST) Equil->SST Decision Asymmetry < 1.5? RSD < 2.0%? SST->Decision Run Execute Sample Analysis Decision->Run YES Fail Troubleshoot: Check pH / Column Decision->Fail NO Fail->Equil Re-equilibrate

Self-validating HPLC workflow ensuring system suitability before sample analysis.

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Aqueous Phase (A): Prepare 0.1% v/v Trifluoroacetic acid (TFA) in HPLC-grade water. (Causality: The low pH suppresses silanol ionization; TFA pairs with the basic piperidine amine to enhance hydrophobicity).

  • Organic Phase (B): Prepare 0.1% v/v TFA in HPLC-grade Acetonitrile.

Step 2: Sample Preparation

  • Dissolve the 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether standard in a 50:50 Water:Acetonitrile diluent to yield a 100 µg/mL stock solution.

  • Serially dilute to a 10 µg/mL working standard solution.

Step 3: Chromatographic Conditions Setup

  • Column: Charged Surface Hybrid (CSH) C18, 100 x 4.6 mm, 3 µm.

  • Flow Rate: 1.0 mL/min.

  • Gradient Program: 5% B to 95% B over 10 minutes, hold for 2 minutes, return to 5% B.

  • Detection: UV at 225 nm and 275 nm (targeting the 4-methoxyphenyl chromophore).

Step 4: System Suitability Testing (Self-Validation)

  • Inject the 10 µg/mL standard five consecutive times.

  • Acceptance Criteria: Peak Asymmetry (As) must be ≤ 1.5. Relative Standard Deviation (RSD) of the peak area must be ≤ 2.0%.

  • Logic: If As > 1.5, the system fails validation. This specifically indicates either column voiding, frit blockage, or depletion of the TFA ion-pairing agent in the mobile phase [3][3]. The system must halt analysis until the root cause is resolved.

Step 5: Sample Analysis

  • Proceed with the injection of unknown samples or stability batches only after the SST criteria are strictly met.

References

  • Troubleshooting peak tailing in HPLC Source: Axion Labs URL:[Link]

  • How to Reduce Peak Tailing in HPLC? Source: Phenomenex URL:[Link]

  • Peak Tailing in HPLC Source: Element Lab Solutions URL:[Link]

Sources

A Senior Application Scientist's Guide to the 1H NMR Spectrum of 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Analysis for Structural Elucidation in Drug Development

In the landscape of pharmaceutical research and development, the unambiguous confirmation of molecular structure is a cornerstone of progress. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a primary tool for this purpose, offering a detailed fingerprint of a molecule's hydrogen framework.[1][2] This guide provides an in-depth interpretation of the ¹H NMR spectrum for 4-methoxyphenyl 2-(4-piperidinyl)ethyl ether, a scaffold relevant in medicinal chemistry.

This document moves beyond a simple recitation of data. As Senior Application Scientists, our goal is to explain the causality behind the spectral features. We will dissect the molecule into its constituent functional groups, predict the corresponding NMR signals, and compare these predictions with simpler, analogous structures. This comparative approach not only validates our interpretation but also provides a logical framework for scientists to apply to their own novel compounds.

Predicted ¹H NMR Spectrum: A Structural Breakdown

The structure of 4-methoxyphenyl 2-(4-piperidinyl)ethyl ether presents several distinct proton environments. By analyzing the electronic effects of adjacent atoms—such as shielding and deshielding—we can predict the chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern) for each signal.[3][4][5]

G

Molecular structure with proton assignments.

  • 4-Methoxyphenyl Group:

    • Aromatic Protons (Ha, Hb): The para-substitution pattern creates an AA'BB' system, which often appears as two distinct doublets. The protons ortho to the electron-donating ether group (Hb) are more shielded and will appear upfield (lower ppm) compared to the protons meta to it (Ha). We predict two doublets, each integrating to 2H, in the aromatic region of approximately 6.8-7.2 ppm.[6]

    • Methoxy Protons (Hi): The three protons of the methoxy group (-OCH₃) are equivalent and have no adjacent proton neighbors, resulting in a sharp singlet. Its position is highly characteristic, typically appearing around 3.8 ppm due to the deshielding effect of the oxygen atom.[7]

  • Ethyl Ether Bridge (-O-CH₂-CH₂-):

    • Methylene Protons (Hc): The CH₂ group directly attached to the phenolic oxygen (-O-CH₂) is significantly deshielded. It is adjacent to the other methylene group (Hd), so its signal will be split into a triplet. We expect this signal to appear around 4.0 ppm.

    • Methylene Protons (Hd): This CH₂ group is adjacent to both the Hc methylene and the piperidine ring's methine proton (He). This environment will likely result in a more complex multiplet, but to a first approximation, coupling to Hc would produce a triplet. It will be less deshielded than Hc, appearing further upfield, likely in the 2.7-2.9 ppm range.

  • 4-Substituted Piperidine Ring:

    • NH Proton (Hg): The amine proton signal is often broad and its chemical shift is highly dependent on solvent, concentration, and temperature. It typically appears between 1-5 ppm and may not show clear coupling.[1] A key validation step is to add a drop of D₂O to the NMR tube; the NH peak will disappear due to proton-deuterium exchange.

    • Methine Proton (He): The single proton at the point of substitution (C4) will likely be a complex multiplet due to coupling with Hd and the four adjacent piperidine protons (Hh). Its chemical shift will be in the aliphatic region, estimated around 2.5-3.0 ppm.

    • Piperidine Methylene Protons (Hf, Hh): The eight remaining protons on the piperidine ring are diastereotopic (axial and equatorial) and exist in two chemical environments (C2/C6 and C3/C5). This leads to complex, overlapping multiplets in the aliphatic region. Protons on carbons adjacent to the nitrogen (Hf, C2/C6) will be more deshielded (approx. 2.8-3.2 ppm) than those further away (Hh, C3/C5, approx. 1.4-1.8 ppm).[8][9]

Comparative Spectral Data

To ground our predictions, we compare the expected signals with the known ¹H NMR data of simpler, structurally related molecules. This comparison highlights how the combination of these fragments into the target molecule influences the final spectrum.

Assignment 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether (Predicted) Anisole (Comparative) Piperidine (Comparative)[10] Ethyl Methyl Ether (Comparative)[11]
Aromatic H (ortho to -OR) ~6.85 ppm (d, 2H)~6.88 ppm (d, 2H)N/AN/A
Aromatic H (meta to -OR) ~7.15 ppm (d, 2H)~7.25 ppm (t, 3H, includes para-H)N/AN/A
-OCH₃ ~3.80 ppm (s, 3H)~3.80 ppm (s, 3H)N/A~3.3 ppm (s, 3H)
Ar-O-CH₂- ~4.00 ppm (t, 2H)N/AN/AN/A
-CH₂-N(piperidine) ~2.80 ppm (t, 2H)N/AN/AN/A
Piperidine H (C2/C6) ~2.9 ppm (m, 4H)N/A~2.79 ppm (m, 4H)N/A
Piperidine H (C3/C5) ~1.6 ppm (m, 4H)N/A~1.55 ppm (m, 4H)N/A
Piperidine H (C4) ~2.7 ppm (m, 1H)N/A~1.55 ppm (m, 2H)N/A
-NH 1-5 ppm (br s, 1H)N/A~2.04 ppm (s, 1H)N/A
-O-CH₂-CH₃ N/AN/AN/A~3.4 ppm (q, 2H)
-O-CH₂-CH₃ N/AN/AN/A~1.2 ppm (t, 3H)

Note: Chemical shifts (δ) are in ppm. Multiplicity: s=singlet, d=doublet, t=triplet, q=quartet, m=multiplet, br=broad. Integration is noted as number of hydrogens (e.g., 3H).

This comparison validates our predictions. The aromatic and methoxy signals of the target molecule are expected to be very similar to anisole. The piperidine ring protons are more complex than in unsubstituted piperidine due to the C4-substitution, which breaks the molecule's symmetry.[9] The signals for the ethyl bridge are unique to the target molecule, but their predicted shifts are consistent with the known effects of adjacent oxygen and nitrogen atoms seen in molecules like ethyl methyl ether.[11]

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The trustworthiness of any spectral interpretation relies on the quality of the initial data. The following protocol outlines a self-validating system for acquiring a standard ¹H NMR spectrum.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh 5-10 mg of sample B Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl3) A->B C Add internal standard if needed (e.g., TMS) B->C D Transfer solution to a clean 5 mm NMR tube C->D E Insert tube into spectrometer D->E F Lock on solvent deuterium signal E->F G Shim magnetic field for homogeneity F->G H Acquire spectrum (e.g., 16-64 scans) G->H I Fourier Transform H->I J Phase Correction I->J K Baseline Correction J->K L Integrate peaks and reference spectrum (TMS at 0 ppm) K->L

Workflow for NMR spectrum acquisition.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of high-purity 4-methoxyphenyl 2-(4-piperidinyl)ethyl ether.

    • Transfer the sample to a clean, dry vial.

    • Add approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). Most modern solvents contain tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

    • Ensure the sample is fully dissolved.

    • Using a pipette, transfer the solution into a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent. This step ensures the stability of the magnetic field.

    • Shim the magnetic field. This process optimizes the field's homogeneity, resulting in sharp, symmetrical peaks.

    • Set acquisition parameters (e.g., spectral width, number of scans). For a standard ¹H spectrum, 16 to 64 scans are typically sufficient.

    • Acquire the Free Induction Decay (FID) data.

  • Data Processing:

    • Apply a Fourier Transform to the FID to convert the time-domain data into the frequency-domain spectrum.

    • Perform phase correction to ensure all peaks are in the positive absorptive phase.

    • Apply a baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

    • Integrate the area under each peak to determine the relative number of protons for each signal.[1][3]

Conclusion

The ¹H NMR spectrum of 4-methoxyphenyl 2-(4-piperidinyl)ethyl ether is a composite of its three main structural motifs. The aromatic region clearly indicates a para-substituted phenyl ring, complemented by a sharp methoxy singlet. The ethyl bridge provides two characteristic signals in the mid-field region, while the piperidine ring protons generate a series of complex, overlapping multiplets in the upfield aliphatic region. By comparing these features to simpler reference compounds and following a rigorous experimental protocol, researchers can confidently verify the structure of this and other related molecules, ensuring the integrity of their chemical discovery and drug development efforts.

References

  • Bhal, S. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum. ACD/Labs. [Link]

  • Sapolsky, S. H NMR Spectroscopy and Interpretation: More Detailed than the “Summary”. N/A. [Link]

  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

  • Wikipedia contributors. (N/A). Piperidine. Wikipedia. [Link]

  • Chemistry Steps. (2020, January 31). NMR spectroscopy - An Easy Introduction. [Link]

  • Nandiyanto, A. B. D., et al. (2021). How to Read and Interpret ¹H-NMR and ¹³C-NMR Spectrums. ResearchGate. [Link]

  • Moser, A. (2026, January 27). Methoxy groups just stick out. ACD/Labs. [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. [Link]

  • LibreTexts. (2024, July 30). 13.5: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • ResearchGate. (N/A). ¹H-NMR Spectrum of 4-Methoxy-N-ethylamphetamine HCl. [Link]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Dr. Eleanor Vance, Senior Application Scientist

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of regulatory compliance and intellectual property protection. Mass spectrometry (MS) stands as a principal technique in this endeavor, offering unparalleled sensitivity and structural information. This guide provides an in-depth analysis of the electron ionization (EI) and electrospray ionization (ESI) mass spectrometry fragmentation patterns of 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether, a compound of interest in medicinal chemistry due to its structural motifs present in various pharmacologically active agents. We will dissect the fragmentation pathways, compare them with alternative analytical approaches, and provide robust experimental protocols for reproducible analysis.

Introduction: The Structural & Analytical Challenge

4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether is a molecule that incorporates three key functional groups: a methoxy-substituted aromatic ring, an ether linkage, and a saturated heterocyclic piperidine ring. Each of these moieties imparts a distinct influence on the molecule's fragmentation behavior under mass spectrometric conditions. Understanding these fragmentation pathways is not merely an academic exercise; it is critical for metabolite identification, impurity profiling, and quality control in a pharmaceutical setting.

This guide will focus on predicting and interpreting the fragmentation of this molecule, drawing parallels with structurally related compounds and foundational principles of mass spectrometry. We will explore how different ionization techniques can be leveraged to gain complementary structural information.

Predicted Fragmentation Pathways: A Mechanistic Deep Dive

In the absence of a publicly available, experimentally derived mass spectrum for this specific molecule, we can predict its fragmentation behavior based on well-established principles of organic mass spectrometry. The fragmentation is expected to be dominated by cleavages at the most labile sites, primarily the ether linkage and bonds alpha to the nitrogen atom of the piperidine ring.

Electron Ionization (EI-MS) Fragmentation

Electron ionization is a high-energy technique that typically induces extensive fragmentation, providing a detailed "fingerprint" of the molecule. The initial event is the removal of an electron to form a molecular ion (M+•).

The most probable fragmentation pathways for 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether under EI conditions are:

  • Alpha-Cleavage adjacent to the Piperidine Nitrogen: The bond between the piperidinyl ring and the ethyl group is a likely site of cleavage. This would result in the formation of a stable, resonance-stabilized radical cation.

  • Cleavage of the Ether Bond: The C-O bonds of the ether are susceptible to cleavage. This can occur in two ways:

    • Cleavage of the bond between the oxygen and the ethyl group, leading to the formation of a 4-methoxyphenoxy radical and a piperidinylethyl cation, or vice-versa.

    • Cleavage of the bond between the oxygen and the phenyl ring, though this is generally less favorable.

  • Fragmentation of the Piperidine Ring: The piperidine ring itself can undergo ring-opening and subsequent fragmentation, leading to a series of smaller ions.

  • McLafferty Rearrangement: While less likely given the structure, a McLafferty-type rearrangement could occur if a gamma-hydrogen is available for abstraction.

Diagram: Predicted EI-MS Fragmentation Pathways

G M Molecular Ion (M+•) m/z = 249 F1 Fragment 1 m/z = 123 (4-methoxyphenoxy cation) M->F1 Ether Cleavage F2 Fragment 2 m/z = 126 (piperidinylethyl radical cation) M->F2 Ether Cleavage F3 Fragment 3 m/z = 84 (piperidinyl cation) M->F3 Alpha-Cleavage F4 Fragment 4 m/z = 108 (methoxyphenol radical cation) F1->F4 Rearrangement

Caption: Predicted major fragmentation pathways for 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether under electron ionization.

Electrospray Ionization (ESI-MS/MS) Fragmentation

Electrospray ionization is a soft ionization technique that typically produces a protonated molecule, [M+H]+, in positive ion mode. Tandem mass spectrometry (MS/MS) is then used to induce fragmentation of this precursor ion. The fragmentation of the [M+H]+ ion will be directed by the location of the charge, which is most likely on the basic nitrogen of the piperidine ring.

Key predicted ESI-MS/MS fragmentations include:

  • Loss of the 4-Methoxyphenoxy Group: Cleavage of the ether bond would lead to the loss of a neutral 4-methoxyphenol molecule, resulting in a prominent fragment ion.

  • Cleavage of the Ethyl Linker: Fragmentation can occur along the ethyl chain, leading to smaller charged fragments containing the piperidine ring.

  • Ring Opening of Piperidine: Similar to EI, the protonated piperidine ring can undergo ring opening, although this may require higher collision energies.

Diagram: Predicted ESI-MS/MS Fragmentation Workflow

G cluster_0 Mass Spectrometer cluster_1 Data Analysis IonSource ESI Source ([M+H]+ formed) Q1 Quadrupole 1 (Precursor Ion Selection) IonSource->Q1 CollisionCell Collision Cell (Fragmentation) Q1->CollisionCell TOF Time-of-Flight Analyzer (Fragment Ion Detection) CollisionCell->TOF Spectrum MS/MS Spectrum TOF->Spectrum Interpretation Structural Elucidation Spectrum->Interpretation

Caption: A typical workflow for structural elucidation using ESI-MS/MS.

Comparative Analysis: Alternative & Complementary Techniques

While mass spectrometry is a powerful tool, a multi-technique approach is often necessary for complete structural confirmation, especially in a regulatory environment.

Technique Strengths Limitations Application for this Molecule
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the carbon-hydrogen framework and connectivity.Requires a larger amount of pure sample; less sensitive than MS.Would be essential for unambiguous confirmation of the isomeric structure and stereochemistry.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups (e.g., C-O ether stretch, N-H stretch).Provides limited information on the overall molecular structure.Could quickly confirm the presence of the ether and piperidine functionalities.
High-Resolution Mass Spectrometry (HRMS) Provides the exact mass of the molecule and its fragments, allowing for the determination of the elemental composition.Does not provide information on the connectivity of atoms.Would be crucial for confirming the molecular formula and the composition of fragment ions.

Experimental Protocols

The following are generalized protocols for the analysis of 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether by mass spectrometry. These should be optimized for the specific instrumentation being used.

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in a suitable solvent (e.g., methanol or acetonitrile).

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase to be used for analysis.

  • Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter.

ESI-MS/MS Analysis on a Q-TOF Instrument
  • Chromatography (Optional but Recommended):

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Cone Gas Flow: 50 L/hr.

    • Desolvation Gas Flow: 600 L/hr.

    • MS Scan Range: m/z 50-500.

    • MS/MS: Select the [M+H]+ ion as the precursor and apply a collision energy ramp (e.g., 10-40 eV) to obtain a comprehensive fragmentation spectrum.

Trustworthiness & Self-Validation

To ensure the trustworthiness of the generated data, the following self-validating steps should be incorporated into the experimental design:

  • Internal Standard: Use a structurally similar compound with a known fragmentation pattern as an internal standard to verify instrument performance.

  • Blank Injections: Run blank injections (mobile phase only) between samples to check for carryover.

  • Replicate Injections: Analyze the sample in triplicate to ensure the reproducibility of the fragmentation pattern and retention time.

  • HRMS Confirmation: If available, confirm the elemental composition of the precursor and major fragment ions using high-resolution mass spectrometry. This provides a high degree of confidence in the assignments.

Conclusion

The mass spectrometric fragmentation of 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether is predicted to be a rich source of structural information. By leveraging both high-energy (EI) and soft (ESI) ionization techniques, a comprehensive picture of the molecule's structure can be obtained. While the predicted pathways provide a strong foundation for interpretation, experimental verification is paramount. The protocols and comparative data presented in this guide offer a robust framework for researchers and scientists to approach the structural elucidation of this and similar molecules with confidence, ensuring data integrity and scientific rigor in the drug development process.

References

  • Title: Nuclear Magnetic Resonance (NMR) Spectroscopy Source: Wikipedia URL: [Link]

  • Title: High-Resolution Mass Spectrometry Source: Wikipedia URL: [Link]

A Comparative Guide to Purity Assessment Standards for 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous assessment of purity for any active pharmaceutical ingredient (API) is not merely a regulatory hurdle, but a fundamental cornerstone of safety and efficacy. This guide provides a comprehensive, in-depth comparison of analytical methodologies for the purity assessment of 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether, a key intermediate and structural motif in various pharmacologically active compounds. As Senior Application Scientists, our objective is to furnish you with not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your analytical strategy.

This document is structured to provide a holistic view of purity analysis, encompassing chromatographic, spectroscopic, and elemental techniques. Each section details the "why" behind the "how," ensuring a self-validating system of protocols and a deep understanding of the analytical process.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity and Assay

High-Performance Liquid Chromatography (HPLC) stands as the principal technique for determining the purity and assay of non-volatile and thermally labile compounds like 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether. Its high resolution, sensitivity, and precision make it indispensable for separating the main component from structurally similar impurities.[1][2]

Scientific Rationale for Method Selection

A reversed-phase HPLC (RP-HPLC) method is the logical choice due to the moderately polar nature of the target molecule. The combination of a C18 stationary phase and a polar mobile phase allows for the effective separation of the analyte from both more polar and less polar impurities. The inclusion of a buffer in the mobile phase is critical for maintaining a consistent ionization state of the basic piperidine nitrogen, thereby ensuring reproducible retention times and sharp peak shapes.[3] A gradient elution is employed to ensure the timely elution of any late-eluting, more hydrophobic impurities while maintaining good resolution of early-eluting polar impurities.

Experimental Protocol: RP-HPLC for Purity and Assay

This protocol is a robust starting point and should be validated according to ICH Q2(R1) guidelines for your specific application.[4]

Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[5]

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether reference standard (purity ≥ 99.5%).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Water (HPLC or Milli-Q grade).

  • Phosphate buffer components (e.g., potassium dihydrogen phosphate).

  • Phosphoric acid or triethylamine for pH adjustment.

Chromatographic Conditions:

ParameterConditionRationale
Column C18 (250 mm x 4.6 mm, 5 µm)Provides excellent retention and separation for moderately polar compounds.
Mobile Phase A 0.01 M Phosphate Buffer, pH 7.0Buffering capacity ensures consistent ionization of the analyte.
Mobile Phase B AcetonitrileStrong organic solvent for eluting the analyte and impurities.
Gradient Program 0-5 min: 30% B; 5-20 min: 30%→80% B; 20-25 min: 80% B; 25-26 min: 80%→30% B; 26-30 min: 30% BAllows for the separation of a wide range of impurities with varying polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection Wavelength 225 nmCorresponds to a strong UV absorbance of the methoxyphenyl chromophore.
Injection Volume 10 µLA typical injection volume for analytical HPLC.

Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the diluent to achieve concentrations across the desired calibration range (e.g., 1, 10, 50, 100, 200 µg/mL).

  • Sample Solution: Accurately weigh a sample of 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether to achieve a final concentration of approximately 100 µg/mL in the diluent. Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Parameters (as per ICH Q2(R1)): [4]

ParameterAcceptance Criteria
Specificity The peak for the main component should be free from interference from impurities and degradation products. Peak purity should be confirmed using a DAD.
Linearity Correlation coefficient (r²) ≥ 0.999 for the calibration curve.
Range 80% to 120% of the test concentration for assay; from the reporting threshold to 120% of the specification for impurities.
Accuracy % Recovery between 98.0% and 102.0% for the assay and for spiked impurities.
Precision (Repeatability & Intermediate Precision) RSD ≤ 1.0% for the assay; RSD ≤ 5.0% for impurities at the specification limit.[4]
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1.
Robustness No significant changes in results with small, deliberate variations in method parameters (e.g., pH, column temperature, flow rate).

Workflow for HPLC Purity Assessment:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting A Weigh Reference Standard B Prepare Stock & Working Standards A->B E Equilibrate HPLC System B->E C Weigh Sample D Prepare Sample Solution C->D D->E F Inject Standards & Sample E->F G Acquire Chromatographic Data F->G H Integrate Peaks G->H I Generate Calibration Curve H->I J Calculate Purity & Assay H->J I->J K Generate Report J->K

Caption: Workflow for HPLC analysis of 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether.

Gas Chromatography-Mass Spectrometry (GC-MS): Unveiling Volatile Impurities and Residual Solvents

While HPLC is ideal for the main compound, GC-MS is the preferred method for identifying and quantifying volatile and semi-volatile impurities, including residual solvents that may be present from the synthesis process.[6] The coupling of a gas chromatograph with a mass spectrometer provides both high-resolution separation and definitive identification of these potential contaminants.

Scientific Rationale for Method Selection

Headspace GC-MS is the technique of choice for residual solvent analysis as it minimizes matrix effects from the non-volatile API.[7] By heating the sample in a sealed vial, volatile solvents partition into the headspace and are injected into the GC, leaving the non-volatile API behind. This leads to a cleaner chromatogram and improved sensitivity. For other volatile organic impurities, direct liquid injection after dissolution in a suitable solvent can be employed.

Experimental Protocol: Headspace GC-MS for Residual Solvents

This protocol should be validated for the specific solvents used in your synthesis.

Instrumentation and Materials:

  • GC-MS system with a headspace autosampler.

  • Capillary column suitable for volatile analysis (e.g., DB-624 or equivalent).

  • Headspace vials and caps.

  • 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether sample.

  • Reference standards for expected residual solvents.

  • High-purity solvent for sample dissolution (e.g., Dimethyl sulfoxide - DMSO).

GC-MS Conditions:

ParameterConditionRationale
Column DB-624 (or equivalent), 30 m x 0.25 mm ID, 1.4 µm film thicknessOptimized for the separation of residual solvents.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 minSeparates a wide range of solvents with different boiling points.
Injector Temperature 250 °CEnsures rapid volatilization of the analytes.
Headspace Vial Temperature 80 °CAllows for efficient partitioning of volatile solvents into the headspace.
MS Ion Source Temperature 230 °CStandard temperature for electron ionization.
MS Quadrupole Temperature 150 °CStandard temperature for the mass analyzer.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching.
Scan Range m/z 35-350Covers the mass range of common organic solvents.

Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution containing all potential residual solvents at a known concentration in DMSO.

  • Working Standard Solutions: Prepare a series of dilutions of the stock solution in DMSO to create a calibration curve.

  • Sample Preparation: Accurately weigh approximately 100 mg of the 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether sample into a headspace vial. Add a known volume of DMSO (e.g., 1 mL) and seal the vial.

Workflow for Headspace GC-MS Analysis:

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Headspace GC-MS Analysis cluster_data Data Processing & Reporting A Prepare Solvent Standards in DMSO D Incubate Vials in Headspace Oven A->D B Weigh Sample into Headspace Vial C Add DMSO & Seal Vial B->C C->D E Inject Headspace Gas D->E F Acquire GC-MS Data E->F G Identify Solvents by Retention Time & Mass Spectra F->G H Quantify using Calibration Curve G->H I Compare to ICH Limits H->I J Generate Report I->J

Caption: Workflow for headspace GC-MS analysis of residual solvents.

Potential Residual Solvents:

Based on common synthetic routes for similar ether and piperidine compounds, the following solvents should be considered for monitoring. Their limits are guided by the ICH Q3C guidelines.[8][9]

SolventICH ClassConcentration Limit (ppm)
Diethyl etherClass 35000
TolueneClass 2890
MethanolClass 23000
EthanolClass 35000
Isopropyl alcoholClass 35000
DichloromethaneClass 2600
TetrahydrofuranClass 2720

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS): Definitive Structural Elucidation

While chromatographic techniques are excellent for quantification, NMR and MS are paramount for the definitive structural confirmation of the API and the identification of unknown impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR are powerful tools for the structural characterization of 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether. The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity, while the ¹³C NMR spectrum will reveal the number of unique carbon atoms.[10] For a definitive structural assignment, 2D NMR experiments such as COSY, HSQC, and HMBC are invaluable. These techniques can also be used to identify and characterize impurities by detecting signals that are not consistent with the main compound's structure.

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) provides an accurate mass measurement of the parent ion, which can be used to confirm the elemental composition of the molecule. The fragmentation pattern observed in the MS/MS spectrum provides valuable information about the molecule's structure.[11] This is particularly useful for identifying unknown impurities, where the fragmentation pattern can be used to deduce the impurity's structure. Benzylic cleavage is a common fragmentation pathway for such molecules, leading to a stable benzylic cation.[12]

Elemental Impurities: A Risk-Based Approach

The control of elemental impurities is a critical aspect of pharmaceutical quality control, as outlined in the ICH Q3D guideline.[13] These impurities can be introduced from raw materials, catalysts, or manufacturing equipment.

Scientific Rationale and Methodology

A risk-based approach should be adopted to assess the potential for elemental impurities in 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether. This involves identifying potential sources of contamination and evaluating the likelihood of their presence in the final product. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the preferred technique for the quantification of elemental impurities due to its high sensitivity and ability to measure multiple elements simultaneously.

Potential Elemental Impurities and Their Permitted Daily Exposure (PDE) Limits:

ElementClassPDE (µ g/day ) - OralPotential Source
Palladium (Pd)2A10Catalysts
Platinum (Pt)2A10Catalysts
Rhodium (Rh)2A10Catalysts
Ruthenium (Ru)2A10Catalysts
Iridium (Ir)2A10Catalysts
Osmium (Os)2A10Catalysts
Lead (Pb)10.5Raw materials, equipment
Mercury (Hg)11.5Raw materials, equipment
Arsenic (As)11.5Raw materials, equipment
Cadmium (Cd)10.5Raw materials, equipment

Potential Impurities: A Proactive Approach to Quality

A thorough understanding of the synthetic route and potential degradation pathways is essential for identifying and controlling impurities.

Potential Process-Related Impurities:

Impurity NameStructurePotential Source
4-Methoxyphenol4-CH₃O-C₆H₄-OHUnreacted starting material
4-(2-Chloroethyl)piperidineCl-CH₂-CH₂-C₅H₁₀NUnreacted starting material or intermediate
Bis[2-(4-piperidinyl)ethyl] ether(C₅H₁₀N-CH₂-CH₂-)₂OBy-product from side reaction
N-Oxide of the APIC₁₄H₂₁NO₂Oxidation of the piperidine nitrogen

Potential Degradation Products:

Impurity NameStructurePotential Source
4-Methoxyphenol4-CH₃O-C₆H₄-OHHydrolysis of the ether linkage
2-(4-Piperidinyl)ethanolC₅H₁₀N-CH₂-CH₂-OHHydrolysis of the ether linkage

Conclusion: A Multi-faceted Strategy for Ensuring Purity

The purity assessment of 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether requires a multi-faceted analytical strategy. This guide has provided a comprehensive overview of the key techniques, their underlying scientific principles, and detailed experimental protocols. By integrating these methodologies, researchers and drug development professionals can establish a robust and reliable quality control system, ensuring the safety and efficacy of the final pharmaceutical product. The provided protocols and validation parameters serve as a strong foundation for developing and implementing a comprehensive purity assessment program that is compliant with global regulatory expectations.

References

  • ResearchGate. A Comprehensive Review of the Quantitative Analysis methods for Pyridine and Piperidine Derivative H1 Receptor Antagonists. [Link]

  • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

  • SIELC Technologies. Separation of 1-(2-(4-Methoxyphenyl)ethyl)-4-piperidone on Newcrom R1 HPLC column. [Link]

  • Farmateca. Permitted Daily Exposure for Diisopropyl Ether as a Residual Solvent in Pharmaceuticals. [Link]

  • White Rose Research Online. Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. [Link]

  • Research Journal of Pharmacy and Technology. Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. [Link]

  • ResearchGate. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine | Request PDF. [Link]

  • Taylor & Francis. Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. [Link]

  • ResearchGate. Mass spectra of the methylenedioxy and ethoxybenzylpiperazines in this study. [Link]

  • AMSbiopharma. Impurity guidelines in drug development under ICH Q3. [Link]

  • NETZSCH Analyzing & Testing. The Importance of Purity Determination of Pharmaceuticals. [Link]

  • LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]

  • UCL Discovery. Asymmetric Synthesis of Piperidines using the nitro-Mannich Reaction. [Link]

  • EDQM. THE EUROPEAN DIRECTORATE FOR THE QUALITY OF MEDICINES & HEALTHCARE (EDQM). [Link]

  • Supporting Information. Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models. [Link]

  • Google Patents. WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.
  • SpectraBase. 4-Methoxyphenyl undecyl ether - Optional[13C NMR] - Chemical Shifts. [Link]

  • European Medicines Agency. ICH Q3C (R9) Guideline on impurities. [Link]

  • DEA.gov. 4-Methoxyphencyclidine: An Analytical Profile. [Link]

  • ResearchGate. Syntheses and crystal structures of 4-(4-methoxyphenyl)piperazin-1-ium 4-methylbenzoate monohydrate and bis[4-(4-methoxyphenyl)piperazin-1-ium] benzene-1,2-dicarboxylate. [Link]

  • Preprints.org. 2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one. [Link]

  • ScienceDirect. Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. [Link]

  • Auburn University. MASS SPECTRAL AND CHROMATOGRAPHIC STUDIES ON A SERIES OF REGIOISOMERS AND ISOBARIC DERIVATIVES RELATED TO METHYLENEDIOXYMETHAMP. [Link]

  • Experiment 2: Two-step Synthesis of Ethyl 4-Methoxycinnamate. [Link]

  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

  • Synthesis, Crystal Structure and Anti-ischaemic Activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]. [Link]

  • Organic Syntheses. Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L. [Link]

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A Comparative Guide to the Synthetic Routes of 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the efficient and reliable synthesis of target molecules is paramount. This guide provides an in-depth comparison of two prominent synthetic routes for 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether, a valuable building block in medicinal chemistry. We will explore the strategic application of the Williamson ether synthesis and the Mitsunobu reaction, offering detailed experimental protocols, a thorough comparative analysis, and insights into the practical considerations for each pathway.

Introduction to the Target Molecule

4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether features a key structural motif comprising a 4-methoxyphenyl ether linked to a piperidine ring via an ethyl spacer. This scaffold is of significant interest in the development of novel therapeutic agents due to the favorable physicochemical and pharmacological properties conferred by these functional groups. The piperidine moiety can influence solubility and provides a handle for further structural modifications, while the methoxyphenyl group can engage in various receptor interactions. The choice of synthetic route to access this molecule can significantly impact yield, purity, scalability, and overall cost-effectiveness.

Synthetic Strategy Overview

The synthesis of 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether fundamentally involves the formation of an ether bond between 4-methoxyphenol and a suitably functionalized 4-(2-hydroxyethyl)piperidine derivative. To prevent unwanted side reactions at the nucleophilic piperidine nitrogen, a protection-deprotection strategy is essential. The widely-used tert-butoxycarbonyl (Boc) group is an excellent choice for this purpose due to its stability under various reaction conditions and its facile removal under acidic conditions.[1]

This guide will compare two distinct multi-step synthetic pathways, each culminating in the target molecule. Both routes commence from the commercially available 4-(2-hydroxyethyl)piperidine.

G cluster_0 Starting Material cluster_1 N-Protection cluster_2 Route 1: Williamson Ether Synthesis cluster_3 Route 2: Mitsunobu Reaction cluster_4 Final Steps start 4-(2-hydroxyethyl)piperidine boc_protection N-Boc-4-(2-hydroxyethyl)piperidine start->boc_protection Boc₂O, NaHCO₃ activation N-Boc-4-(2-chloroethyl)piperidine boc_protection->activation SOCl₂ mitsunobu N-Boc Protected Ether boc_protection->mitsunobu 4-Methoxyphenol, PPh₃, DIAD williamson N-Boc Protected Ether activation->williamson 4-Methoxyphenol, K₂CO₃ deprotection Deprotection williamson->deprotection mitsunobu->deprotection final_product 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether deprotection->final_product HCl or TFA

Caption: General synthetic workflows for 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether.

Route 1: The Williamson Ether Synthesis Approach

The Williamson ether synthesis is a classic and robust method for forming ethers via an SN2 reaction between an alkoxide and a primary alkyl halide.[2] This pathway is characterized by its reliability and the use of relatively inexpensive reagents, making it attractive for larger-scale synthesis.[3][4]

G cluster_0 Step 1: N-Protection cluster_1 Step 2: Halogenation cluster_2 Step 3: Ether Formation cluster_3 Step 4: Deprotection A 4-(2-hydroxyethyl)piperidine B N-Boc-4-(2-hydroxyethyl)piperidine A->B Boc₂O, NaHCO₃ DCM/H₂O C N-Boc-4-(2-hydroxyethyl)piperidine D N-Boc-4-(2-chloroethyl)piperidine C->D SOCl₂, Pyridine DCM E N-Boc-4-(2-chloroethyl)piperidine G N-Boc-4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether E->G K₂CO₃, DMF F 4-Methoxyphenol F->G H N-Boc Protected Ether I Final Product H->I TFA or HCl DCM

Caption: Workflow for the Williamson Ether Synthesis Route.

Experimental Protocol: Route 1

Step 1: Synthesis of tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate

  • To a solution of 4-(2-hydroxyethyl)piperidine (1.0 eq) in a 1:1 mixture of dichloromethane (DCM) and water, add sodium bicarbonate (1.2 eq).

  • To the stirred mixture, add a solution of di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) in DCM dropwise at room temperature.

  • Stir the reaction mixture vigorously for 12-16 hours.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-Boc protected alcohol, which can often be used in the next step without further purification.

Step 2: Synthesis of tert-butyl 4-(2-chloroethyl)piperidine-1-carboxylate

  • Dissolve tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous DCM and cool to 0 °C in an ice bath.

  • Slowly add thionyl chloride (SOCl₂) (1.2 eq) to the solution, followed by the dropwise addition of pyridine (1.2 eq) to neutralize the generated HCl.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the crude chloro-derivative. Purify by column chromatography if necessary.

Step 3: Synthesis of tert-butyl 4-(2-(4-methoxyphenoxy)ethyl)piperidine-1-carboxylate

  • To a solution of 4-methoxyphenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 30 minutes to form the phenoxide.

  • Add a solution of tert-butyl 4-(2-chloroethyl)piperidine-1-carboxylate (1.1 eq) in DMF to the reaction mixture.

  • Heat the reaction to 80-90 °C and stir for 8-12 hours.

  • After cooling, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography.

Step 4: Synthesis of 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether (Final Product)

  • Dissolve the N-Boc protected ether (1.0 eq) in DCM.

  • Add an excess of trifluoroacetic acid (TFA) (5-10 eq) or a saturated solution of HCl in dioxane at room temperature.

  • Stir for 1-2 hours until deprotection is complete (monitored by TLC).

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in water and basify with a strong base (e.g., NaOH) to a pH > 10.

  • Extract the product with DCM or ethyl acetate. Dry the organic layer and concentrate to yield the final product. Further purification can be achieved by crystallization or distillation.[2][5]

Route 2: The Mitsunobu Reaction Approach

The Mitsunobu reaction provides an alternative for forming the ether linkage under milder, neutral conditions. It involves the reaction of an alcohol with a pronucleophile (in this case, 4-methoxyphenol) in the presence of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[6] A key advantage of this reaction is the inversion of stereochemistry at the alcohol center, although this is not relevant for our primary alcohol substrate.

G cluster_0 Step 1: N-Protection cluster_1 Step 2: Mitsunobu Etherification cluster_2 Step 3: Deprotection A 4-(2-hydroxyethyl)piperidine B N-Boc-4-(2-hydroxyethyl)piperidine A->B Boc₂O, NaHCO₃ DCM/H₂O C N-Boc-4-(2-hydroxyethyl)piperidine E N-Boc-4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether C->E PPh₃, DIAD, THF D 4-Methoxyphenol D->E F N-Boc Protected Ether G Final Product F->G TFA or HCl DCM

Sources

A Comparative Guide to the Characterization of 4-Methoxyphenyl 2-(4-piperidinyl)ethyl Ether as a Reference Standard

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and research, the unequivocal characterization of a reference standard is the bedrock upon which reliable and reproducible results are built. This guide provides a comprehensive framework for the analytical characterization of 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether, a key intermediate and structural motif in medicinal chemistry. We will delve into the critical analytical techniques and the underlying scientific principles required to establish its identity, purity, and overall quality, while also offering a comparative analysis against potential impurities and alternative analytical methodologies.

The Imperative of a Well-Characterized Reference Standard

A reference standard serves as the benchmark against which all subsequent batches of a compound are measured. Its thorough characterization ensures the accuracy of analytical methods, the validity of biological assays, and ultimately, the safety and efficacy of a potential therapeutic agent. For a molecule like 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether, which contains multiple functional groups susceptible to various chemical transformations, a multi-faceted analytical approach is not just recommended, but essential.

Structural Elucidation and Identity Confirmation

The first step in characterizing a reference standard is to confirm its chemical structure. This is achieved through a combination of spectroscopic techniques that probe the molecule's atomic and molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR should be employed to provide a complete picture of the molecule's carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their proximity to one another. For 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether, we expect to see distinct signals corresponding to the aromatic protons of the methoxyphenyl group, the methoxy protons, the protons of the ethyl ether chain, and the protons of the piperidine ring. The para-substitution on the benzene ring should result in two distinct doublets in the aromatic region[1]. The presence of a methoxy resonance would be a key indicator of that functional group[1].

¹³C NMR Spectroscopy: The carbon NMR spectrum will reveal the number of chemically non-equivalent carbon atoms in the molecule. This provides a complementary and often confirmatory dataset to the ¹H NMR.

2D NMR Techniques (COSY, HSQC, HMBC): To definitively assign all proton and carbon signals and confirm connectivity, a suite of 2D NMR experiments is highly recommended. For instance, a Heteronuclear Single Quantum Coherence (HSQC) experiment will correlate directly bonded proton and carbon atoms, while a Heteronuclear Multiple Bond Correlation (HMBC) experiment will show correlations between protons and carbons that are two or three bonds apart.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or D₂O) containing a known reference standard like tetramethylsilane (TMS)[1].

  • Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction) and integrate the signals. Analyze the chemical shifts, coupling constants, and correlations to assign the structure.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can further confirm its identity.

Electron Ionization (EI-MS): This technique often results in extensive fragmentation, providing a "fingerprint" of the molecule. The molecular ion peak (M⁺) should be observed, corresponding to the molecular weight of the compound (249.36 g/mol ). Key fragment ions would likely arise from the cleavage of the ether bond and the piperidine ring[1].

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecule and its fragments[2][3]. This is a crucial step in confirming the molecular formula.

Table 1: Expected Spectroscopic Data for 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether

TechniqueExpected Observations
¹H NMR Signals for aromatic (p-substituted), methoxy, ethyl, and piperidinyl protons.
¹³C NMR Signals corresponding to all unique carbon atoms in the molecule.
IR (FTIR) Absorbances for C-O-C (ether), C-H (aliphatic and aromatic), and N-H (if protonated) stretches[1].
MS (EI) Molecular ion peak at m/z 273 and characteristic fragment ions[1].
HRMS Exact mass measurement confirming the elemental formula C₁₄H₂₁NO₂.

Purity Assessment: A Multi-Modal Approach

Establishing the purity of a reference standard is as critical as confirming its identity. A combination of chromatographic and other analytical techniques should be employed to detect and quantify any impurities.

Chromatographic Techniques

Chromatography separates the main compound from any impurities based on their differential partitioning between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for purity analysis in the pharmaceutical industry. A validated, stability-indicating HPLC method should be developed.

  • Method Development Considerations:

    • Column: A C18 reversed-phase column is a good starting point.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate or phosphate) and an organic solvent (e.g., acetonitrile or methanol) is typically used.

    • Detection: UV detection at a wavelength where the chromophore (the methoxyphenyl group) absorbs strongly (around 225 nm and 275 nm) is common[4]. A photodiode array (PDA) detector is highly beneficial as it can provide UV spectra of the main peak and any impurity peaks, which can aid in their identification.

Gas Chromatography (GC): For volatile impurities, GC can be a valuable tool. The compound itself may require derivatization to increase its volatility. GC coupled with a mass spectrometer (GC-MS) is particularly powerful for identifying unknown impurities[1].

Capillary Electrophoresis (CE)

CE offers an orthogonal separation mechanism to HPLC, based on the charge-to-size ratio of molecules in an electric field. This makes it an excellent complementary technique for purity assessment, as it may resolve impurities that co-elute in HPLC.

dot

Purity_Assessment_Workflow cluster_Initial_Screening Initial Purity Screening cluster_Orthogonal_Methods Orthogonal Confirmation cluster_Final_Purity Final Purity Determination HPLC HPLC-UV/PDA CE Capillary Electrophoresis HPLC->CE Orthogonal Separation GC GC-FID/MS LCMS LC-MS GC->LCMS Impurity ID qNMR Quantitative NMR (qNMR) CE->qNMR LCMS->qNMR Mass_Balance Mass Balance Calculation qNMR->Mass_Balance Absolute Purity qNMR_Principle Analyte Analyte (Unknown Purity) NMR_Tube Mix in NMR Tube Analyte->NMR_Tube Internal_Standard Internal Standard (Certified Purity) Internal_Standard->NMR_Tube NMR_Spectrometer Acquire ¹H NMR Spectrum NMR_Tube->NMR_Spectrometer Spectrum_Analysis Integrate Signals NMR_Spectrometer->Spectrum_Analysis Purity_Calculation Calculate Purity Spectrum_Analysis->Purity_Calculation

Caption: Principle of Quantitative NMR (qNMR).

Conclusion

The characterization of a reference standard for 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether is a rigorous process that requires the application of multiple, orthogonal analytical techniques. By following the principles outlined in this guide, researchers and drug development professionals can establish a well-characterized reference standard, ensuring the quality and reliability of their scientific endeavors. This comprehensive analytical package, encompassing structural elucidation, purity assessment, and comparison with potential impurities, forms a self-validating system that underpins the trustworthiness of all subsequent research and development activities.

References

  • Casale, J. F. 4-Methoxyphencyclidine: An Analytical Profile. Microgram Journal, 8 (2). Available at: [Link]

  • Organic Syntheses. Organic Syntheses Procedure. Available at: [Link]

  • Vanover, K. E., et al. (2004). Pharmacological characterization of AC-90179 [2-(4-methoxyphenyl)-N-(4-methyl-benzyl)-N-(1-methyl-piperidin-4-yl)-acetamide hydrochloride]: a selective serotonin 2A receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 310(3), 943-51. Available at: [Link]

  • Royal Society of Chemistry. This journal is © The Royal Society of Chemistry 2019. Available at: [Link]

  • Li, Y., et al. (2014). Synthesis, Crystal Structure and Anti-ischaemic Activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]. South African Journal of Chemistry, 67, 214-217. Available at: [Link]

  • Jayanthi, V., & Ponnuswamy, M. N. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. Available at: [Link]

  • Koval, V. V., et al. (2022). 4,4′-(T[1][5]hiadiazolo[3,4-d]pyridazine-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline). Molbank, 2022(4), M1493. Available at: [Link]

  • Wang, X., et al. Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information. Available at: [Link]

  • SpectraBase. N-(4-Methoxyphenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]-heptafluoropropanamide - Optional[Vapor Phase IR]. Available at: [Link]

  • Ríos-Gutiérrez, M., et al. (2021). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. Molbank, 2021(2), M1218. Available at: [Link]

  • DeRuiter, J., & Noggle, F. T. (2011). The Characterization of 4-Methoxy-N-Ethylamphetamine HCl. Available at: [Link]

  • Yildiz, M., et al. (2020). Study of Spectroscopic (FTIR and UV-Vis) and Theoretical Calculations on (E)-N-(4-methoxyphenyl)-1-(5-nitro-2-(piperidin-1-yl)phenyl)Methanamine. Available at: [Link]

  • United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]

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IR Spectroscopy Profile: 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether Identification Guide

[1]

Executive Summary & Compound Context[1][2][3][4]

4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether is a critical pharmacophore scaffold often encountered in the synthesis of hERG channel blockers, antihistamines (e.g., Astemizole analogs), and anti-arrhythmic agents.[1] Its identification relies on distinguishing two distinct chemical domains: the lipophilic aryl ether tail (4-methoxyphenyl) and the polar basic head (piperidine).[1]

This guide provides a predictive and comparative IR spectral analysis . By synthesizing data from fragment-based spectroscopy (Anisole + Piperidine moieties), we establish a "Spectral Fingerprint" to validate identity and purity.[1]

Core Structural Logic
  • Domain A (Aryl Ether): Characterized by strong C-O-C stretching and para-substitution patterns.

  • Domain B (Piperidine): Characterized by secondary amine (N-H) vibrations and aliphatic ring modes.[1]

Theoretical IR Spectrum & Peak Assignments

The following table details the expected infrared absorption bands. These values are derived from standard spectroscopic data for 4-substituted anisoles and 4-substituted piperidines.[1]

Table 1: Diagnostic IR Peaks
Frequency (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
IntensityFunctional Group AssignmentStructural Origin
3300 – 3500 Weak/BroadN-H Stretch Secondary amine (Piperidine ring).[1] Note: Broadens significantly if HCl salt.[1]
3000 – 3100 WeakC-H Stretch (sp²) Aromatic ring protons (4-Methoxyphenyl).[1]
2850 – 2950 MediumC-H Stretch (sp³) Aliphatic chain (ethyl linker) and Piperidine ring (

).[1]
2700 – 2800 WeakBohlmann Bands Lone pair interaction in cyclic amines (often seen in free base form).
1600 & 1510 StrongC=C Ring Stretch Aromatic ring "breathing" modes (Diagnostic for benzene derivatives).
1230 – 1260 Very Strong C-O-C Asym.[1] Stretch Primary ID Peak: Aryl-Alkyl Ether linkage (

).[1]
1020 – 1050 StrongC-O-C Sym.[1] Stretch Methoxy group (

) and Ether linkage.
800 – 850 StrongC-H Out-of-Plane (oop) Para-substitution: Diagnostic doublet or strong singlet for 1,4-disubstituted benzene.
720 – 750 Medium

Rocking
Ethyl linker chain (

).[1]

Comparative Analysis: Purity & Reaction Monitoring

In a drug development context, IR is most powerful when used to differentiate the target from its precursors or protected intermediates.

Comparison 1: Reaction Monitoring (Ether Synthesis)

Scenario: Alkylation of 4-Methoxyphenol with 2-(4-piperidinyl)ethyl bromide.

  • Precursor (4-Methoxyphenol): Displays a massive, broad O-H stretch at 3200–3400

    
     .[1]
    
  • Target (Ether Product): The broad O-H band disappears completely. The sharp C-O-C ether band at ~1240

    
     intensifies.[1]
    
  • Result: Disappearance of O-H is the primary "Reaction Complete" indicator.

Comparison 2: Impurity Identification (N-Protection)

Scenario: Distinguishing the free amine target from an N-Boc protected intermediate (common in multistep synthesis).

FeatureTarget (Free Amine)Impurity (N-Boc Intermediate)
1680–1700

ABSENT STRONG (C=O) (Carbamate Carbonyl)
3300–3400

Single weak band (N-H)Single sharp band (Amide N-H)
1100–1300

Standard Ether bandsComplex C-O bands (Ester + Ether)

Decision Logic & Workflow

The following diagram illustrates the logical flow for identifying the compound and troubleshooting common impurities using IR data.

IR_Identification_WorkflowStartSample Spectrum AcquiredCheck_OHCheck 3200-3600 cm⁻¹Is there a broad O-H band?Start->Check_OHImpurity_PhenolIMPURITY DETECTEDResidual 4-MethoxyphenolCheck_OH->Impurity_PhenolYes (Strong/Broad)Check_COCheck 1650-1750 cm⁻¹Is there a strong C=O peak?Check_OH->Check_CONo (or weak N-H only)Impurity_BocIMPURITY DETECTEDN-Boc / Amide IntermediateCheck_CO->Impurity_BocYes (Strong)Check_EtherCheck 1230-1260 cm⁻¹Strong C-O-C stretch present?Check_CO->Check_EtherNoCheck_ParaCheck 800-850 cm⁻¹Para-sub (oop) band present?Check_Ether->Check_ParaYesIdentity_ConfirmedIDENTITY CONFIRMED4-Methoxyphenyl 2-(4-piperidinyl)ethyl etherCheck_Para->Identity_ConfirmedYes

Caption: Logical workflow for validating compound identity and ruling out common synthetic precursors.

Experimental Protocol: Best Practices

To ensure reproducible data for this specific ether/amine compound, follow this protocol.

Method A: ATR (Attenuated Total Reflectance) - Recommended[1]
  • Why: The free base is likely an oil or low-melting solid; ATR handles these states without sample preparation artifacts.[1]

  • Crystal Type: Diamond or ZnSe.[1]

  • Procedure:

    • Place ~5 mg of sample on the crystal.

    • Apply pressure to ensure good contact (critical for the aliphatic C-H region).

    • Critical Step: If the sample is the HCl salt , ensure the crystal is dry; moisture can broaden the ammonium bands, obscuring the N-H region.

Method B: KBr Pellet (For Solid Salts)
  • Why: Provides higher resolution for the "Fingerprint Region" (600–1500

    
    ), essential for confirming the para-substitution pattern.[1]
    
  • Procedure:

    • Mix 1-2 mg sample with 100 mg dry KBr.

    • Grind to a fine powder (particle size < wavelength of light to avoid scattering).

    • Press at 10 tons for 2 minutes.

    • Validation: The pellet must be transparent. Cloudy pellets indicate moisture (broad band at 3400

      
      ) or poor grinding.[1]
      

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Standard text for functional group assignment).

  • NIST Chemistry WebBook. IR Spectrum of Anisole (Methoxybenzene). National Institute of Standards and Technology.[2] Available at: [Link][1]

  • Coates, J. (2000).[1] Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd.[1] (Reference for amine and ether diagnostic bands).

Validating assay methods for 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Validating Assay Methods for 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether: A Comparative Analysis

Introduction

4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether is a chemical entity of significant interest in pharmaceutical research and development, often as a key intermediate or a potential active pharmaceutical ingredient (API). The accurate and precise quantification of this compound is paramount for ensuring product quality, safety, and efficacy throughout the drug development lifecycle. This necessitates the implementation of robust, validated analytical methods.[1][2]

This comprehensive guide, intended for researchers, scientists, and drug development professionals, provides a detailed comparison of analytical methodologies for the assay of 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether. Moving beyond a simple recitation of protocols, this document delves into the rationale behind experimental choices, grounded in the principles of scientific integrity and regulatory expectations set forth by the International Council for Harmonisation (ICH).[3][4]

The Imperative of Method Validation

Analytical method validation is the documented process that establishes, by laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[2][5] It is a cornerstone of Good Manufacturing Practices (GMP) and a regulatory requirement to ensure the reliability and consistency of analytical data.[2] The validation process provides a high degree of assurance that a method will consistently produce a result that is accurate and precise.

This guide will focus on a primary, widely applicable technique—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV)—and provide a detailed roadmap for its validation. Subsequently, a comparative analysis with Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) will be presented to equip the reader with a comprehensive understanding of the available analytical arsenal.

High-Performance Liquid Chromatography (HPLC-UV): A Detailed Validation Protocol

The presence of a chromophore, the 4-methoxyphenyl group, in the target molecule makes HPLC-UV a suitable and widely accessible technique for its quantification.

Experimental Workflow for HPLC-UV Method Validation

The following diagram outlines the logical flow of the validation process for an HPLC-UV assay method.

HPLC_Validation_Workflow cluster_Prep Preparation cluster_Analysis Data Analysis & Reporting Protocol Define Validation Protocol (ICH Q2(R1)) Standards Prepare Reference & Working Standards Protocol->Standards Samples Prepare Samples (Spiked & Unspiked) Standards->Samples Specificity Specificity/ Selectivity Linearity Linearity & Range Accuracy Accuracy (Recovery) Precision Precision (Repeatability & Intermediate) LOD_LOQ LOD & LOQ Robustness Robustness Data Analyze Data (Statistical Evaluation) Specificity->Data Linearity->Data Accuracy->Data Precision->Data LOD_LOQ->Data Robustness->Data Report Generate Validation Report Data->Report SOP Establish Standard Operating Procedure (SOP) Report->SOP

Caption: Workflow for HPLC-UV analytical method validation.

Detailed Step-by-Step HPLC-UV Validation Protocol

Objective: To validate an HPLC-UV method for the quantification of 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether in a given matrix (e.g., bulk drug substance or a formulated product).

Materials:

  • 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether reference standard

  • HPLC grade acetonitrile, methanol, and water

  • Reagent grade buffers (e.g., phosphate, acetate)

  • Volumetric flasks, pipettes, and autosampler vials

Chromatographic Conditions (Example):

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: Acetonitrile:Phosphate Buffer (pH 7.0) (e.g., 60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: ~240 nm (based on the UV absorbance of similar methoxyphenyl-containing compounds)[6][7][8]

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Validation Parameters (as per ICH Q2(R1) Guidelines): [3][4]

  • Specificity/Selectivity:

    • Rationale: To demonstrate that the analytical signal is solely from the analyte of interest and not from any potential interfering components such as impurities, degradation products, or matrix components.

    • Procedure:

      • Inject a blank (diluent/matrix).

      • Inject the reference standard solution.

      • Inject a sample solution.

      • If available, inject solutions of known impurities or stressed samples (e.g., acid, base, oxidative, thermal, photolytic degradation).

    • Acceptance Criteria: The analyte peak should be well-resolved from any other peaks, and the blank should show no interfering peaks at the retention time of the analyte. Peak purity analysis using a Diode Array Detector (DAD) should confirm the homogeneity of the analyte peak.

  • Linearity and Range:

    • Rationale: To establish a linear relationship between the concentration of the analyte and the analytical response over a specified range.

    • Procedure:

      • Prepare a series of at least five standard solutions of 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether at different concentrations (e.g., 50%, 75%, 100%, 125%, 150% of the expected sample concentration).

      • Inject each standard in triplicate.

      • Plot a graph of the mean peak area versus concentration.

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero. Visual inspection of the plot should confirm linearity.

  • Accuracy (Recovery):

    • Rationale: To determine the closeness of the measured value to the true value.

    • Procedure:

      • Prepare spiked samples by adding known amounts of the reference standard to the sample matrix at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).

      • Prepare three replicates for each concentration level.

      • Analyze the spiked samples and calculate the percentage recovery.

    • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[9]

  • Precision:

    • Rationale: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

    • Procedure:

      • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.[4]

      • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • Rationale: To determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

    • Procedure: These can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).

    • Acceptance Criteria: These values should be reported and should be appropriate for the intended purpose of the method (e.g., for impurity testing, the LOQ should be sufficiently low).[4][5]

  • Robustness:

    • Rationale: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

    • Procedure: Introduce small variations in parameters such as:

      • Flow rate (e.g., ± 0.1 mL/min)

      • Column temperature (e.g., ± 2 °C)

      • Mobile phase composition (e.g., ± 2% organic phase)

      • pH of the mobile phase buffer (e.g., ± 0.1 units)

    • Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected by the variations.

Comparative Analysis of Alternative Assay Methods

While HPLC-UV is a robust and common choice, other techniques offer distinct advantages depending on the specific analytical challenge.

FeatureHPLC-UVGC-MSLC-MS/MS
Principle Separation based on polarity, detection via UV absorbance.Separation of volatile compounds, detection by mass.Separation based on polarity, highly specific mass detection.
Advantages - Widely available and cost-effective.- Robust and reproducible.- Good for routine QC.- High sensitivity and specificity.- Excellent for volatile impurities.- Provides structural information.[10][11]- Extremely high sensitivity and specificity.- Ideal for complex matrices and trace analysis.- Can analyze non-volatile compounds.
Disadvantages - Requires a UV chromophore.- Lower sensitivity than MS methods.- Potential for interference from co-eluting compounds.- Requires analyte to be volatile or derivable.- Potential for thermal degradation of the analyte.- Higher cost and complexity.- Susceptible to matrix effects (ion suppression/enhancement).
Best Suited For - Assay and purity of bulk drug.- Routine quality control testing.- Identification and quantification of volatile impurities.- Analysis where derivatization is feasible.[12]- Bioanalytical studies (e.g., pharmacokinetics).- Trace-level impurity analysis.- Analysis in complex biological matrices.
Gas Chromatography-Mass Spectrometry (GC-MS)

For 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether, GC-MS could be a viable alternative, particularly for identifying and quantifying volatile impurities.[10][11] The molecule's volatility may be sufficient for direct analysis, or derivatization could be employed to improve its chromatographic properties.[10] The mass spectrometer provides high specificity and can aid in the structural elucidation of unknown peaks.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers unparalleled sensitivity and specificity, making it the method of choice for bioanalytical applications where the analyte is present at very low concentrations in complex matrices like plasma or urine. The high selectivity of tandem mass spectrometry minimizes interference from matrix components, ensuring accurate quantification at trace levels.

Logical Relationship Diagram

The following diagram illustrates the decision-making process for selecting an appropriate analytical method.

Method_Selection Analyte_Properties Analyte Properties (Volatility, Chromophore, Concentration) Decision Method Selection Analyte_Properties->Decision Analytical_Goal Analytical Goal (Routine QC, Bioanalysis, Impurity Profiling) Analytical_Goal->Decision HPLC_UV HPLC-UV Decision->HPLC_UV Chromophore Present Routine QC High Concentration GC_MS GC-MS Decision->GC_MS Volatile/Derivatizable Volatile Impurities LC_MSMS LC-MS/MS Decision->LC_MSMS Trace Analysis Complex Matrix Bioanalysis

Caption: Decision tree for analytical method selection.

Conclusion

The validation of analytical methods is a critical component of pharmaceutical development and quality control, ensuring that the data generated is reliable and fit for its intended purpose.[1][2] For the assay of 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether, HPLC-UV represents a robust, accessible, and widely applicable technique suitable for routine analysis. The detailed validation protocol provided herein, based on ICH guidelines, serves as a comprehensive template for establishing a scientifically sound and compliant method.

The choice between HPLC-UV, GC-MS, and LC-MS/MS should be guided by the specific analytical requirements, including the nature of the sample, the required sensitivity, and the available instrumentation.[11] By understanding the principles behind method validation and the comparative strengths of each technique, researchers can confidently select and validate the most appropriate method to support their drug development programs.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • A Step-by-Step Guide to Analytical Method Development and Validation - Emery Pharma. [Link]

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Analytical Method Development and Validation in Pharmaceuticals. [Link]

  • Quality Guidelines - ICH. [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide | Request PDF - ResearchGate. [Link]

  • Validation of Analytical Methods for Pharmaceutical Analysis - pharmaerudition.org. [Link]

  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]

  • Analytical method validation: A brief review - World Journal of Advanced Research and Reviews. [Link]

  • Mass Spectrometry of Alcohols and Ethers | PDF - Scribd. [Link]

  • Detection method for determining piperidine residue in bulk drug - Google P
  • Msc alcohols, phenols, ethers | PDF - Slideshare. [Link]

  • A Simple, Specific, Mass Compatible and Validated Gas Chromatographic Method for the Estimation of Piperidine-3-amine Content in Linagliptin Finished and Stability Samples without Derivatization - ResearchGate. [Link]

  • Determination of Methyl Group Positions in Long-Chain Aliphatic Methyl Ethers and Alcohols by Gas Chromatography/Orbitrap Mass Spectrometry - PMC. [Link]

  • (PDF) GAS CHROMATOGRAPHY MASS SPECTROMETRY ANALYSIS OF POLYETHYLENE GLYCOL DIALKYL ETHERS - ResearchGate. [Link]

  • Guilty by dissociation-development of gas chromatography-mass spectrometry (GC-MS) and other rapid screening methods for the analysis of 13 diphenidine-derived new psychoactive substances (NPSs) - PubMed. [Link]

  • Mass spectrometry 1 - Chemistry LibreTexts. [Link]

  • Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin - Research Journal of Pharmacy and Technology. [Link]

  • 4-Methoxyphencyclidine: An Analytical Profile - DEA.gov. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

  • Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin - Research Journal of Pharmacy and Technology. [Link]

  • Separation of 1-(2-(4-Methoxyphenyl)ethyl)-4-piperidone on Newcrom R1 HPLC column. [Link]

  • Development of HPLC determination of related substances in a new CNC agent – 1-(4-methoxyphenyl). [Link]

  • (4-Methoxyphenyl)(piperidin-4-yl)methanone | C13H17NO2 | CID 2740588 - PubChem. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy. [Link]

  • The Characterization of 4-Methoxy-N-Ethylamphetamine HCl - ResearchGate. [Link]

Sources

A Comparative Guide to 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether and Other Dofetilide Impurities

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth comparison of 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether and other critical process-related impurities and degradation products of Dofetilide. Dofetilide is a potent Class III antiarrhythmic agent where stringent purity control is paramount to its safety and efficacy. This document delves into the structural differences, potential formation pathways, and comparative analytical methodologies for these compounds. Detailed experimental protocols and visual workflows are provided to support researchers and drug development professionals in establishing robust impurity control strategies, ensuring compliance with global regulatory standards.

Introduction: The Critical Role of Impurity Profiling for Dofetilide

Dofetilide, marketed as Tikosyn®, is a highly selective potassium channel blocker used for the maintenance of normal sinus rhythm in patients with atrial fibrillation and flutter.[1] Its mechanism of action, while effective, is also associated with a narrow therapeutic index and a risk of serious proarrhythmic events, most notably Torsade de Pointes (TdP). This risk is directly correlated with the plasma concentration of the drug.

Given this concentration-dependent risk profile, the presence of any impurities—whether from synthesis, degradation, or storage—can pose a significant threat to patient safety. Impurities may exhibit their own pharmacological or toxicological effects, or they could interfere with the physiochemical properties of the final drug product. Therefore, a comprehensive understanding and rigorous control of the impurity profile of Dofetilide are not merely a matter of regulatory compliance but a fundamental aspect of patient safety.

This guide focuses on a comparative analysis of known Dofetilide impurities, with a particular focus on how a potential starting material or intermediate, such as 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether, compares to process-related impurities like Dofetilide Related Compound A (N-Desmethyldofetilide). We will explore their structures, origins, and the analytical techniques required for their effective monitoring and control, grounded in the principles set forth by the International Council for Harmonisation (ICH).[2][3][4]

Structural Elucidation of Dofetilide and Its Related Compounds

The chemical structure of an impurity dictates its physicochemical properties and its potential biological activity. Understanding these structures is the first step in developing effective analytical methods and assessing potential risks.

Dofetilide's structure consists of two methanesulfonamide moieties linked by a central ether and a tertiary amine. The impurities often represent variations of this core structure, such as the absence of a methyl group or the presence of precursor fragments.

Key Structures:

  • Dofetilide: The active pharmaceutical ingredient (API).

  • 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether: A potential precursor or intermediate in related syntheses. While not a typical Dofetilide impurity, its structural similarity to key fragments makes it a relevant compound for analytical method development and specificity challenges.

  • Dofetilide Related Compound A (N-Desmethyldofetilide): A known and critical process impurity and metabolite of Dofetilide, resulting from the demethylation of the tertiary amine.[5][6]

Below is a visual comparison of these structures.

G cluster_0 API cluster_1 Process Impurity / Metabolite cluster_2 Related Structure / Precursor Dofetilide Dofetilide Impurity_A Dofetilide Related Cmpd A (N-Desmethyldofetilide) Dofetilide->Impurity_A Demethylation Precursor 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether G cluster_synthesis Dofetilide Synthesis Pathway cluster_impurity Impurity Formation A Intermediate 1 (p-nitrophenylethylamine derivative) C Coupled Intermediate (Secondary Amine) A->C B Intermediate 2 (4-(2-chloroethoxy)nitrobenzene) B->C D Methylation C->D J Incomplete Methylation C->J E Methylated Intermediate D->E F Reduction (NO2 -> NH2) E->F G Diamine Intermediate F->G H Sulfonylation G->H I Dofetilide (API) H->I Impurity Dofetilide Related Cmpd A (N-Desmethyldofetilide) K Sulfonylation J->K K->Impurity

Caption: Simplified Dofetilide synthesis and potential pathway for N-Desmethyldofetilide formation.

Comparative Analytical Methodologies

The cornerstone of impurity control is the use of validated, stability-indicating analytical methods capable of separating and quantifying all relevant impurities. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS) are the gold standards for this purpose. [7][8]

Workflow for Impurity Identification and Quantification

A typical workflow involves method development, validation, and routine testing, including forced degradation studies to ensure the method is stability-indicating as per ICH guidelines. [9]

G cluster_workflow Analytical Workflow for Impurity Profiling start Obtain API / Drug Product Sample forced_degradation Perform Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) start->forced_degradation method_dev Develop Separation Method (HPLC / UPLC) forced_degradation->method_dev detection Couple with Detection (UV, MS, MS/MS) method_dev->detection method_val Validate Method per ICH Q2 (Specificity, Linearity, LOD/LOQ, Accuracy, Precision) detection->method_val routine_testing Routine Analysis: - Raw Material Testing - In-Process Control - Stability Studies method_val->routine_testing report Report Impurities > Threshold (per ICH Q3A/Q3B) routine_testing->report

Caption: General workflow for the development and application of an impurity profiling method.

Detailed Experimental Protocol: UPLC-MS/MS Method

This protocol is a representative method for the sensitive quantification of Dofetilide and its impurities. The use of UPLC provides faster analysis times and better resolution, while tandem MS detection offers high specificity and sensitivity. [10] Objective: To separate and quantify Dofetilide and Dofetilide Related Compound A in a drug substance sample.

1. Instrumentation and Materials:

  • UPLC System with a binary solvent manager and sample manager.

  • Tandem Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source.

  • Analytical Column: C18, 1.8 µm particle size, 2.1 x 100 mm.

  • Reference Standards: Dofetilide, Dofetilide Related Compound A.

  • Reagents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Ultrapure Water.

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Methanol (1:3 v/v).

  • Flow Rate: 0.40 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Gradient Program:

    • 0-1.0 min: 10% B

    • 1.0-3.0 min: 10% to 90% B

    • 3.0-4.0 min: 90% B

    • 4.1-5.0 min: 10% B (re-equilibration)

  • Total Run Time: 5 minutes.

3. Mass Spectrometer Conditions:

  • Ionization Mode: ESI Positive.

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 350 °C.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (m/z):

    • Dofetilide: 442.2 → 281.1

    • Dofetilide Related Compound A: 428.2 → 267.1

4. Sample Preparation:

  • Prepare a stock solution of the Dofetilide sample in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a concentration of 1 mg/mL.

  • Further dilute the stock solution to a working concentration (e.g., 10 µg/mL) for analysis.

5. System Suitability Test (SST):

  • Prepare a solution containing both Dofetilide and Dofetilide Related Compound A at a low concentration (e.g., 0.1 µg/mL).

  • Inject five replicate injections.

  • Acceptance Criteria:

    • Resolution between Dofetilide and the impurity peak should be > 2.0.

    • Relative Standard Deviation (RSD) for peak areas should be < 5.0%.

Causality Behind Experimental Choices:

  • C18 Column: Provides excellent retention and separation for moderately polar compounds like Dofetilide and its impurities.

  • Formic Acid: Acts as a mobile phase modifier to improve peak shape and provide a source of protons for efficient ESI+ ionization.

  • Gradient Elution: Necessary to elute compounds with different polarities within a short run time while maintaining good peak resolution.

  • Tandem MS (MRM): Offers exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition, filtering out background noise and co-eluting interferences.

Table 2: Comparison of Analytical Techniques for Impurity Profiling
TechniquePrincipleAdvantagesLimitationsTypical LOQ
HPLC-UV Differential partitioning between mobile and stationary phases; UV absorbance detection.Robust, widely available, cost-effective for quantification of known impurities.Lower sensitivity, may not resolve all co-eluting peaks, requires chromophores.~0.05% (relative to API)
UPLC-MS/MS Similar to HPLC but with smaller particles for higher efficiency; mass-based detection.High sensitivity and specificity, fast run times, structural information for unknown identification. [10]Higher equipment cost and complexity, potential for matrix effects.< 0.01% (relative to API)
GC-MS Separation of volatile compounds in a gaseous mobile phase.Excellent for residual solvents and volatile impurities.Not suitable for non-volatile, thermally labile compounds like Dofetilide.ppm levels

Regulatory and Toxicological Considerations

Regulatory bodies like the FDA and EMA, guided by ICH principles, have established clear thresholds for the reporting, identification, and toxicological qualification of impurities. [2][11]

  • Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.

  • Identification Threshold: The level above which the structure of an impurity must be determined.

  • Qualification Threshold: The level above which an impurity must be assessed for its biological safety.

Table 3: ICH Q3A/Q3B Impurity Thresholds (Example for a drug with Max Daily Dose ≤ 2 g/day )
ThresholdLevelAction Required
Reporting > 0.05%Report the impurity in regulatory filings.
Identification > 0.10% or 1.0 mg/day (whichever is lower)Determine the chemical structure of the impurity.
Qualification > 0.15% or 1.0 mg/day (whichever is lower)Provide data to establish the biological safety of the impurity. [3][12]

Qualification is the process of demonstrating that an impurity is safe at its specified level. [13]An impurity is considered qualified if:

  • It is a significant metabolite in humans or animal models. [12]* Its levels in the new drug substance are comparable to or lower than those in a product with established clinical safety.

  • Adequate toxicological data, either from the literature or new studies, supports its safety.

For a drug like Dofetilide, where the API itself has a significant proarrhythmic risk, it is crucial to assume that any structurally similar impurity could potentially share this activity. Therefore, qualification studies for Dofetilide impurities must be particularly rigorous, and control strategies should aim to keep impurity levels as low as reasonably practicable.

Conclusion

The effective control of impurities is a critical component of ensuring the safety and quality of Dofetilide. This guide has compared the structural and synthetic aspects of the potential precursor 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether with known process impurities like Dofetilide Related Compound A. While their origins may differ, the principles for their analytical control remain the same.

The implementation of advanced, validated analytical methods, such as the UPLC-MS/MS protocol detailed herein, is essential for the accurate detection and quantification of these impurities. By integrating robust analytical science with a thorough understanding of synthetic pathways and regulatory requirements, researchers and drug developers can establish comprehensive control strategies that safeguard patient health and ensure product quality.

References

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. Retrieved from AMSbiopharma. [2]2. International Council for Harmonisation. (2006, October 25). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). Retrieved from ICH. [3]3. SynThink. (2026, February 18). ICH Q3A vs Q3B: API and Drug Product Impurity Guidelines Explained. Retrieved from SynThink. [4]4. Slideshare. (2025, June 28). ICH Q3B (R2):Impurities in new drug products. Retrieved from Slideshare. [11]5. European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from EMA. [14]6. ChemicalBook. (2026, January 13). Dofetilide Related Compound A (25 mg). Retrieved from ChemicalBook. [5]7. YouTube. (2025, June 28). ICH Q3B(R2) Guideline Explained | Impurities in New Drug Products. Retrieved from YouTube. [15]8. European Pharmaceutical Review. (2025, May 8). Qualification of non-mutagenic impurities (NMIs). Retrieved from European Pharmaceutical Review. [12]9. International Council for Harmonisation. (2006, June 6). Q3B(R2) Impurities in New Drug Products. Retrieved from ICH. [16]10. Lejan Team. Impurities in New Drug Substances Q3A(R2). Retrieved from Lejan Team. [13]11. Clearsynth. N-Desmethyl Dofetilide. Retrieved from Clearsynth. [17]12. Acanthus Research. N-Desmethyl Dofetilide. Retrieved from Acanthus Research. [18]13. Simson Pharma Limited. N-Desmethyl Dofetilide. Retrieved from Simson Pharma Limited. 14. Simson Pharma Limited. N,N`-Dimethylsulfonyl Dofetilide. Retrieved from Simson Pharma Limited. [14]

  • Technical Disclosure Commons. (2022, July 18). Process for the preparation of Dofetilide intermediates.
  • Google Patents. (2019, October 22). US10450267B2 - Method for preparing N-[4-(2-{[2-(4-methane sulfonamidophenoxy) ethyl] (methyl)amino}ethyl)phenyl]methanesulfonamide (dofetilide).
  • Veeprho. Dofetilide USP Related Compound A.
  • Technical Disclosure Commons. (2022, July 18). Process for the preparation of Dofetilide intermediates.
  • Sigma-Aldrich. Dofetilide Related Compound A.
  • PubChem. Dofetilide.
  • Google Patents. (2018, June 15). CN108164429A - The preparation method of Dofetilide intermediate.
  • Google Patents. (2003, November 19). CN1453267A - New Dofetilide preparing method.
  • SRIRAMCHEM. Dofetilide USP Related Compound A.
  • Google Patents. (1984, March 6). US4435572A - Synthesis of ethyl-4(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate.
  • Organic Syntheses. Procedure for the preparation of (4-Methoxyphenyl)sulfamic acid.
  • ResearchGate. (2020). Identification and Characterization of Forced Degradation Products for Dofetilide using Rapid and Sensitive UPLC-MS/MS Method and HRMS Studies.
  • Biomedgrid. (2024, December 26). Advances in Impurity Profiling of Pharmaceutical Formulations.
  • Scribd. Dofetilide Analysis via HPLC and HPTLC.
  • PMC. (2019, April 19). Development and validation of a UPLC-MS/MS analytical method for dofetilide in mouse plasma and urine, and its application to pharmacokinetic study.
  • University of Massachusetts Amherst. Experiment 2: Two-step Synthesis of Ethyl 4-Methoxycinnamate.
  • De Gruyter. (2014). Synthesis, Crystal Structure and Anti-ischaemic Activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chloro-phenyl)prop-2-en-1-one.
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Comprehensive QC Release Testing Protocols for 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Scientists, QC Managers, and Drug Development Professionals Content Type: Technical Comparison & Methodology Guide

Executive Summary & Structural Challenges

In pharmaceutical development, the quality control (QC) release of critical building blocks dictates the downstream safety and efficacy of the final active pharmaceutical ingredient (API). 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether (


) presents a unique analytical challenge due to its dual functional nature:
  • A highly basic secondary amine within the piperidine ring (

    
    ).
    
  • An ether linkage connecting the piperidinyl-ethyl chain to a methoxyphenyl chromophore.

Traditional QC methodologies often fail to account for the specific chemical behavior of this molecule. Standard acidic high-performance liquid chromatography (HPLC) methods result in severe peak tailing due to secondary ion-exchange interactions between the protonated piperidine nitrogen and residual silanols on the silica stationary phase. Furthermore, the ether linkage, while stable in base, can be susceptible to artificial on-column degradation under harsh acidic conditions.

This guide objectively compares legacy QC approaches against advanced, orthogonal methodologies, providing field-proven, step-by-step protocols to establish a self-validating release testing architecture.

The Analytical Paradigm Shift: Comparative Performance Data

To comply with for setting specifications, the analytical procedures must be stability-indicating and highly reproducible. We compared the performance of a legacy HPLC-UV method against an optimized Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/UV) approach.

Table 1: Experimental Performance Data for Purity & Assay

Analytical ParameterLegacy Approach: HPLC-UV (pH 2.5)Advanced Alternative: UPLC-MS/UV (pH 11.0)Causality & Performance Advantage
Stationary Phase Standard C18 (Silica)Hybrid-Silica BEH C18Hybrid silica withstands high pH without dissolving.
API Tailing Factor (

)
2.4 (Severe Tailing)1.1 (Symmetrical)pH 11.0 fully deprotonates the piperidine amine, eliminating silanol interactions.
Theoretical Plates (

)
4,50018,500Sub-2 µm particles in UPLC vastly improve mass transfer and peak efficiency.
Impurity LOD 0.05%0.01%Sharper peaks increase the signal-to-noise ratio, easily meeting ICH Q3A thresholds.
Peak Purity Verification UV Diode Array onlyOrthogonal MS/MS + UVMS/MS detects non-chromophoric impurities co-eluting with the API.

QC Release Architecture

A robust QC release protocol is not a disjointed set of tests, but a logical, self-validating system. The workflow below outlines the decision matrix for batch release, ensuring any Out-of-Specification (OOS) result triggers an immediate, data-driven investigation.

QC_Workflow Start Batch Sample 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether Purity Purity & Assay (UPLC-MS/UV) Start->Purity Solvents Residual Solvents (HS-GC-FID) Start->Solvents Moisture Moisture Content (KF Titration) Start->Moisture OOS_Check Meets ICH Q6A Criteria? Purity->OOS_Check Solvents->OOS_Check Moisture->OOS_Check Release Batch Release (COA Generation) OOS_Check->Release Yes Investigate OOS Investigation (Root Cause Analysis) OOS_Check->Investigate No

Figure 1: Logical decision tree for QC release and OOS investigation workflows.

Methodological Execution

Protocol 1: Chromatographic Purity and Assay (UPLC-MS/UV)

Objective: Quantify the API and detect organic impurities per .

Expertise & Causality Insight: Ethers are highly stable under basic conditions but can be susceptible to acidic cleavage. By utilizing a pH 11.0 mobile phase, we achieve two critical goals: we deprotonate the piperidine amine to prevent peak tailing, and we protect the ether linkage from on-column acidic hydrolysis, ensuring the structural integrity of the analyte during the run.

Step-by-Step Procedure:

  • Column Selection: Install a Waters Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm). Set the column oven to 40°C to reduce mobile phase viscosity.

  • Mobile Phase Preparation:

    • Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade

      
      , adjusted to pH 11.0 with ammonium hydroxide.
      
    • Phase B: 100% LC-MS grade Acetonitrile.

  • Sample Preparation: Accurately weigh 10.0 mg of the batch sample into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 Phase A:Phase B diluent (1.0 mg/mL).

  • System Suitability Testing (SST): Inject the reference standard in replicates of five.

    • Self-Validating Criteria: The system is only validated for release testing if the peak area Relative Standard Deviation (RSD) is

      
      , the tailing factor is 
      
      
      
      , and theoretical plates are
      
      
      .
  • Gradient Elution: Execute a linear gradient from 5% B to 95% B over 8 minutes at a flow rate of 0.4 mL/min.

  • Detection: Monitor UV absorbance at 220 nm (optimal for the methoxyphenyl chromophore) and acquire simultaneous ESI+ MS data (m/z 100-500) to verify mass balance.

Protocol 2: Residual Solvent Analysis (HS-GC-FID)

Objective: Quantify Class 2 and Class 3 residual synthesis solvents (e.g., Tetrahydrofuran, Dichloromethane).

Expertise & Causality Insight: The boiling point of this API exceeds 350°C, making it non-volatile. Direct injection into a GC inlet at 250°C would cause the ether to pyrolyze, leaving carbonaceous deposits that create active sites. These sites adsorb subsequent analytes, destroying system suitability. Headspace (HS) sampling selectively extracts only the volatile solvents, creating a matrix-free injection that preserves column lifespan.

Step-by-Step Procedure:

  • Sample Preparation: Weigh 100 mg of the API into a 20 mL headspace vial. Add 5.0 mL of N,N-Dimethylacetamide (DMA). Causality: DMA is utilized because it fully dissolves the API, possesses a high boiling point, and elutes far later than target residual solvents.

  • Equilibration: Seal and incubate the vial at 85°C for 20 minutes with constant agitation to drive volatile solvents into the gas phase.

  • Injection: Inject 1.0 mL of the headspace gas into the GC equipped with a DB-624 capillary column (30 m x 0.32 mm, 1.8 µm).

  • Thermal Gradient: Program the GC oven from 40°C (hold 5 min) to 240°C at a ramp rate of 10°C/min.

  • Validation Criteria: Ensure the chromatographic resolution between the closest eluting solvent peaks (e.g., THF and Dichloromethane) is

    
    .
    

Mechanistic Validation via MS/MS

During UPLC-MS/UV analysis, identifying degradation products relies heavily on understanding the molecule's fragmentation behavior. As documented in , Electrospray Ionization (ESI) typically protonates the basic nitrogen.

Upon Collision-Induced Dissociation (CID), 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether exhibits two primary fragmentation pathways:

  • Pathway A (Ether Cleavage): The neutral loss of 4-methoxyphenol, leaving a highly stable ethyl-piperidinium cation (m/z ~112).

  • Pathway B (Ring Opening): Alpha-cleavage of the piperidine ring, leading to acyclic iminium fragments.

MS_Fragmentation Precursor Precursor Ion [M+H]+ m/z ~236.16 (Protonated Piperidine) CID Collision-Induced Dissociation (CID) Precursor->CID Path1 Ether Bond Cleavage (Loss of 4-Methoxyphenol) CID->Path1 Pathway A Path2 Alpha-Cleavage (Piperidine Ring Opening) CID->Path2 Pathway B Frag1 Product Ion m/z ~112.11 (Ethyl-piperidinium) Path1->Frag1 Frag2 Product Ion (Acyclic Iminium Cation) Path2->Frag2

Figure 2: ESI-MS/MS mechanistic fragmentation pathway of the ether linkage.

By monitoring the m/z 112 product ion, analysts can definitively confirm the identity of the piperidinyl-ethyl substructure during routine QC release, ensuring absolute confidence in the batch's chemical identity.

References

  • European Medicines Agency (EMA). ICH Q6A Specifications: Test procedures and acceptance criteria for new drug substances and new drug products: chemical substances. Available at:[Link]

  • European Medicines Agency (EMA). ICH Q3A (R2) Impurities in new drug substances. Available at:[Link]

  • National Institutes of Health (NIH) / PubMed. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Available at:[Link]

Safety Operating Guide

4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Proper disposal of complex pharmaceutical intermediates requires more than just regulatory compliance; it demands a mechanistic understanding of the chemical's behavior to ensure absolute operational safety. As a Senior Application Scientist, I have designed this protocol to provide drug development professionals and laboratory personnel with a self-validating, causality-driven guide for the handling and thermal destruction of 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether .

Chemical Profile & Causality-Driven Hazard Assessment

Before executing any disposal protocol, it is critical to understand why specific safety measures are required. 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether is a functionalized piperidine derivative utilized as a building block in API synthesis.

Table 1: Physicochemical & Hazard Profile

PropertyValue / DescriptionOperational Implication
Chemical Name 4-Methoxyphenyl 2-(4-piperidinyl)ethyl etherTarget compound for disposal.
CAS Number 946727-44-2Primary identifier for waste manifests.
Molecular Formula C14H21NO2High carbon/nitrogen ratio affects combustion.
Molecular Weight 235.32 g/mol Determines stoichiometric oxygen demand.
Structural Features Basic piperidine ring, aryl-alkyl etherSusceptible to exothermic reactions with acids.
Primary Hazards Skin/eye irritant, aquatic toxicityMandates strict environmental isolation[1].

Mechanistic Hazard Causality: The basic secondary amine in the piperidine ring makes this compound susceptible to exothermic reactions with strong acids and active electrophiles. While the aryl-alkyl ether linkage is less prone to auto-oxidation and peroxide formation than volatile dialkyl ethers, its lipophilicity increases the risk of dermal absorption. Furthermore, the nitrogen content dictates that thermal destruction will yield nitrogen oxides (NOx), necessitating specific environmental controls during incineration[2][3].

Immediate Operational Safety & Spill Response Protocol

In the event of an accidental release prior to disposal, follow this self-validating methodology. Every action is designed to be verified by a subsequent check to ensure total decontamination.

  • Immediate Isolation & Ventilation : Evacuate non-essential personnel. Verify that local exhaust systems (e.g., fume hoods) are active. Causality: Prevents inhalation of aerosolized particulates.

  • PPE Donning : Equip chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat. If ventilation is compromised, a government-approved respirator is mandatory[2].

  • Containment & Neutralization : Cover the spill with an inert, non-combustible absorbent material such as diatomaceous earth or dry sand. Causality: Inert absorbents prevent secondary exothermic reactions that could occur if reactive chemical binders were used.

  • Collection & Verification : Sweep the absorbed mixture using non-sparking tools and transfer it into a high-density polyethylene (HDPE) container. Verify the area is completely clear of residue by washing the spill site with a mild, neutral detergent solution to solubilize any remaining basic amine[1].

Proper Disposal & Thermal Destruction Procedures

The US Environmental Protection Agency (EPA) strictly prohibits the flushing of pharmaceutical and complex organic chemical wastes down municipal drains due to aquatic toxicity and environmental persistence[4]. The validated disposal method for 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether is controlled thermal destruction.

Step-by-Step Incineration Methodology:

  • Waste Segregation : Collect the chemical waste in tightly sealed, clearly labeled HDPE or amber glass containers. Strictly isolate this waste stream from strong oxidizers, heavy metals, and strong acids to prevent spontaneous degradation of the ether linkage.

  • Combustible Solvent Admixture : Dissolve or suspend the segregated chemical waste in a highly combustible solvent (e.g., waste ethanol, isopropanol, or a commercial incineration solvent)[2].

    • Causality: The addition of a combustible solvent ensures that the mixture maintains a high, consistent caloric value. This is required to reach the activation energy necessary for the complete thermal cleavage of the stable aromatic and piperidine rings[3].

  • High-Temperature Incineration : Transfer the mixture to a licensed chemical waste management facility. The primary combustion chamber must operate at temperatures exceeding 800°C to ensure total thermal oxidation of the organic framework.

  • Afterburner Processing : The exhaust must pass through an afterburner to destroy any volatilized intermediate organic fragments, preventing the release of toxic micro-pollutants[2].

  • Effluent Scrubbing (Critical Step) : Because the molecule contains a piperidine nitrogen, combustion will inherently generate toxic nitrogen oxides (NOx). The incinerator must be equipped with an alkaline scrubber system to neutralize NOx gases before atmospheric release[2][4].

G N1 Liquid/Solid Waste: C14H21NO2 N2 Primary Segregation: Isolate from Oxidizers N1->N2 Collect in HDPE N3 Combustible Solvent Admixture N2->N3 Licensed Facility N4 High-Temp Incineration (>800°C) N3->N4 Thermal Oxidation N5 Alkaline Scrubber (NOx Neutralization) N4->N5 Flue Gas Processing N6 Regulatory Compliance & Documentation N5->N6 Final Verification

Figure 1: Segregation, solvent admixture, and thermal destruction workflow for piperidine wastes.

Regulatory Compliance & Documentation

Under the Resource Conservation and Recovery Act (RCRA), while this specific CAS may not be explicitly listed on the P or U lists by name, it exhibits the core characteristics of toxic organic waste. Generators must maintain on-site documentation demonstrating that shipments were received and processed by a facility meeting EPA design standards for hazardous waste combustion[5]. Always consult with your local environmental health and safety (EHS) officer to ensure regional compliance.

References

  • PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL (Nitrogenous Waste Incineration) National Center for Biotechnology Information (NCBI)[Link]

  • Hazardous Waste Listings US Environmental Protection Agency (EPA)[Link]

  • Pharmaceutical Dispensing and Wasting In Health Care Facilities, Amounts, Costs and Evaluation of Potential Ecologic Effects Symbiosis Online Publishing [Link]

Sources

Comprehensive Guide to Handling 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether: A Senior Application Scientist's Protocol

Author: BenchChem Technical Support Team. Date: March 2026

For the skilled researchers, scientists, and drug development professionals navigating the complexities of novel chemical entities, a robust understanding of safe handling practices is paramount. This guide provides essential, immediate safety and logistical information for handling 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether, a compound of interest in modern research and development. The following protocols are designed to be a self-validating system, integrating technical accuracy with field-proven insights to ensure the highest standards of laboratory safety.

Hazard Assessment and Core Principles

  • Skin and Eye Irritation: Direct contact can cause irritation to the skin and eyes.[1][2][3][4]

  • Respiratory Tract Irritation: Inhalation of vapors, mists, or dust can lead to respiratory irritation.[1][4]

  • Allergic Skin Reaction: Some related compounds have been shown to cause allergic skin reactions.[1][5]

  • Ingestion Hazards: Ingestion may be harmful.[1][2][6]

Therefore, the foundational principle for handling this compound is the strict avoidance of all personal contact , including inhalation, ingestion, and skin or eye contact.[5][7]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical for minimizing exposure risk. The following table outlines the recommended PPE for handling 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether.

Body PartRecommended PPERationale and Best Practices
Eyes/Face Chemical safety goggles and a face shield.Provides protection against splashes and airborne particles. Standard safety glasses with side shields offer minimum protection; chemical goggles are preferred.[8][9][10] A face shield should be used in conjunction with goggles when there is a significant risk of splashing.
Hands Chemically resistant gloves (e.g., nitrile, neoprene).Select gloves tested to a relevant standard (e.g., EN 374 in Europe, F739 in the US).[7] Always inspect gloves for degradation or punctures before use and dispose of them in accordance with laboratory protocols after handling the compound.[10]
Body A lab coat or chemical-resistant apron and closed-toe shoes.A complete suit protecting against chemicals may be necessary depending on the scale of the operation.[10] Clothing should be made of a material that does not readily absorb chemicals.[9]
Respiratory A NIOSH/CEN approved respirator.A respirator is recommended when working in poorly ventilated areas or when there is a potential for generating aerosols, mists, or dust.[8][9] The type of respirator and cartridge should be selected based on a thorough risk assessment of the specific procedure.

Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage. The following workflow provides a step-by-step guide for the safe management of 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether in a laboratory setting.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Label: Ensure the container is clearly labeled with the chemical name and appropriate hazard warnings.

  • Store: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3] Keep the container tightly closed when not in use.[2][3][5][10][11]

Handling and Use
  • Ventilation: All handling procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5][7][8]

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above before handling the compound.

  • Dispensing: When transferring the chemical, use equipment and techniques that minimize the generation of dust or aerosols.

  • Hygiene: After handling, wash your hands and any exposed skin thoroughly with soap and water.[2][3][6][11] Do not eat, drink, or smoke in the laboratory.[5][6]

Spill Management
  • Evacuate: In the event of a spill, evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite).

  • Clean-up: Carefully collect the absorbed material into a labeled, sealable container for disposal.[5]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

  • PPE: Wear appropriate PPE, including respiratory protection, during the entire clean-up process.[5][12]

Disposal Plan
  • Waste Collection: All waste materials contaminated with 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether, including empty containers, used gloves, and absorbent materials, should be collected in a designated and properly labeled hazardous waste container.

  • Disposal: Dispose of the chemical waste through an approved waste disposal plant in accordance with all local, state, and federal regulations.[2][3][6] Do not dispose of it down the drain.[8]

Experimental Workflow Visualization

The following diagram illustrates the key decision points and procedural flow for safely handling 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure cluster_disposal Disposal start Start: Receive Chemical assess Assess Hazards & Review SDS of Similar Compounds start->assess ppe Don Appropriate PPE assess->ppe fume_hood Work in Fume Hood ppe->fume_hood weigh_transfer Weighing & Transfer fume_hood->weigh_transfer procedure Perform Experimental Procedure decontaminate Decontaminate Glassware & Surfaces procedure->decontaminate spill Spill? procedure->spill If Spill Occurs weigh_transfer->procedure waste Segregate & Label Hazardous Waste decontaminate->waste remove_ppe Remove & Dispose of PPE Correctly waste->remove_ppe dispose Dispose via Approved Waste Management remove_ppe->dispose end End dispose->end spill->decontaminate No spill_response Execute Spill Management Protocol spill->spill_response Yes spill_response->decontaminate

Safe Handling Workflow for 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether.

Conclusion: Fostering a Culture of Safety

Adherence to these protocols is not merely about compliance; it is about fostering a deeply ingrained culture of safety that protects researchers, ensures the integrity of experimental outcomes, and builds unwavering trust in our scientific endeavors. By understanding the "why" behind each step, we empower ourselves to make informed decisions and maintain the safest possible laboratory environment.

References

  • Material Safety Data Sheet. (n.d.).
  • PIPERIDINE (D11, 98%) Safety Data Sheet. (2024). Cambridge Isotope Laboratories.
  • Safety Data Sheet PIPERIDINE. (2023). ChemSupply Australia.
  • 4-Piperidinopiperidine Safety Data Sheet. (n.d.). Antibodies.
  • 1-(4-Methoxyphenyl)piperazine dihydrochloride Safety Data Sheet. (2025). Thermo Fisher Scientific Chemicals, Inc.
  • 4-(2-Methoxyphenyl)piperidine Safety Data Sheet. (2025). Fisher Scientific Company.
  • 1-(4-Methoxyphenyl)piperazine (hydrochloride) Safety Data Sheet. (2025). Cayman Chemical Co.
  • PIPERIDINE CAS NO 110-89-4 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
  • Piperidine Safety Data Sheet. (n.d.). Jubilant Life Sciences Limited.
  • 4-Ethoxyphenol Safety Data Sheet. (2025). Sigma-Aldrich.
  • Glycidyl 4-methoxyphenyl ether Safety Data Sheet. (2022). Apollo Scientific.
  • (S)-(-)-1-(4-Methoxyphenyl)ethylamine Safety Data Sheet. (2025). Fisher Scientific.
  • 1-[2-(4-Methoxyphenyl)ethyl]-4-piperidinylamine. (n.d.). Sigma-Aldrich.
  • Glycidyl 4-methoxyphenyl ether Safety Data Sheet. (2025).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.